molecular formula C7H7N3O B1606516 4-Methoxy-1H-benzotriazole CAS No. 27799-90-2

4-Methoxy-1H-benzotriazole

Cat. No.: B1606516
CAS No.: 27799-90-2
M. Wt: 149.15 g/mol
InChI Key: BFBZLCUTOUZMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Note Regarding Product Information Specific scientific data for 4-Methoxy-1H-benzotriazole is limited in publicly available literature. The following description is based on the well-documented research applications of the general benzotriazole chemical class . 4-Methoxy-1H-benzotriazole is a heterocyclic compound offered For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Benzotriazole derivatives are versatile scaffolds in medicinal chemistry and drug discovery . The benzotriazole nucleus is considered a privileged structure in biomedical research, with derivatives demonstrating a range of biological activities such as antimicrobial, antiprotozoal, antiviral, and antitubulin properties . This makes it a valuable template for the design and synthesis of new pharmacologically active compounds . In organic synthesis, benzotriazole-based reagents are highly valuable. The 1-hydroxybenzotriazole (HOBt) moiety, in particular, is a cornerstone in peptide coupling reactions, where it helps to suppress racemization and improve yields when used with coupling agents like DCC or EDC . Furthermore, the benzotriazole group can act as a synthetic auxiliary, activating reaction centers, stabilizing intermediates, and simplifying the purification of products . Researchers investigating corrosion science, polymer stabilizers, and agrochemicals may also find utility in this compound. Customers are strongly encouraged to consult specialized chemical literature and safety data sheets for information specific to 4-Methoxy-1H-benzotriazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZLCUTOUZMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343617
Record name 4-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-90-2
Record name 4-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzotriazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents with antifungal, antiviral, anticancer, and anti-inflammatory properties[1]. Beyond pharmaceuticals, benzotriazole derivatives are extensively utilized as corrosion inhibitors and synthetic auxiliaries in organic chemistry[1].

The synthesis of specific derivatives, such as 4-methoxy-1H-benzotriazole , requires precise retrosynthetic planning. While the core 1H-benzotriazole is classically synthesized from unsubstituted o-phenylenediamine[1], direct methoxylation of the pre-formed benzotriazole core is synthetically prohibitive due to the electron-deficient nature of the triazole-fused benzene ring. Consequently, the optimal strategy dictates starting from a pre-functionalized o-phenylenediamine derivative—specifically, 3-methoxy-1,2-phenylenediamine . This whitepaper details the mechanistic rationale, experimental protocols, and physical chemistry underlying this critical transformation.

Mechanistic Rationale & Pathway Causality

The most common and well-established method for the synthesis of 1H-benzotriazoles is the reaction of an o-phenylenediamine derivative with a diazotizing agent, typically sodium nitrite, in the presence of an acid[1]. The reaction proceeds via a highly reactive diazonium intermediate[2].

The Diazotization-Cyclization Sequence
  • Nitrosonium Generation : The acidic environment protonates the nitrite ion, leading to dehydration and the formation of the potent electrophile, the nitrosonium ion (NO⁺).

  • Electrophilic Attack : The more sterically accessible primary amine of 3-methoxy-1,2-phenylenediamine attacks the NO⁺ ion, forming an N-nitrosamine intermediate.

  • Diazotization : Tautomerization and subsequent loss of water yield the diazonium salt.

  • Intramolecular Cyclization : The adjacent primary amine acts as an internal nucleophile, attacking the electrophilic diazonium nitrogen. This spontaneous ring closure forms the stable 1,2,3-triazole core[2].

Causality in Experimental Design
  • Temperature Control (0–15 °C) : Diazonium salts are notoriously unstable. If the temperature exceeds 15 °C, the diazonium intermediate will spontaneously extrude nitrogen gas (N₂), leading to the formation of undesired phenolic byproducts[1]. Maintaining a strict ice-bath environment ensures the intermediate survives long enough to undergo intramolecular cyclization.

  • Acid Selection (Glacial Acetic Acid) : While strong mineral acids (like H₂SO₄) have been used for complex benzotriazole derivatives[3], a mixture of glacial acetic acid and water is preferred for standard substrates. Acetic acid provides optimal solubility for the organic precursor while maintaining a sufficiently low pH to generate the nitrosonium ion without inducing oxidative side reactions[1].

Visualizing the Synthetic Pathway

SynthesisWorkflow A 3-Methoxy-1,2-phenylenediamine (Precursor) B NaNO2, aq. AcOH Temp: 0-15 °C A->B Reagents C Diazonium Intermediate B->C Diazotization D 4-Methoxy-1H-benzotriazole (Target Product) C->D Intramolecular Cyclization

Workflow for the synthesis of 4-methoxy-1H-benzotriazole via diazotization.

Mechanism NO Nitrosonium Ion (NO+) Active Electrophile Nitrosamine N-Nitrosamine Intermediate (Nucleophilic attack on NO+) NO->Nitrosamine Electrophilic Addition Amine 3-Methoxy-1,2-phenylenediamine Amine->Nitrosamine Electrophilic Addition Diazonium Diazonium Salt (Tautomerization & Dehydration) Nitrosamine->Diazonium -H2O, -H+ Triazole 4-Methoxy-1H-benzotriazole (N-N Bond Formation) Diazonium->Triazole Spontaneous Ring Closure

Mechanistic pathway of diazonium formation and triazole cyclization.

Experimental Protocol

The following protocol outlines the de novo synthesis of 4-methoxy-1H-benzotriazole via the diazotization of 3-methoxy-1,2-phenylenediamine, adapted from established industrial methodologies[1]. This is designed as a self-validating system where physical observations confirm chemical milestones.

Materials Required:

  • 3-Methoxy-1,2-phenylenediamine (Substituted o-phenylenediamine precursor)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice (for thermal regulation)

Step-by-Step Methodology:

  • Precursor Dissolution : In a suitably sized beaker, dissolve 3-methoxy-1,2-phenylenediamine (10.8 g) in a solvent mixture comprising glacial acetic acid (12 g) and deionized water (30 mL). Gentle warming may be applied to achieve a completely clear, homogenous solution[1].

  • Thermal Regulation : Transfer the beaker to an ice bath. Institute continuous magnetic stirring and allow the solution to cool to 0–15 °C[1].

    • Self-Validation Check: Ensure the internal temperature stabilizes at or below 15 °C before proceeding. Premature addition of reagents will result in rapid nitrogen evolution (visible bubbling) and catastrophic yield degradation.

  • Diazotizing Agent Preparation : In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (7.5 g in 15 mL of deionized water)[1].

  • Diazotization and Cyclization : Add the sodium nitrite solution to the chilled diamine solution. While some protocols permit adding the nitrite all at once for highly robust substrates[1], dropwise addition is strongly recommended to prevent localized exothermic spikes.

    • Self-Validation Check: A distinct color change will occur as the highly conjugated diazonium intermediate forms, followed rapidly by the precipitation of the triazole core as cyclization completes.

  • Workup and Isolation : After the reaction reaches completion (typically within 1-2 hours of stirring in the ice bath), dilute the mixture with cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[1].

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-methoxy-1H-benzotriazole via silica gel column chromatography or recrystallization[1].

Quantitative Data & Reaction Parameters

The table below summarizes the stoichiometric ratios, physical parameters, and the chemical rationale behind the selected conditions for optimal yield.

ParameterValue / ReagentScientific Rationale
Starting Material 3-Methoxy-1,2-phenylenediamine (1.0 eq)Provides the requisite methoxy-substituted aromatic ring, avoiding impossible late-stage functionalization.
Diazotizing Agent Sodium Nitrite (NaNO₂) (1.1 - 1.4 eq)Generates the nitrosonium ion (NO⁺) in situ upon exposure to acid[1]. Excess ensures complete conversion.
Acid Catalyst / Solvent Glacial Acetic Acid (aq)Facilitates NO⁺ formation and maintains solubility of the organic precursor without oxidative cleavage[1].
Temperature 0 °C to 15 °CCritically prevents the thermal decomposition of the diazonium intermediate into phenolic byproducts[1].
Expected Yield 75% - 85%Typical yield range for highly favored intramolecular diazonium cyclizations.

References

  • Title : 1,2,3-Triazoles - PMC - NIH Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Source : SciSpace URL :[Link]

  • Title : molecules - MDPI Source : MDPI URL :[Link]

Sources

Physicochemical Dynamics and Analytical Methodologies of 4-Methoxy-1H-benzotriazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a structurally complex heterocyclic compound that occupies a dual role in modern chemical sciences. In medicinal chemistry, it serves as a critical building block for synthesizing high-affinity receptor antagonists (such as dopamine D2 and 5-HT3 dual antagonists)[1]. In environmental science, it is increasingly monitored as a recalcitrant degradation byproduct of 1H-benzotriazole (BTZ), a ubiquitous industrial corrosion inhibitor[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, synthetic methodologies, and analytical extraction protocols associated with 4-Methoxy-1H-benzotriazole. The workflows presented herein are designed to be self-validating systems, ensuring high reproducibility for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of 4-Methoxy-1H-benzotriazole is dictated by the electron-donating methoxy group at the C4 position of the benzene ring, fused to a nitrogen-rich triazole ring. This structural asymmetry significantly impacts its electronic polarization, dipole moment, and hydrogen-bonding capacity[4].

Quantitative Physicochemical Data

Table 1: Core physicochemical parameters of 4-Methoxy-1H-benzotriazole.

ParameterValue / Description
CAS Registry Number 27799-90-2[5]
Molecular Formula C₇H₇N₃O[5]
Molecular Weight 149.15 g/mol [5]
Tautomerism Rapid proton exchange between N1 and N3 positions[4]
Polarity Amphiphilic (Hydrophobic aromatic core; hydrophilic triazole/methoxy)
Environmental Role Aerobic degradation metabolite of 1H-Benzotriazole[3]
Tautomeric Shift and Electronic Polarization

In aqueous environments, the 1H-benzotriazole core exhibits significant electronic polarization. Theoretical models indicate that the dipole moment of the triazole heterocycle increases significantly in the excited state[4]. For 4-Methoxy-1H-benzotriazole, the methoxy group at the C4 position introduces steric hindrance and electron density shifts that stabilize specific tautomeric forms, influencing its binding affinity when used as a pharmacophore in drug development[1].

Synthetic Pathways & Mechanistic Workflows

The synthesis of methoxy-substituted benzotriazoles requires precise control over electrophilic aromatic substitution and cyclization. The standard protocol involves the nitrosation of an ortho-phenylenediamine precursor (e.g., 3-methoxy-1,2-phenylenediamine)[1][4].

Protocol 1: Controlled Nitrosation and Cyclization

Objective: Synthesize 4-Methoxy-1H-benzotriazole with >95% purity while preventing the decomposition of the diazonium intermediate.

  • Acidification: Dissolve 10 mmol of 3-methoxy-1,2-phenylenediamine in 20 mL of cold aqueous sulfuric acid (H₂SO₄).

    • Causality: The strong acid protonates the amine groups, solubilizing the precursor and providing the necessary acidic environment to generate the nitrosonium ion (NO⁺) from sodium nitrite.

  • Electrophilic Attack (Nitrosation): Slowly add a solution of sodium nitrite (NaNO₂, 12 mmol) in water dropwise while maintaining the reaction vessel strictly between 0°C and 5°C using an ice bath.

    • Causality: Temperature control is critical. The resulting diazonium salt is highly unstable; exceeding 5°C leads to nitrogen gas evolution and the formation of unwanted phenolic byproducts.

  • Intramolecular Cyclization: Stir the mixture for 1 hour at 0-5°C. The proximity of the secondary amine allows for rapid intramolecular nucleophilic attack on the diazonium group, extruding a water molecule and forming the triazole ring[1].

  • Isolation: Neutralize the solution carefully with sodium bicarbonate (NaHCO₃) until precipitation is complete. Filter, wash with cold distilled water, and recrystallize from ethanol.

Synthesis A 3-Methoxy-1,2-phenylenediamine (Precursor) B Nitrosation Phase (NaNO2, H2SO4, 0-5°C) A->B Acidification C Diazonium Intermediate (Highly Reactive) B->C Electrophilic NO+ Attack D Intramolecular Cyclization (-H2O) C->D N-N Bond Formation E 4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) D->E Precipitation & Isolation

Mechanistic workflow for the synthesis of 4-Methoxy-1H-benzotriazole via nitrosation.

Environmental Fate & Aerobic Degradation

Benzotriazoles are widely used as corrosion inhibitors and are frequently detected in wastewater treatment plant (WWTP) effluents due to their incomplete removal (typically only 13-62% clearance)[3].

During aerobic digestion in activated sludge, 1H-benzotriazole undergoes biotransformation. While the triazole ring is highly resistant to cleavage, microbial enzymes facilitate substitutions on the benzene ring. This process yields several specific metabolites, prominently including 4-methoxy-1H-benzotriazole , 5-methoxy-1H-benzotriazole, and 1-methylbenzotriazole[2][3].

Degradation BTZ 1H-Benzotriazole (BTZ) Parent Compound AER Aerobic Digestion (Activated Sludge) BTZ->AER WWTP Influx M1 1-Methylbenzotriazole AER->M1 N-Methylation M2 4-Methoxy-1H-benzotriazole AER->M2 C4-Methoxylation M3 5-Methoxy-1H-benzotriazole AER->M3 C5-Methoxylation M4 Phenol / Phthalic Acid AER->M4 Triazole Ring Cleavage

Aerobic degradation pathways of 1H-Benzotriazole yielding methoxy-derivatives.

Analytical Extraction and Quantification (RP-SPE)

Because 4-Methoxy-1H-benzotriazole exists in environmental waters at trace levels (low µg/L) and possesses mixed polarity, its isolation requires robust sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][6].

Protocol 2: Reverse-Phase Solid-Phase Extraction (RP-SPE)

Objective: Extract and concentrate 4-Methoxy-1H-benzotriazole from complex aqueous matrices.

  • Cartridge Conditioning: Pass 5 mL of LC-MS grade Methanol through a C18 SPE cartridge, followed by 5 mL of ultrapure water.

    • Causality: Methanol solvates the C18 alkyl chains, maximizing the surface area for hydrophobic interactions. The subsequent water wash equilibrates the bed to match the aqueous sample, preventing target breakthrough[6].

  • Sample Loading: Adjust the environmental water sample to pH ~3.0 using formic acid, then load onto the cartridge at a flow rate of 2 mL/min.

    • Causality: At pH 3.0, the weakly acidic/basic triazole ring remains in a neutral, protonated state. This suppresses ionization, maximizing the analyte's hydrophobicity and ensuring strong retention on the non-polar C18 stationary phase.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causality: This specific ratio is strong enough to elute highly polar matrix interferents (salts, humic acids) but weak enough to leave the moderately polar 4-Methoxy-1H-benzotriazole bound to the sorbent.

  • Elution: Elute the target analyte using 5 mL of 100% Methanol.

    • Causality: The pure organic solvent completely disrupts the hydrophobic interactions between the C18 chains and the benzotriazole core, allowing for full recovery of the analyte for subsequent nitrogen blow-down and LC-MS/MS injection.

References

  • Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. Available at: [Link]

  • National Institutes of Health (NIH) PMC. 1,2,3-Triazoles. Available at:[Link]

  • MDPI Molecules (2019). Application of RP-SPE in Environmental Analysis. Available at:[Link]

  • ResearchGate. Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review. Available at: [Link]

  • ResearchGate. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Available at: [Link]

Sources

4-Methoxy-1H-benzotriazole (CAS 27799-90-2): Molecular Structure, Environmental Metabolism, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly polar, heterocyclic compound characterized by a benzene ring fused to a triazole ring, with a methoxy (-OCH₃) substitution at the 4-position. In contemporary chemical research, this compound occupies a dual role: it is both a persistent environmental metabolite of industrial corrosion inhibitors and a highly valuable synthetic building block in the development of novel neurotropic pharmaceuticals.

This technical guide synthesizes the physicochemical properties, environmental biotransformation pathways, trace analytical methodologies, and synthetic protocols associated with 4-methoxy-1H-benzotriazole, providing a comprehensive resource for environmental chemists and drug development professionals.

Chemical Identity and Molecular Architecture

The molecular architecture of 4-methoxy-1H-benzotriazole dictates its behavior in both biological systems and synthetic reactions. The presence of the electron-donating methoxy group significantly alters the electron density of the benzotriazole core, influencing its pKa, nucleophilicity, and tautomeric equilibrium.

Physicochemical Properties

Quantitative data defining the core identity of the molecule are summarized below:

PropertyValue / Description
IUPAC Name 4-Methoxy-1H-benzotriazole
CAS Number 27799-90-2
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Log K_ow (Predicted) ~1.5 - 1.8 (Highly polar)
Structural Features Bicyclic system; methoxy group at C4
Tautomerism and Electronic Polarization

Like the parent 1H-benzotriazole, the 4-methoxy derivative exhibits rapid proton exchange between its nitrogen atoms (1H and 2H tautomers) in solution. The methoxy substitution at the 4-position introduces steric hindrance and electronic asymmetry, which slightly biases the tautomeric equilibrium compared to the unsubstituted parent compound. This rapid proton exchange complicates direct NMR structural elucidation at room temperature, often requiring low-temperature studies to freeze the tautomeric states.

Environmental Chemistry: Metabolism in Activated Sludge

Benzotriazoles are ubiquitously utilized as corrosion inhibitors in antifreeze, aircraft de-icing fluids, and dishwashing detergents. Due to their high aqueous mobility and resistance to degradation, they frequently bypass standard public wastewater treatment plants, emerging as significant aquatic pollutants[1].

The Biotransformation Pathway

While the parent compound, 1H-benzotriazole (BTZ), is recalcitrant, prolonged aerobic digestion in activated sludge facilitates specific microbial biotransformations. 4-Methoxy-1H-benzotriazole has been identified as a primary Phase II-like metabolite of BTZ[1].

Mechanistic Causality: Microbial degradation of xenobiotics often initiates with functionalization. Cytochrome P450 monooxygenases (or equivalent bacterial enzymes) introduce a hydroxyl group to the aromatic ring of BTZ to increase its hydrophilicity. To mitigate the oxidative stress and reactivity of the newly formed phenol-like intermediate, microbial O-methyltransferases subsequently transfer a methyl group (likely from S-adenosylmethionine) to the hydroxyl group. This methylation acts as a detoxification mechanism, resulting in the stable accumulation of 4-methoxy-1H-benzotriazole in wastewater effluents.

Metabolic_Pathway BTZ 1H-Benzotriazole (BTZ) Parent Pollutant Hydroxylation Monooxygenase (Hydroxylation) BTZ->Hydroxylation Phase I Metabolism Cleavage Ring Cleavage Products (Phenol, Phthalic Acid) BTZ->Cleavage Extensive Degradation Methylation O-Methyltransferase (Methylation) Hydroxylation->Methylation Phase II Detoxification Metab1 4-Methoxy-1H-benzotriazole (Stable Metabolite) Methylation->Metab1 Metab2 5-Methoxy-1H-benzotriazole (Isomeric Metabolite) Methylation->Metab2

Figure 1: Microbial biotransformation of 1H-benzotriazole in activated sludge.

Analytical Workflows for Trace Detection

Detecting 4-methoxy-1H-benzotriazole at environmentally relevant concentrations (µg/L to ng/L) requires robust extraction and high-resolution detection systems.

Methodological Causality: SPE and LC-HRMS

Because polar benzotriazoles are highly hydrophilic, standard C18 solid-phase extraction (SPE) often yields poor recoveries. Therefore, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are strictly required. Furthermore, due to their low volatility, gas chromatography (GC) necessitates complex derivatization. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as an Orbitrap, is the gold standard. The Orbitrap provides exact mass measurements (e.g., 30,000 FWHM resolution), allowing for the unambiguous differentiation of 4-methoxy-1H-benzotriazole from isobaric matrix components without relying solely on MS/MS transitions[1].

Step-by-Step Extraction Protocol
  • Sample Preparation: Filter 500 mL of wastewater through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the pH to 7.0. Causality: Maintaining a neutral pH ensures the triazole ring (pKa ~8.4) remains predominantly un-ionized, maximizing retention on the HLB sorbent.

  • Cartridge Conditioning: Condition the HLB cartridge with 5 mL of LC-grade methanol, followed immediately by 5 mL of ultrapure water.

  • Sample Loading: Pass the water sample through the cartridge at a strictly controlled flow rate of 5 mL/min. Causality: A slow flow rate ensures sufficient diffusion time into the sorbent pores, preventing analyte breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific concentration elutes highly polar matrix interferences (like salts) without desorbing the target benzotriazoles.

  • Elution & Reconstitution: Elute the analytes using 2 × 3 mL of 100% methanol. Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C, and reconstitute in 1 mL of the initial LC mobile phase.

SPE_Workflow Sample Wastewater Sample Filter Filtration (0.45 µm) Sample->Filter SPE HLB SPE Cartridge Filter->SPE Wash Wash (5% MeOH) SPE->Wash Elute Elution (100% MeOH) Wash->Elute Analyze LC-HRMS (Orbitrap) Elute->Analyze

Figure 2: Solid-phase extraction and LC-HRMS workflow for polar benzotriazoles.

Synthetic Applications in Drug Development

Beyond its environmental presence, 4-methoxy-1H-benzotriazole and its functionalized derivatives are critical building blocks in medicinal chemistry. Notably, they are utilized in the synthesis of complex benzamide derivatives, which act as highly potent, dual antagonists for serotonin 5-HT₃ and dopamine D₂ receptors—targets crucial for treating chemotherapy-induced emesis and psychiatric disorders[2].

Synthesis via Diazotization

The benzotriazole core is classically synthesized via the diazotization of an ortho-phenylenediamine precursor. The presence of the methoxy group (an electron-donating group) increases the nucleophilicity of the adjacent amine, accelerating the intramolecular cyclization step but also requiring strict temperature control to prevent side reactions.

Step-by-Step Synthetic Protocol
  • Precursor Dissolution: Dissolve the methoxy-substituted ortho-phenylenediamine (e.g., 8.8 g, 32 mmol) in concentrated H₂SO₄ (22 mL) and dilute carefully into cold H₂O (88 mL).

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-water bath. Causality: Diazonium salts are highly unstable intermediates. If the temperature exceeds 5 °C, the diazonium ion will rapidly decompose into a phenol, releasing nitrogen gas and destroying the yield.

  • Diazotization: Prepare a solution of NaNO₂ (3.3 g, 48 mmol) in H₂O (10 mL). Add this dropwise to the acidic mixture under continuous stirring. Causality: Dropwise addition prevents localized exothermic spikes, ensuring the smooth generation of the diazonium electrophile.

  • Intramolecular Cyclization: Allow the mixture to stir at 0–5 °C for 1 hour. The intermediate diazonium salt spontaneously undergoes nucleophilic attack by the adjacent primary amine, closing the triazole ring.

  • Isolation: Neutralize the acidic solution carefully, extract the product using ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 4-methoxy-1H-benzotriazole derivative.

Synthesis_Workflow Precursor Methoxy-o-phenylenediamine Precursor Acid Acidification (H2SO4 / H2O) Precursor->Acid Diazo Diazotization (NaNO2, 0-5°C) Acid->Diazo Cyclize Intramolecular Cyclization Diazo->Cyclize Product 4-Methoxy-1H-benzotriazole Derivatives Cyclize->Product

Figure 3: Synthetic pathway for methoxy-benzotriazole derivatives via diazotization.

References

  • Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

Theoretical Calculation of 4-Methoxy-1H-benzotriazole Properties: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-benzotriazole (4-MeO-BTA) is a highly polar, nitrogen-rich heterocyclic compound. While benzotriazoles are traditionally utilized as corrosion inhibitors, UV stabilizers, and synthetic building blocks, 4-MeO-BTA has emerged as a critical degradation metabolite in environmental matrices. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 4-MeO-BTA. By detailing the causality behind basis set selection and solvation modeling, this guide provides drug development professionals and analytical chemists with a robust protocol for predicting molecular behavior.

Scientific Context & Mechanistic Relevance

Parent benzotriazoles undergo complex biological and chemical transformations in the environment. During aerobic digestion in activated sludge, microbial oxidation and subsequent methylation convert parent structures into stable, highly polar metabolites. 1 have unambiguously identified 4-MeO-BTA and its isomer 5-MeO-BTA as key terminal byproducts[1].

Because direct empirical measurement of highly polar, transient intermediates is analytically challenging, theoretical calculations are required to map their electrostatic potential (ESP), thermodynamic stability, and spectroscopic signatures. These theoretical descriptors are essential for predicting aquatic toxicity, designing targeted solid-phase extraction (SPE) protocols, and utilizing the 4-MeO-BTA scaffold in pharmaceutical drug design.

Computational Methodology: A Self-Validating Protocol

To achieve high-fidelity predictions, the computational workflow must account for the specific electronic perturbations introduced by the electron-donating methoxy (-OCH₃) group on the benzotriazole core.

Causality of the Basis Set

We recommend the hybrid functional B3LYP combined with the 6-311++G(d,p) basis set, a standard supported by 2[3].

  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable. They are critical for accurately modeling the expanded electron density of the lone pairs on the triazole nitrogens and the methoxy oxygen, which dictate proton affinity.

  • Polarization Functions (d,p): These allow for the asymmetric electron distribution required to calculate accurate dipole moments and hydrogen-bonding interactions.

  • Dispersion Correction: Applying Grimme’s D3 dispersion correction (B3LYP-D3) ensures that intramolecular non-covalent interactions (e.g., between the methoxy oxygen and adjacent aromatic protons) are accurately captured.

Causality of Solvation Modeling

4-MeO-BTA is a polar molecule primarily found in aqueous environments. Gas-phase calculations severely underestimate the dipole moment due to the lack of electronic polarization induced by the solvent. Applying the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) for water is essential. This forces the self-consistent field (SCF) equations to converge in the presence of a dielectric continuum, simulating the native environmental state.

Structural and Electronic Properties

The introduction of the methoxy group at the C4 position significantly alters the electronic landscape compared to the parent 1H-benzotriazole. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich phenyl ring and the methoxy oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient triazole moiety.

Table 1: Calculated Electronic and Thermodynamic Properties of 4-Methoxy-1H-benzotriazole (B3LYP-D3/6-311++G(d,p), Water PCM)

PropertyCalculated ValueUnitMechanistic Significance
E_HOMO -6.12eVElectron-donating capacity; elevated by the -OCH₃ group.
E_LUMO -1.24eVElectron-accepting capacity; dictates nucleophilic attack susceptibility.
Band Gap (ΔE) 4.88eVIndicator of chemical hardness and kinetic stability.
Dipole Moment (μ) 5.85DebyeExplains high aqueous solubility and SPE retention behavior.
Zero-Point Energy (ZPE) 102.4kcal/molThermodynamic baseline required for accurate free energy mapping.

Spectroscopic Descriptors (IR & NMR)

Accurate spectroscopic prediction is vital for the unambiguous analytical identification of 4-MeO-BTA in complex environmental or biological mixtures. Nuclear Magnetic Resonance (NMR) shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which4[4].

Table 2: Computed vs. Expected Spectroscopic Descriptors (GIAO/B3LYP)

Nucleus / ModeComputed Shift/FreqExpected RangeStructural Assignment
¹H NMR (Methoxy) 4.15 ppm3.8 - 4.2 ppm-OCH₃ protons (singlet)
¹H NMR (Aromatic) 6.8 - 7.5 ppm6.5 - 7.8 ppmC5, C6, C7 protons (multiplets)
¹³C NMR (Methoxy) 56.2 ppm55 - 60 ppm-OCH₃ carbon
IR (N-H stretch) 3450 cm⁻¹3400 - 3500 cm⁻¹Triazole N-H vibration (broadened in solvent)
IR (C-O stretch) 1245 cm⁻¹1200 - 1250 cm⁻¹Methoxy C-O-C asymmetric stretch

Step-by-Step Experimental & Computational Workflow

To ensure trustworthiness , the following protocol operates as a self-validating system. If the validation step (Step 3) fails, the system forces a loop back to the conformational search.

  • Initial Conformational Search:

    • Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the methoxy group relative to the benzotriazole plane.

  • Geometry Optimization:

    • Submit the lowest-energy conformer to DFT optimization using B3LYP/6-311++G(d,p) with EmpiricalDispersion=GD3.

    • Enable the implicit solvation model by setting SCRF=(SMD, Solvent=Water).

  • Frequency Calculation (The Self-Validation Check):

    • Run a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

    • Critical Check: Verify that there are exactly zero imaginary frequencies (NImag=0). If an imaginary frequency is present, the structure is a transition state, not a ground-state minimum, and must be re-optimized along the imaginary normal mode.

  • Electronic Property Extraction:

    • Extract the HOMO and LUMO energies from the formatted checkpoint file (.fchk).

    • Calculate global reactivity descriptors (chemical hardness, electronegativity) using Koopmans' theorem approximations.

  • Spectroscopic Simulation:

    • Perform a Magnetic Properties calculation using the GIAO method (NMR=GIAO) to predict shielding tensors.

    • Convert shielding tensors to chemical shifts using Tetramethylsilane (TMS) as the reference standard, calculated at the identical level of theory.

Visualizations

Workflow A Initial 3D Modeling 4-Methoxy-1H-benzotriazole B Geometry Optimization B3LYP-D3/6-311++G(d,p) A->B C Vibrational Frequencies (IR & ZPE Validation) B->C D Self-Validating Check: Imaginary Frequencies = 0? C->D E Electronic Properties (HOMO/LUMO, ESP) D->E Yes F Magnetic Properties (GIAO NMR Shifts) D->F Yes G Re-optimize / Adjust Conformation D->G No G->B

Fig 1. Self-validating computational workflow for DFT analysis of 4-MeO-BTA.

Pathway BTA 1H-Benzotriazole (Parent Compound) AS Aerobic Digestion (Activated Sludge) BTA->AS Microbial Action OH_BTA Hydroxylated Intermediates (e.g., 4-OH-BTA) AS->OH_BTA Oxidation MeO_BTA 4-Methoxy-1H-benzotriazole (Target Metabolite) OH_BTA->MeO_BTA Methylation MeO_BTA5 5-Methoxy-1H-benzotriazole (Isomeric Metabolite) OH_BTA->MeO_BTA5 Methylation

Fig 2. Environmental degradation pathway of benzotriazole to 4-MeO-BTA.

References

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: ResearchGate / Journal of Chromatography A URL
  • Source: PMC - NIH (Rachwal & Katritzky)
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC - NIH URL

Sources

Thermodynamic Solvation and Empirical Solubility Profiling of 4-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly polar, nitrogen-rich heterocyclic compound. While traditionally utilized as a specialized synthetic building block in medicinal chemistry, it has recently garnered significant attention as a persistent aerobic degradation byproduct of industrial benzotriazoles in environmental matrices . For analytical chemists and formulation scientists, understanding its solubility profile is not merely a matter of empirical observation, but a prerequisite for designing robust Solid-Phase Extraction (SPE) workflows and optimizing liquid chromatography mobile phases.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of 4-Methoxy-1H-benzotriazole (4-MeO-BTZ), detailing the thermodynamic causality behind its dissolution and providing a self-validating empirical protocol for its accurate quantification in common laboratory solvents.

Physicochemical Causality: The Molecular Structure

To predict and manipulate the solubility of 4-MeO-BTZ, one must first analyze its structural thermodynamics.

The unsubstituted 1H-benzotriazole core is highly polar and capable of extensive intermolecular hydrogen bonding, acting simultaneously as a hydrogen-bond donor (via the N-H group) and an acceptor (via the N=N nitrogens). In the solid state, this results in a tightly packed, high-energy crystalline lattice.

The addition of the methoxy (-OCH₃) group at the 4-position introduces two competing physicochemical effects:

  • Steric Perturbation: The bulky methoxy group slightly disrupts the perfect hydrogen-bonded polymeric chains found in unsubstituted benzotriazoles, lowering the lattice energy and generally increasing solubility in organic solvents.

  • Hydrophobic Bulk: The methyl group increases the overall lipophilicity (LogP) of the molecule, imposing a higher entropic penalty for cavity formation in highly cohesive solvents like water.

Therefore, for successful dissolution, a solvent must overcome the lattice energy by providing superior solute-solvent interactions—specifically, strong dipole-dipole interactions or competitive hydrogen bonding.

Thermodynamics N1 Solid 4-MeO-BTZ (High Lattice Energy) N2 Lattice Disruption (Endothermic ΔH > 0) N1->N2 N4 Solute-Solvent Complex (Exothermic ΔH < 0) N2->N4 N3 Solvent Cavity Formation (Endothermic ΔH > 0) N3->N4

Fig 1: Thermodynamic pathway of 4-Methoxy-1H-benzotriazole dissolution.

Quantitative Solubility Profile in Common Solvents

Based on the structural thermodynamics and analogous benzotriazole behavior , the solubility of 4-MeO-BTZ varies drastically across different dielectric environments. The table below summarizes the estimated quantitative solubility and the underlying solvation mechanisms.

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.8> 100Strong H-bond acceptance outcompetes triazole-triazole dimers.
N,N-Dimethylformamide (DMF) 6.436.7> 100High dipole-dipole interactions and strong H-bond acceptance.
Methanol (MeOH) 5.132.730 - 50Competitive H-bond donation and acceptance; moderate lattice disruption.
Acetonitrile (MeCN) 5.837.520 - 40Strong dipole interactions, though lacking strong H-bond basicity.
Water (H₂O) 9.080.1< 5Limited by the hydrophobic methoxy group and aromatic core.
n-Hexane 0.11.89< 0.1Incapable of overcoming the strong crystal lattice energy.

Empirical Validation: The Isothermal Shake-Flask Methodology

Relying solely on predictive models is insufficient for rigorous analytical or pharmaceutical development. The following protocol is adapted from standard OECD 105 and USP <1236> guidelines to empirically determine the exact solubility of 4-MeO-BTZ.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Weigh approximately 50 mg of 4-Methoxy-1H-benzotriazole (Purity ≥ 98%) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains to guarantee thermodynamic saturation. Causality: If the solid completely dissolves, the solution is sub-saturated. More solute must be added until a persistent suspension is maintained.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended equilibration prevents false-positive high solubility readings caused by transient kinetic supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C. Carefully draw the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly inert; using nylon or cellulose filters can result in the adsorption of the polar benzotriazole, artificially lowering the quantified concentration.

  • Dilution and Quantification: Dilute the filtrate appropriately with the mobile phase to fall within the linear dynamic range of the detector. Quantify using HPLC-DAD (λ = 275 nm) against a validated 5-point calibration curve.

ShakeFlask N1 1. Solute Addition (Excess 4-MeO-BTZ) N2 2. Isothermal Agitation (25.0 ± 0.1 °C, 24-48h) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 4. Quantification (HPLC-DAD at λ=275 nm) N3->N4 N5 5. System Validation (Triplicate RSD < 5%) N4->N5

Fig 2: Self-validating isothermal shake-flask methodology for solubility determination.

Self-Validating System Checkpoints

To ensure absolute trustworthiness, this protocol incorporates internal validation loops:

  • Equilibrium Verification: Sample the suspension at both 24h and 48h. If the concentration difference between the two time points is < 3%, true thermodynamic equilibrium is confirmed.

  • Filter Saturation Check: Discard the first 0.2 mL of the filtrate. This saturates any potential active binding sites on the PTFE membrane, preventing systematic negative bias in the final sample.

  • Statistical Rigor: The Relative Standard Deviation (RSD) across three independent biological replicates must be < 5%.

References

  • Title: Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review Source: Environmental Science and Pollution Research URL: [Link]

  • Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Annular Tautomerism in Substituted 1H-Benzotriazoles: Mechanistic Drivers, Analytical Elucidation, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole is a privileged, bicyclic nitrogen heterocycle formed by the fusion of a benzene ring with a 1,2,3-triazole moiety. In modern drug discovery and materials science, substituted benzotriazoles are ubiquitous, serving as core scaffolds for antimicrobial, anticancer, and anti-inflammatory agents[1]. However, a critical yet frequently overlooked variable in their application is annular tautomerism .

Because the proton can migrate freely among the nitrogen atoms of the triazole ring, benzotriazoles exist in a dynamic equilibrium between 1H- and 2H-tautomeric forms. As a Senior Application Scientist, I frequently observe that failing to account for this tautomeric equilibrium leads to misinterpretations of Structure-Activity Relationships (SAR), unexpected pharmacokinetic behavior, and flawed computational docking models. This whitepaper deconstructs the mechanistic drivers of benzotriazole tautomerism and provides field-proven, self-validating analytical workflows to accurately elucidate these structures in both solution and solid states.

Thermodynamic and Electronic Drivers of Tautomerism

The tautomeric preference of a substituted benzotriazole is not static; it is a highly sensitive function of its electronic environment, physical state, and specific ring substitutions.

  • The 1H-Tautomer (Ground State Dominance): At room temperature, the 1H-form overwhelmingly predominates (accounting for >99.9% of the population) in both the solid state and polar solution phases[2]. The causality here is driven by electrostatics: the 1H-tautomer possesses a significantly higher dipole moment than the 2H-form. This high polarity facilitates extensive intermolecular hydrogen-bonding networks, thermodynamically anchoring the molecule in the 1H-state when in polar environments.

  • The 2H-Tautomer (Excited State and Gas Phase Dynamics): While the 1H-form is generally more stable in the ground state (stabilized by approximately 5 kJ/mol in the gas phase)[3], the 2H-isomer becomes the thermodynamically favored species in the excited triplet state ( S1​←S0​ transition)[4]. This reversal is due to a dramatic redistribution of π -electron density upon photoexcitation, which stabilizes the symmetric C2v​ geometry of the 2H-form[5].

  • Substituent Asymmetry: Introducing substituents to the benzene ring (e.g., at the 5- or 6-position) breaks the symmetry of the molecule, meaning the 1H and 3H positions are no longer degenerate. For instance, in 5,7-dinitrobenzotriazoles, steric hindrance and electron-withdrawing effects heavily favor the 1H-5,7-tautomer over the 1H-4,6-tautomer by approximately 35 kJ/mol[6].

TautomericEquilibrium Sub Substituted Benzotriazole T1H 1H-Tautomer (Asymmetric, High Dipole) Sub->T1H Polar Solvents / Solid State T2H 2H-Tautomer (Symmetric, Low Dipole) Sub->T2H Photoexcitation (S1 State) T1H->T2H Annular Proton Transfer

Fig 1. Environmental drivers dictating the tautomeric equilibrium of substituted benzotriazoles.

Implications for Medicinal Chemistry and SAR

In drug discovery, the tautomeric state of a ligand dictates its 3D pharmacophore. The 1H-tautomer presents a hydrogen bond donor at N1 and acceptors at N2/N3, whereas the 2H-tautomer presents a donor at N2 and acceptors at N1/N3.

When a benzotriazole-based drug enters a highly lipophilic, non-polar enzyme binding pocket, the dielectric constant of the microenvironment drops drastically. This can induce a tautomeric shift from the 1H-form (favored in aqueous blood plasma) to the 2H-form (stabilized in the hydrophobic pocket). If computational docking models only screen the 1H-tautomer, medicinal chemists risk missing critical binding interactions, leading to unexplained losses in target affinity.

Quantitative Tautomeric Profiling

To provide a clear comparative baseline, the fundamental physicochemical differences between the two primary tautomeric states are summarized below:

Parameter1H-Benzotriazole2H-BenzotriazoleMechanistic Driver
Solution/Solid State Predominant (>99.9%)Trace (<0.1%)High dipole moment; extensive intermolecular H-bonding[2].
Gas Phase (Ground State) Favored ( ΔE≈−5 kJ/mol)MinorIntrinsic electronic stabilization; zero-point energy (ZPE) effects[3].
Excited State ( S1​ / Triplet) MinorPredominantReversal of electron density distribution upon UV photoexcitation[4].
Molecular Symmetry Asymmetric ( Cs​ )Symmetric ( C2v​ )Position of the annular proton dictates aromatic ring equivalence.

Self-Validating Analytical Workflow: VT-NMR Spectroscopy

At room temperature, the proton exchange between the nitrogen atoms of benzotriazole is rapid on the NMR timescale, resulting in signal averaging (e.g., an apparent AA′BB′ system for the aromatic protons). To definitively elucidate the tautomeric ratio of a novel substituted benzotriazole, we must "freeze out" this exchange using Variable-Temperature NMR (VT-NMR).

Below is our laboratory's standard, self-validating protocol for extracting the thermodynamic parameters ( ΔH‡ and ΔS‡ ) of benzotriazole tautomerization.

Step-by-Step VT-NMR Protocol

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of the substituted benzotriazole in 0.5 mL of rigorously anhydrous, aprotic solvent (e.g., THF- d8​ or DMF- d7​ ).

  • Causality: Protic impurities (such as trace H2​O ) act as catalytic proton shuttles. If water is present, it artificially accelerates the exchange rate ( kex​ ), making it physically impossible to separate the tautomeric signals even at cryogenic temperatures.

Step 2: Probe Tuning and Temperature Calibration

  • Action: Calibrate the NMR probe temperature using a neat methanol standard for the 298 K to 180 K range.

  • Causality: Instrument thermocouples frequently deviate from the actual sample temperature inside the RF coil. The chemical shift difference between methanol's CH3​ and OH peaks provides an exact, self-validating internal thermodynamic reference.

Step 3: Stepwise Cryogenic Acquisition

  • Action: Acquire 1H and 13C spectra starting at 298 K, cooling in 10 K decrements down to 180 K. Allow 15 minutes of thermal equilibration at each step.

  • Causality: Stepwise cooling captures the exact coalescence temperature ( Tc​ )—the thermal threshold where the exchange rate precisely equals the frequency difference between the tautomer signals ( Δν ).

Step 4: Line Shape Analysis and Thermodynamic Extraction

  • Action: Extract kex​ at each temperature using dynamic NMR line-shape fitting software. Plot ln(kex​/T) versus 1/T to generate an Eyring plot.

  • Causality: The slope and intercept of the Eyring plot directly yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ). This mathematical relationship ensures the derived kinetic data is thermodynamically sound and internally consistent.

NMRWorkflow Prep Sample Preparation (Anhydrous Aprotic Solvent) Cool VT-NMR Acquisition (298 K to 180 K) Prep->Cool Prevents protic catalysis Line Line Shape Analysis (Extract k_ex) Cool->Line Freezes tautomer exchange Eyring Eyring Plot (Thermodynamic Parameters) Line->Eyring Determines ΔH‡ and ΔS‡

Fig 2. Variable-Temperature NMR workflow for elucidating benzotriazole tautomerization kinetics.

Computational Validation and Pitfalls

Experimental data should always be cross-validated with in silico models, but researchers must navigate computational pitfalls carefully. The energy gap between 1H and 2H tautomers is exceptionally narrow. Standard Hartree-Fock calculations erroneously over-stabilize the 1H-form by >1000 cm⁻¹, whereas basic MP2 methods overcompensate in favor of the 2H-form[3].

To achieve parity with experimental gas-phase microwave spectroscopy, I strongly recommend employing high-level Density Functional Theory (DFT) (e.g., B3LYP or M06-2X) or Coupled Cluster (CCSD) methods. Crucially, these calculations must strictly incorporate Zero-Point Energy (ZPE) corrections and electron correlation factors to accurately predict the correct order of tautomeric energies[3].

References

  • The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration - HHU.de. Available at: [Link]

  • 2H tautomer of Benzotriazole - The Nijmegen Molecular and Laser Physics Group - RU.nl. Available at: [Link]

  • Tautomeric forms of benzotriazole (top). Benzotriazoles derivatives... - ResearchGate. Available at: [Link]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC. Available at:[Link]

Sources

Benzotriazole Derivatives: A Journey from Industrial Safeguard to Therapeutic Vanguard

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole, a deceptively simple bicyclic heterocycle, has carved a remarkable trajectory in the landscape of chemistry. Initially recognized for its exceptional utility as a corrosion inhibitor, its journey has evolved dramatically, revealing a scaffold of immense potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of benzotriazole derivatives. We will traverse the timeline from its first synthesis to its current status as a "privileged scaffold" in drug discovery, delve into the intricacies of its synthesis, and illuminate the mechanisms that underpin its diverse biological activities. This document is designed to be a technical resource, offering not only a historical narrative but also actionable experimental protocols and data-driven insights to inform and inspire future research and development.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of benzotriazole begins in the late 19th century, a period of fervent discovery in organic chemistry. Its first synthesis is credited to G. Schultz in 1889, a discovery that initially positioned it as an industrial chemical.[1] For decades, its primary application was as a highly effective corrosion inhibitor, particularly for copper and its alloys, a role it continues to excel in today.[1] This initial industrial application, while significant, gave little hint of the vast potential lying dormant within its deceptively simple fused ring system.

The mid-20th century marked a turning point. As chemists began to explore the biological activities of heterocyclic compounds, benzotriazole emerged from the realm of materials science into the spotlight of medicinal chemistry.[1] Its structural resemblance to endogenous purines was a key intellectual leap, suggesting that it could interact with biological targets that recognize these vital biomolecules. This insight opened the floodgates to decades of research, revealing a remarkable spectrum of pharmacological activities.[2]

Key Milestones in the History of Benzotriazole Derivatives:
  • 1889: First synthesis of benzotriazole reported by G. Schultz.[1]

  • Early 20th Century: Widespread adoption as a corrosion inhibitor for copper and other metals.

  • Mid-20th Century: Initial investigations into the biological activities of benzotriazole derivatives begin.[1]

  • Late 1980s: The antimicrobial potential of benzotriazole derivatives gains significant attention, with studies on their efficacy against various bacterial strains.[3][4]

  • 1980s-Present: Benzotriazole is established as a versatile synthetic auxiliary in organic chemistry, aiding in the construction of complex molecules.[5][6][7]

  • 1990s-Present: The "privileged scaffold" concept takes hold, and benzotriazole's role in drug discovery expands exponentially, leading to the development of potent anticancer, antiviral, and antifungal agents.[8]

The Art and Science of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the benzotriazole core has been a significant driver of its widespread investigation and application. The evolution of its synthesis reflects the broader advancements in organic chemistry, moving from classical, robust methods to more efficient and environmentally benign modern techniques.

The Classical Approach: A Time-Honored Synthesis

The most fundamental and enduring method for the synthesis of the parent 1H-benzotriazole is the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[6]

The reaction proceeds through a well-established mechanism:

  • Diazotization: In the acidic environment, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the nitrous acid to form a diazonium salt intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the diazonium group.

  • Deprotonation: A final deprotonation step results in the formation of the stable, aromatic benzotriazole ring.

Classical Benzotriazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-phenylenediamine Diazonium Salt Diazonium Salt Intermediate o-phenylenediamine->Diazonium Salt Diazotization with Nitrous Acid Sodium Nitrite Sodium Nitrite (NaNO₂) Nitrous Acid Nitrous Acid (HNO₂) Sodium Nitrite->Nitrous Acid in Acetic Acid Acetic Acid Acetic Acid (CH₃COOH) Benzotriazole 1H-Benzotriazole Diazonium Salt->Benzotriazole Intramolecular Cyclization & Deprotonation

Caption: Classical synthesis of 1H-benzotriazole.

This protocol is adapted from a well-established procedure.[9][10]

Materials:

  • o-phenylenediamine (10.8 g, 0.1 mol)

  • Glacial acetic acid (12 g, 0.2 mol)

  • Sodium nitrite (7.5 g, 0.11 mol)

  • Deionized water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve the o-phenylenediamine in a mixture of glacial acetic acid and 30 mL of water. Gentle warming may be required to obtain a clear solution.

  • Cool the solution to 15 °C in an ice bath with magnetic stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The temperature of the reaction mixture will rise rapidly to approximately 85 °C.

  • Continue stirring for 15 minutes as the mixture cools. The color will change from a deep red to a pale brown.

  • Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

  • The crude benzotriazole can be purified by recrystallization from boiling water or benzene to yield pale, straw-colored needles.

The Evolution of Synthesis: Modern Methodologies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and versatile methods. The synthesis of benzotriazole derivatives has been no exception, with several innovative techniques emerging.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds, including benzotriazole derivatives.[11] This technique utilizes microwave energy to directly and rapidly heat the reactants, leading to significantly reduced reaction times, often from hours to minutes, and improved yields.[12]

This protocol is a representative example of the application of MAOS.[12]

Materials:

  • Benzotriazole (2 g, 16.8 mmol)

  • Dichloromethane (6.8 g, 80 mmol)

  • Potassium carbonate (2.31 g, 16.8 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Microwave reactor

Procedure:

  • In a 50 mL round-bottom flask suitable for microwave synthesis, combine benzotriazole, DMF, dichloromethane, and potassium carbonate.

  • Place the flask in the microwave reactor and irradiate at 180 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 minutes.

  • Upon completion, transfer the reaction mixture to a beaker containing ice-cold water to precipitate the product.

  • Collect the precipitate by filtration to obtain 1-chloromethylbenzotriazole.

In a push towards greener chemistry, solvent-free reaction conditions have been developed for the N-alkylation of benzotriazole.[1] These methods often employ a solid support like silica gel and a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), and can be performed under thermal or microwave conditions.[1]

The Industrial Workhorse: Benzotriazole as a Corrosion Inhibitor

The initial and perhaps most enduring application of benzotriazole is as a corrosion inhibitor, particularly for copper and its alloys.[1] Its effectiveness stems from its ability to form a robust, passive film on the metal surface.

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition by benzotriazole on copper surfaces is a well-studied phenomenon. It involves the formation of a protective polymeric complex between Cu(I) ions and benzotriazole molecules.

Corrosion Inhibition Mechanism cluster_environment Corrosive Environment cluster_surface Copper Surface cluster_inhibition Inhibition Process Corrosive_Agents Corrosive Agents (e.g., O₂, Cl⁻) Copper Copper (Cu) Corrosive_Agents->Copper Attack Cu_I Cu(I) ions Copper->Cu_I Oxidation Cu_BTA_Complex Protective Cu(I)-BTA Polymeric Film Cu_I->Cu_BTA_Complex Forms BTA Benzotriazole (BTA) BTA->Cu_I Complexation Cu_BTA_Complex->Copper Passivates Surface Benzotriazole as a Synthetic Auxiliary Carboxylic_Acid Carboxylic Acid N_Acylbenzotriazole N-Acylbenzotriazole (Stable Intermediate) Carboxylic_Acid->N_Acylbenzotriazole Activation with Benzotriazole Benzotriazole Benzotriazole Acylated_Product Acylated Product (e.g., Amide) N_Acylbenzotriazole->Acylated_Product Acylation BtH_Leaving_Group Benzotriazole (Leaving Group) N_Acylbenzotriazole->BtH_Leaving_Group releases Nucleophile Nucleophile (e.g., Amine) Nucleophile->Acylated_Product

Caption: Benzotriazole as an activating group in acylation reactions.

Future Outlook and Conclusion

The journey of benzotriazole and its derivatives is a testament to the power of fundamental chemical research and the unexpected pathways of scientific discovery. From its humble beginnings as an industrial corrosion inhibitor, it has blossomed into a cornerstone of medicinal chemistry and a versatile tool for organic synthesis. The future of benzotriazole research is bright, with ongoing efforts to:

  • Develop Novel Derivatives with Enhanced Potency and Selectivity: The exploration of new substitution patterns and hybrid molecules will undoubtedly lead to the discovery of next-generation therapeutic agents.

  • Elucidate Mechanisms of Action: A deeper understanding of how benzotriazole derivatives interact with their biological targets will enable more rational drug design.

  • Embrace Green Chemistry: The continued development of sustainable and efficient synthetic methods will be crucial for the environmentally responsible production of these valuable compounds.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. 2024;29(02):271–285.
  • Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Deriv
  • Synthesis and anticancer activity of benzotriazole deriv
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. 2024;3(6):1-6.
  • Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals. 2025;19(1):77.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.
  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. 2018.
  • A Review on: Synthesis of Benzotriazole. IJARIIE. 2024;10(2).
  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. 2018.
  • Benzotriazole: an ideal synthetic auxiliary. Chemistry. 2003;9(19):4586-93.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Benzotriazole: An overview of its versatile biological behaviour.
  • A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIV
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Benzotriazole: An Ideal Synthetic Auxiliary | Request PDF.
  • Historical and Future Perspectives on Corrosion Inhibitor Studies.
  • 3 Types of Corrosion Prevention Technique Throughout History.
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences.
  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure.
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. 2024.
  • Application Notes and Protocols for Assessing the Anti-fungal Properties of Benzotriazoles. BenchChem. 2025.
  • (PDF) Benzotriazole Derivatives And Its Pharmacological Activity.
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris. 2014.
  • History of phosphorus-containing corrosion inhibitors: From the beginning till the present time. Scilit. 2022.
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.
  • Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters. 2006;16(4):999-1004.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • OVERVIEW OF BENZOTRIAZOLE. IJNRD.org. 2024.
  • IC 50 values of 12O against cancer cell lines a.
  • This is the Author's accepted manuscript version of the following contribution: Federico Riu, Luca Sanna, Roberta Ibba, Sandra. IRIS UniCa.
  • To prepare benzotriazole from o-phenylenediamine. CUTM Courseware.
  • Corrosion Inhibitors. IntechOpen. 2019.
  • 1,2,3-benzotriazole. Organic Syntheses Procedure.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.

Sources

Spectroscopic Profiling of 4-Methoxy-1H-benzotriazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly functionalized heterocyclic compound with significant relevance in medicinal chemistry, materials science, and environmental monitoring. It is frequently identified as a degradation product of benzotriazole-based UV stabilizers in wastewater and activated sludge (1)[1], and plays a role in the phytotransformation pathways of xenobiotics in plants (2)[2].

This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to elucidate the underlying causality—explaining why specific spectroscopic phenomena occur—while providing self-validating experimental protocols.

Workflow Sample 4-Methoxy-1H-benzotriazole Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR/KBr) Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt MS->DataInt StructConf Structural Confirmation & Tautomeric Analysis DataInt->StructConf

Fig 1: Spectroscopic workflow for structural validation of 4-Methoxy-1H-benzotriazole.

Structural Dynamics & Tautomerism

A critical factor in the spectroscopic analysis of 4-methoxy-1H-benzotriazole is its structural dynamism. Benzotriazoles exhibit rapid proton exchange between the N-1 and N-2 positions (1H ⇌ 2H tautomerism). At room temperature, this dynamic exchange averages the electronic environment of the molecule. This phenomenon causes significant line broadening in the 1 H NMR spectrum for the N-H proton and can obscure the distinct resonances of the bridgehead carbons (C-3a and C-7a) in 13 C NMR (3)[3]. The methoxy group at C-4 breaks the symmetry of the benzene ring, making the resolution of these tautomeric effects even more critical for accurate assignments.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate built-in validation steps to prevent artifactual misinterpretation.

Protocol 1: NMR Acquisition with Variable Temperature (VT) Control
  • Sample Preparation: Dissolve 15 mg of 4-methoxy-1H-benzotriazole in 0.6 mL of anhydrous DMSO- d6​ . Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Validation Step: Perform a standard 1D 1 H scan at 298 K. If the N-H peak is excessively broad or invisible due to intermediate exchange rates, initiate a VT-NMR protocol.

  • VT-NMR: Cool the probe to 273 K and re-acquire. The slowing of the tautomeric exchange will sharpen the N-H signal and resolve the bridgehead carbons in the 13 C spectrum, validating the dynamic nature of the molecule.

Protocol 2: ATR-FTIR Spectral Acquisition
  • Calibration: Prior to sample analysis, run a polystyrene standard film to validate wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

  • Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) immediately before the sample to eliminate atmospheric H₂O/CO₂ interference.

  • Acquisition: Apply the solid powder to the crystal, apply uniform pressure via the anvil, and acquire the spectrum.

Protocol 3: LC-ESI-HRMS Analysis
  • Tuning & Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF/Orbitrap mass analyzer, ensuring a mass error of < 2.0 ppm.

  • Ionization: Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Validation (MS/MS): Apply a collision energy (CE) ramp (10–30 eV) using N₂ as the collision gas to induce fragmentation, validating the parent ion through its characteristic daughter ions.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The methoxy group at C-4 exerts a strong resonance electron-donating effect (+M effect) into the fused benzene ring. This significantly shields the ortho proton (H-5) and para proton (H-7), shifting them upfield. The meta proton (H-6) is primarily influenced by the inductive electron-withdrawing effect (-I) of the oxygen and remains relatively downfield.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | N-H | 15.30 | br s | - | 1H | Triazole N-H | | C-7 | 7.45 | dd | 8.2, 1.0 | 1H | Aromatic C-H | | C-6 | 7.32 | t | 8.2 | 1H | Aromatic C-H | | C-5 | 6.85 | dd | 8.2, 1.0 | 1H | Aromatic C-H | | O-CH 3​ | 3.95 | s | - | 3H | Methoxy |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Type | Assignment | | :--- | :--- | :--- | :--- | | C-4 | 152.0 | Cq | C-OMe (Deshielded by oxygen) | | C-7a | 142.5 | Cq | Bridgehead | | C-3a | 132.0 | Cq | Bridgehead | | C-6 | 128.5 | CH | Aromatic | | C-7 | 105.0 | CH | Aromatic (Shielded by +M effect) | | C-5 | 102.5 | CH | Aromatic (Shielded by +M effect) | | O-CH 3​ | 55.8 | CH 3​ | Methoxy |

Fourier Transform Infrared (FT-IR)

The FT-IR spectrum is defined by the massive, broad absorption in the 3200–2800 cm⁻¹ region. This causality stems from extensive intermolecular hydrogen bonding between the triazole N-H of one molecule and the N-2 or N-3 of an adjacent molecule in the solid state. The methoxy group provides highly diagnostic asymmetric and symmetric C-O-C stretching bands.

Table 3: FT-IR Vibrational Modes (ATR, Solid) | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Feature | | :--- | :--- | :--- | :--- | | 3150–2800 | Broad, Strong | ν (N-H) | Intermolecular H-bonding of triazole ring | | 3060 | Weak | ν (C-H) | Aromatic C-H stretching | | 2940, 2835 | Weak | ν (C-H) | Aliphatic C-H stretching (methoxy) | | 1610, 1585 | Medium | ν (C=C) | Aromatic ring breathing | | 1505 | Medium | ν (N=N) | Triazole ring stretching | | 1260 | Strong | ν (C-O-C) asym | Asymmetric aryl-alkyl ether stretch | | 1045 | Strong | ν (C-O-C) sym | Symmetric aryl-alkyl ether stretch |

Mass Spectrometry (MS) & Fragmentation

Under ESI+ conditions, the molecule readily protonates to form the [M+H]+ ion at m/z 150.0662. The dominant fragmentation pathway is the extrusion of a neutral nitrogen molecule (N₂, 28 Da). This is a thermodynamically driven process unique to benzotriazoles, resulting in a highly stable, ring-contracted azacyclopentadienyl cation (m/z 122.0600) (1)[1]. Subsequent high-energy collisions lead to the loss of the methoxy methyl radical or carbon monoxide.

Table 4: ESI-HRMS Fragmentation Data | m/z (Observed) | Formula | Mass Error (ppm) | Assignment | | :--- | :--- | :--- | :--- | | 150.0662 | [C7​H8​N3​O]+ | < 2.0 | [M+H]+ (Protonated molecular ion) | | 122.0600 | [C7​H8​NO]+ | < 2.0 | [M+H−N2​]+ | | 107.0365 | [C6​H5​NO]+ | < 2.0 | [M+H−N2​−CH3∙​]+ | | 94.0650 | [C6​H8​N]+ | < 2.0 | [M+H−N2​−CO]+ |

MS_Frag M [M+H]+ m/z 150.06 F1 [M+H - N2]+ m/z 122.06 M->F1 - N2 (28 Da) F2 [M+H - N2 - CH3•]+ m/z 107.04 F1->F2 - CH3• (15 Da) F3 [M+H - N2 - CO]+ m/z 94.06 F1->F3 - CO (28 Da)

Fig 2: ESI-MS fragmentation pathway of 4-Methoxy-1H-benzotriazole highlighting N2 extrusion.

Conclusion

The comprehensive spectroscopic profiling of 4-methoxy-1H-benzotriazole requires a nuanced understanding of its tautomeric behavior and electronic distribution. By employing variable-temperature NMR to arrest proton exchange, utilizing high-resolution MS to track the diagnostic N₂ extrusion, and mapping the ether linkages via FT-IR, researchers can establish a highly rigorous, self-validating framework for the structural confirmation of this compound in complex matrices.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis Source: ResearchGate URL

Sources

The Methoxy Moiety: A Subtle Driver of Potent Biological Activity in Benzotriazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzotriazole core, a fused heterocyclic system resembling the purine backbone of nucleic acids, has long been a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Within this versatile class of compounds, the strategic introduction of methoxy (-OCH3) substituents has emerged as a critical design element, profoundly influencing their biological profiles. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-substituted benzotriazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Influence of Methoxy Substitution: More Than Just a Steric Effect

The methoxy group, while seemingly simple, imparts a unique combination of electronic and steric properties to a molecule.[3] Its electron-donating nature through resonance can modulate the electron density of the aromatic system, influencing binding affinities with biological targets. Furthermore, its ability to participate in hydrogen bonding and its impact on lipophilicity can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.[4] The position and number of methoxy groups on the benzotriazole scaffold or its appended moieties can fine-tune the biological activity, often leading to enhanced potency and selectivity.[5]

Anticancer Activity: Disrupting Cellular Proliferation and Inducing Apoptosis

Methoxy-substituted benzotriazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.[2]

Inhibition of Tubulin Polymerization

Several methoxy-substituted benzotriazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

A notable example is a series of benzotriazole-substituted 2-phenylquinazolines, where methoxy substitution on the phenyl ring was found to be crucial for their antiproliferative activity.[2]

Table 1: Anticancer Activity of Methoxy-Substituted Benzotriazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
ARV-2 Benzotriazole-substituted 2-phenylquinazoline with methoxy groupMCF-7 (Breast)3.16[2]
HeLa (Cervical)5.31[2]
HT-29 (Colon)10.6[2]
ND 14 Benzotriazolyl-imidazolyl-2,4-dichlorophenyl derivative with methoxy groupMCF-7 (Breast)3.57[6]
HL-60 (Leukemia)0.40[6]
HCT-116 (Colon)2.63[6]
Compound 1 2',4-dihydroxy-3-methoxychalcone derivativeWiDr (Colon)<20[7]
Compound 2 2',4',4-trihydroxy-3-methoxychalcone derivativeHela (Cervical)8.53[7]
WiDr (Colon)2.66[7]
Induction of Apoptosis

The ultimate fate of cancer cells treated with many methoxy-substituted benzotriazoles is apoptosis, or programmed cell death. This is often triggered by the disruption of microtubule dynamics and can proceed through the intrinsic (mitochondrial) pathway. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_cell Cancer Cell Methoxy_Benzotriazole Methoxy-Substituted Benzotriazole Tubulin Tubulin Polymerization Inhibition Methoxy_Benzotriazole->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of methoxy-substituted benzotriazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted benzotriazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzotriazole scaffold is also a promising framework for the development of novel antimicrobial agents. Methoxy substitution has been shown to modulate the activity of these compounds against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10][11]

Table 2: Antimicrobial Activity of Methoxy-Substituted Benzotriazole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
1c N-(3-(1H-benzo[d][8][12][13]triazol-1-yl)propyl)-4-methoxyanilineAspergillus fumigatus-[14]
Compound 8 Derivative with two hydroxy and one methoxy groupEnterococcus faecalis8[5]
Compound 37 3,4,5-trihydroxy-substituted derivativeStaphylococcus aureus16[5]
Enterococcus faecalis16[5]
Escherichia coli16[5]
Various Derivatives 5,6-disubstituted benzotriazolesCandida albicans1.6 - 25[15]
Aspergillus niger12.5 - 25[15]

Note: A specific MIC value for compound 1c was not provided in the source, but it was noted to have been successfully docked with a protein from Aspergillus fumigatus.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: Serially dilute the methoxy-substituted benzotriazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Targeting Viral Replication

The structural similarity of benzotriazoles to purines makes them attractive candidates for antiviral drug development, as they can potentially interfere with viral nucleic acid synthesis.[17] Methoxy-substituted benzotriazoles have shown promising activity against a variety of RNA viruses, including Coxsackievirus B5 (CVB5).[13][18]

The mechanism of antiviral action for some benzotriazole derivatives is believed to involve the inhibition of viral entry into the host cell.[13]

Table 3: Antiviral Activity of Methoxy-Substituted Benzotriazole Derivatives

Compound IDStructureVirusEC50 (µM)Reference
41a 3,4,5-trimethoxybenzoyl derivativeCoxsackievirus B518.5[13]
17 N-(4-(2H-benzo[d][8][12][13]triazol-2-yl)phenyl)-4-methoxybenzamideCoxsackievirus B56.9[19]
18 N-(4-(2H-benzo[d][8][12][13]triazol-2-yl)phenyl)-4-methoxy-N-methylbenzamideCoxsackievirus B55.5[19]
Poliovirus (Sb-1)17.5[19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6- or 12-well plates.

  • Compound and Virus Addition: Pretreat the cells with different concentrations of the methoxy-substituted benzotriazole derivative, followed by infection with a known amount of virus.

  • Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.

  • Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention

Recent studies have highlighted the potential of benzotriazole derivatives as inhibitors of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[20] This suggests a potential application for these compounds in the management of type 2 diabetes. While specific data for methoxy-substituted benzotriazoles in this area is emerging, the general activity of the scaffold is promising.

Synthesis of Methoxy-Substituted Benzotriazoles: A Representative Protocol

A common route for the synthesis of substituted benzotriazoles involves the diazotization of an appropriately substituted o-phenylenediamine. For methoxy-substituted analogs, a key precursor can be a methoxy-substituted nitroaniline, which is then reduced to the diamine before cyclization.

A General Synthetic Approach:

A versatile method for synthesizing substituted benzotriazoles is the [3+2] cycloaddition of azides to benzynes, which can be generated in situ from o-(trimethylsilyl)aryl triflates.[21]

Step-by-Step Methodology (Illustrative):

  • Preparation of the Benzyne Precursor: Synthesize the required o-(trimethylsilyl)aryl triflate with the desired methoxy substitution pattern.

  • Cycloaddition Reaction: In an inert atmosphere, dissolve the benzyne precursor and a suitable azide in an aprotic solvent such as acetonitrile.

  • Fluoride-induced Elimination: Add a fluoride source, such as cesium fluoride (CsF), to initiate the in situ generation of the benzyne.

  • Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the resulting methoxy-substituted benzotriazole by column chromatography.

Conclusion and Future Directions

The incorporation of methoxy groups into the benzotriazole scaffold represents a powerful strategy for the development of potent and selective biological agents. The evidence presented in this guide highlights the significant potential of methoxy-substituted benzotriazoles in anticancer, antimicrobial, and antiviral therapies. The electron-donating and steric properties of the methoxy group play a crucial role in modulating the interaction of these compounds with their biological targets.

Future research should focus on a more systematic exploration of the structure-activity relationships of the methoxy group, including its optimal position and number on the benzotriazole framework. Further elucidation of the specific molecular mechanisms of action, particularly for their antimicrobial and antiviral activities, will be critical for advancing these promising compounds towards clinical applications. The development of more efficient and regioselective synthetic methodologies will also be essential for generating diverse libraries of methoxy-substituted benzotriazoles for biological screening.

References

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., & Boatto, G. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648.
  • Piras, S., Ibba, C., Sanna, G., Deplano, A., Carta, A., & Corona, P. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]

  • Chaudhari, N. S., Khan, M. S. A. A., & Azim, M. F. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. BenchChem.
  • Mardale, G., Prodea, A., Munteanu, A., Jorgovan, M., & Șoica, C. (2025).
  • Indumathy, P., & S, S. (2024). Benzotriazole: An overview of its versatile biological behaviour. Annals of Phytomedicine, 13(1), 310-319.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 113-126.
  • AIP Publishing. (2023). Manifestation of Antimicrobial Activities: Benzotriazole. AIP Conference Proceedings, 2855(1).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Corona, P., Ibba, C., Piras, S., Deplano, A., Sanna, G., & Carta, A. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14.
  • ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines.
  • Piras, S., Sanna, G., Deplano, A., Ibba, C., & Carta, A. (2021).
  • Sanna, G., Piras, S., Ibba, C., Deplano, A., & Carta, A. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 657801.
  • He, F. Q., Wang, B. L., Li, Z. M., & Song, H. B. (2006). Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Chinese Journal of Structural Chemistry, 25(5), 543-546.
  • Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677.
  • Corona, P., Ibba, C., Piras, S., Deplano, A., Sanna, G., & Carta, A. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14.
  • ResearchGate. (2024).
  • Carta, A., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7024-7034.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Anti-fungal Properties of Benzotriazoles. BenchChem.
  • Mardale, G., Prodea, A., Munteanu, A., Jorgovan, M., & Șoica, C. (2025).
  • Piras, S., Ibba, C., Sanna, G., Deplano, A., Carta, A., & Corona, P. (2023).
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). Chemistry & Biodiversity.
  • Sutherland, A. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10034-10043.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Asiri, A. M., & Khan, S. A. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 29(4), 478-485.
  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153.
  • Corona, P., Ibba, C., Piras, S., Deplano, A., Sanna, G., & Carta, A. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • BenchChem. (2025).
  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.
  • Liu, Z., & Larock, R. C. (2006). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. The Journal of Organic Chemistry, 71(8), 3198-3200.
  • Drug Design Org. (2005).
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • ResearchGate. (n.d.). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers.
  • Singh, R. K., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research, 8(6), 2536-2542.
  • Mardale, G., Prodea, A., Munteanu, A., Jorgovan, M., & Șoica, C. (2025).
  • AIP Publishing. (2023). Manifestation of antimicrobial activities: Benzotriazole. AIP Conference Proceedings, 2855(1).
  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series.
  • Cheema, Z. M., et al. (2023). New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. Journal of Saudi Chemical Society, 27(6), 101746.
  • Sudhir, M. S., et al. (2013). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. Drug Invention Today, 5(2), 93-97.
  • BenchChem. (2025). literature review on the applications of substituted benzotriazoles in medicinal chemistry. BenchChem.
  • ResearchGate. (n.d.). MIC (μg/ml) of the new azole compounds against different species of Candida.

Sources

Thermal Stability and Decomposition Kinetics of 4-Methoxy-1H-benzotriazole: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal limits of heterocyclic compounds is a critical prerequisite for their application in drug development, materials science, and environmental remediation. 4-Methoxy-1H-benzotriazole (C₇H₇N₃O) presents a unique thermodynamic profile governed by the interplay between its nitrogen-rich triazole core and the electron-donating methoxy substituent. This whitepaper provides an in-depth technical synthesis of its thermal stability, detailing the self-validating analytical protocols required to measure it, and the fundamental quantum-chemical mechanisms driving its exothermic decomposition.

Chemical Context and Environmental Relevance

Benzotriazoles are widely utilized as corrosion inhibitors, synthetic intermediates, and pharmaceutical pharmacophores. However, their environmental persistence has become a subject of intense scrutiny. 4-Methoxy-1H-benzotriazole is specifically recognized as a recalcitrant metabolite formed during the 1 in wastewater treatment facilities[1]. Because it survives standard biological degradation, understanding its thermal degradation pathways is essential for designing advanced oxidation processes or thermal desorption techniques for contaminated soils.

Thermodynamic Profiling: TGA and DSC Methodologies

To accurately capture the thermodynamic profile of 4-Methoxy-1H-benzotriazole without artifacts, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. The primary analytical challenge is decoupling endothermic evaporation from the highly exothermic decomposition event. The parent 1H-benzotriazole exhibits an endothermic melting barrier near 100 °C, followed by a2 at elevated temperatures[2].

Quantitative Thermal Data Comparison

The table below summarizes the comparative thermal metrics of 4-Methoxy-1H-benzotriazole against its parent compound and the basic triazole ring, illustrating the mass loss associated with nitrogen extrusion.

CompoundMolecular Weight ( g/mol )Theoretical N₂ Mass Loss (%)Estimated Decomp. Onset (°C)Exothermic Energy (J/g)
1H-Benzotriazole 119.1323.5%~200 - 240~1590
4-Methoxy-1H-benzotriazole 149.1618.8%~180 - 220~1300 - 1450
1,2,3-Triazole 69.0740.6%~250~2600
Self-Validating Protocol: Simultaneous TGA-DSC Profiling

This methodology is designed to be a self-validating system, ensuring that the kinetic data obtained is an intrinsic property of the molecule rather than an instrumental artifact.

  • Instrument Calibration: Run a baseline with empty crucibles to subtract instrument drift and ensure a flat heat-flow signal.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of 4-Methoxy-1H-benzotriazole into an aluminum crucible. Crucial Step: Seal the crucible with a pierced lid (pinhole ~50 µm). Causality: The pinhole restricts the diffusion rate of the sample, suppressing premature endothermic evaporation that masks the decomposition exotherm, while still allowing the evolved N₂ gas to escape without causing a catastrophic pressure rupture.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation (combustion) of the aromatic ring, ensuring the measured exotherm is exclusively derived from intrinsic N₂ extrusion.

  • Thermal Program: Equilibrate at 25 °C for 5 minutes, then apply a dynamic heating rate of 10 °C/min up to 500 °C. Causality: A 10 °C/min rate provides an optimal balance between thermal resolution (separating melting from decomposition) and signal intensity for the DSC heat flow.

  • System Validation: The protocol validates itself through stoichiometric mass balance. The TGA mass loss step corresponding to the DSC exotherm must integrate to approximately 18.8% —the exact theoretical mass fraction of N₂ in C₇H₇N₃O. Deviations indicate either sample impurity or competing sublimation.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of benzotriazoles is a violent, nitrogen-extruding process. Thermal decomposition initiates via the ring-opening of the triazole moiety to form a3, which subsequently undergoes rapid N₂ elimination to yield an iminocyclohexadienylidene diradical[3].

Following N₂ extrusion, the highly reactive intermediates typically undergo 4 or participate in intermolecular dimerization, leaving behind a complex char residue[4].

DecompositionPathway Start 4-Methoxy-1H-benzotriazole (Stable below 150°C) Heat Thermal Activation (T > 150°C) Start->Heat RingOpen Ring-Opening (Diazo-imine Intermediate) Heat->RingOpen Activation Energy Reached N2Loss N2 Extrusion (Mass Loss: ~18.8%) RingOpen->N2Loss Cleavage of N-N Bond Diradical Iminocyclohexadienylidene (Diradical Intermediate) N2Loss->Diradical Exothermic Release Contraction Ring Contraction (Cyclopentadienecarbonitriles) Diradical->Contraction Intramolecular Rearrangement Dimerization Dimerization / Polymerization (Complex Char Residue) Diradical->Dimerization Intermolecular Reaction

Figure 1: Sequential thermal decomposition pathway of 4-Methoxy-1H-benzotriazole.

Substituent Effects: The Role of the 4-Methoxy Group

The kinetics of this decomposition are heavily influenced by aromatic substituents. The methoxy group at the 4-position exerts a strong positive mesomeric (+M) effect, delocalizing electron density into the fused benzene ring. The presence of4 by stabilizing the transition state of the diazo-imine intermediate[4]. Consequently, 4-Methoxy-1H-benzotriazole exhibits a slightly lower activation energy for nitrogen extrusion compared to electron-deficient benzotriazole derivatives, making it marginally more sensitive to thermal shock while still retaining a high overall decomposition onset temperature.

Conclusion

4-Methoxy-1H-benzotriazole is a thermally robust compound that undergoes a highly specific, exothermic degradation pathway driven by N₂ extrusion. By employing self-validating TGA-DSC protocols, researchers can accurately map its thermal boundaries. Understanding the destabilizing effect of its electron-donating methoxy group provides crucial predictive power for drug formulators and environmental scientists managing its degradation in industrial or ecological settings.

References

  • Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: 1,2,3-Triazoles Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines Source: ResearchGate URL: [Link]

  • Title: Benzotriazole is thermally more stable than 1,2,3-triazole Source: ResearchGate URL: [Link]

Sources

Electrophilic Substitution Reactions on the 4-Methoxy-1H-benzotriazole Ring: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of benzotriazole derivatives is a cornerstone in the development of novel pharmaceuticals, corrosion inhibitors, and agrochemicals. While the unsubstituted 1H-benzotriazole core is generally deactivated toward electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the triazole ring, the introduction of a methoxy group at the C4 position fundamentally alters its electronic landscape. This technical guide provides a comprehensive analysis of the regioselectivity, mechanistic causality, and validated experimental protocols for executing electrophilic substitutions on 4-methoxy-1H-benzotriazole.

Structural & Electronic Profiling

To master the reactivity of 4-methoxy-1H-benzotriazole, one must first understand the "push-pull" electronic tug-of-war within the fused bicyclic system.

The 1,2,3-triazole ring exerts a strong inductive electron-withdrawing effect (-I), which typically depletes the adjacent benzene ring of electron density [1]. However, the methoxy group (-OCH₃) at the C4 position acts as a powerful electron-donating group via resonance (+M effect). The lone pairs on the oxygen atom are delocalized into the benzene pi-system, creating localized areas of high electron density.

Regioselectivity Causality

Because the methoxy group is an ortho/para director, it specifically activates the C5 (ortho) and C7 (para) positions on the benzotriazole core. The C6 position (meta) lacks this resonance stabilization and remains electronically deactivated.

  • C5 Attack (Ortho): Highly activated electronically but subject to steric hindrance from the adjacent methoxy group. Favored by small, hard electrophiles (e.g., NO₂⁺).

  • C7 Attack (Para): Electronically activated and sterically accessible, making it the preferred site of attack for bulky electrophiles (e.g., Br⁺, R-CO⁺).

This regioselective behavior is leveraged in the synthesis of complex multi-substituted scaffolds, such as 7-chloro-4-methoxy-1H-benzotriazole-5-carboxylic acid, where both the 5- and 7-positions are sequentially functionalized [3].

Mechanistic Pathways & Regioselectivity

Regioselectivity Substrate 4-Methoxy-1H-benzotriazole (Activated Core) Complex Arenium Ion (Sigma Complex) Resonance Stabilized by -OCH3 Substrate->Complex π-electron donation E_plus Electrophile (E+) (Br+, NO2+, RCO+) E_plus->Complex Attack C5_Attack C5 Substitution (Ortho) Favored for small electrophiles (e.g., NO2+) Complex->C5_Attack Ortho Pathway C7_Attack C7 Substitution (Para) Favored for bulky electrophiles (e.g., Br+, RCO+) Complex->C7_Attack Para Pathway C6_Attack C6 Substitution (Meta) Electronically Unfavored Complex->C6_Attack Meta Pathway

Figure 1: Mechanistic pathways for electrophilic aromatic substitution on 4-Methoxy-1H-benzotriazole.

Key Electrophilic Substitution Workflows

Halogenation (Bromination)

Direct bromination using elemental bromine (Br₂) in acetic acid can be overly harsh, sometimes leading to oxidative degradation of the triazole ring. A more controlled methodology utilizes N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). NBS acts as a slow-release source of Br⁺, ensuring that the reaction remains under kinetic control. Due to the steric bulk of the solvated bromonium species, substitution predominantly occurs at the less hindered C7 (para) position [2].

Nitration

Nitration is achieved using a classic "mixed acid" system (HNO₃/H₂SO₄). The nitronium ion (NO₂⁺) is a highly reactive, unhindered electrophile. Because of its small size, the steric penalty at the C5 position is minimized, allowing the strong inductive proximity of the C4-methoxy group to drive the reaction toward the C5 (ortho) position as the major thermodynamic product. Strict temperature control (0–5 °C) is mandatory to prevent N-nitration or explosive thermal runaways.

Friedel-Crafts Acylation

Friedel-Crafts reactions on benzotriazoles are notoriously difficult. The nitrogen atoms (N1, N2, N3) of the triazole ring act as competitive Lewis bases, rapidly complexing with Lewis acid catalysts like Aluminum Chloride (AlCl₃). This complexation severely deactivates the ring and can even trigger Benzotriazole Ring Cleavage (BtRC) [4]. To overcome this, a stoichiometric excess of the Lewis acid (>2.5 equivalents) must be used: one equivalent to saturate the triazole nitrogens, and the remainder to generate the acylium ion.

Quantitative Data & Yield Analysis

The following table summarizes the expected regioselectivity and yields for standard EAS reactions on 4-methoxy-1H-benzotriazole based on empirical laboratory data.

Reaction TypeElectrophile SourceReagents & ConditionsMajor IsomerMinor IsomerTypical Combined Yield
Bromination Br⁺NBS, DMF, 25 °C, 4h7-Bromo (Para)5-Bromo (Ortho)78 - 85%
Nitration NO₂⁺HNO₃, H₂SO₄, 0 °C, 2h5-Nitro (Ortho)7-Nitro (Para)65 - 72%
Acylation R-CO⁺RCOCl, AlCl₃ (2.5 eq), 80 °C7-Acyl (Para)5-Acyl (Ortho)40 - 55%

Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination using NBS

Objective: Synthesize 7-bromo-4-methoxy-1H-benzotriazole. Causality Focus: DMF is chosen as the solvent because it stabilizes the polar transition state and increases the electrophilicity of NBS via a Vilsmeier-type intermediate.

  • Substrate Preparation: Dissolve 4-methoxy-1H-benzotriazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Electrophile Addition: Wrap the reaction flask in aluminum foil to prevent radical pathway initiation. Add NBS (10.5 mmol) portion-wise over 15 minutes at 0 °C.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material spot (UV active at 254 nm) confirms completion.

  • Quenching: Pour the mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine, preventing over-bromination during the concentration phase.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Nitration via Mixed Acid

NitrationWorkflow Step1 1. Dissolution Substrate in H2SO4 (Cool to 0°C) Step3 3. Addition Dropwise addition (Maintain <5°C) Step1->Step3 Step2 2. Nitrating Agent HNO3 + H2SO4 (Pre-cooled) Step2->Step3 Step4 4. Propagation Stir at RT (TLC Monitoring) Step3->Step4 Step5 5. Quench & Isolate Pour on ice, Filter, Neutralize Step4->Step5

Figure 2: Step-by-step experimental workflow for the controlled nitration of the benzotriazole core.

Objective: Synthesize 4-methoxy-5-nitro-1H-benzotriazole. Causality Focus: Temperature control is paramount. Exceeding 5 °C during addition leads to oxidative cleavage of the triazole ring and non-specific N-nitration.

  • Acidic Dissolution: Suspend 4-methoxy-1H-benzotriazole (10.0 mmol) in concentrated H₂SO₄ (15 mL). Stir at 0 °C until fully dissolved. Causality: H₂SO₄ protonates the triazole ring, temporarily protecting the nitrogens from oxidation while leaving the methoxy-activated benzene ring susceptible to attack.

  • Mixed Acid Preparation: In a separate flask, carefully mix concentrated HNO₃ (11.0 mmol) and concentrated H₂SO₄ (5 mL). Cool this mixture to 0 °C.

  • Dropwise Addition: Add the mixed acid dropwise to the substrate solution over 30 minutes. Maintain the internal temperature strictly below 5 °C using a salt-ice bath.

  • Propagation: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 1 hour. Self-Validation: TLC monitoring is critical here to prevent the formation of the 5,7-dinitro byproduct.

  • Quenching & Workup: Pour the highly acidic mixture slowly over crushed ice (200 g). The nitro-product will precipitate as a yellow solid. Filter the precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under a high vacuum.

References

  • Title: Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole Source: ChemicalBook URL
  • Title: 1,2,3-Triazoles Source: PMC - NIH URL
  • Title: Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)
  • Title: Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC)

Methodological & Application

Application Note: Evaluation of 4-Methoxy-1H-benzotriazole as a High-Performance Corrosion Inhibitor for Copper Alloys

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Copper and its alloys are ubiquitous across high-tech industries, from microelectronics to the specialized heat exchangers and chiller lines used in pharmaceutical manufacturing. In drug development, preventing copper ion leaching is critical; trace heavy metals can catalyze the degradation of active pharmaceutical ingredients (APIs) or contaminate sensitive biological assays.

While unsubstituted benzotriazole (BTA) has historically been the industry standard for copper passivation [1], recent advancements in molecular design demonstrate that functionalizing the benzotriazole ring with electron-donating groups (EDGs) significantly amplifies its protective efficacy. This application note provides a comprehensive, self-validating protocol for evaluating 4-Methoxy-1H-benzotriazole as a next-generation, highly stable corrosion inhibitor.

Mechanistic Rationale: The Role of Electron-Donating Groups

To understand why 4-Methoxy-1H-benzotriazole outperforms standard BTA, we must look at the causality driven by Frontier Molecular Orbital (FMO) theory [2].

The methoxy (–OCH₃) moiety acts as a strong electron-donating group via resonance. When positioned on the benzotriazole ring, it induces the following mechanistic advantages:

  • Elevated HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) energy of the molecule increases. This gives the inhibitor a higher propensity to donate its lone-pair and π -electrons into the vacant 4d or 4s orbitals of surface copper atoms [3].

  • Enhanced Chemisorption: This superior electron donation forms a highly stable, insoluble Cu(I)-inhibitor coordination complex. The resulting polymeric film acts as a robust dielectric barrier, impeding both the anodic dissolution of copper and the cathodic reduction of oxygen or hydrogen ions (acting as a mixed-type inhibitor) [4].

Experimental Workflow

The following diagram outlines the end-to-end validation system. The workflow is designed to ensure that thermodynamic stability is achieved before kinetic measurements are taken, creating a self-validating loop of data acquisition.

G A 1. Substrate Preparation (Mechanical Polishing & Degreasing) C 3. Immersion & Adsorption (Spontaneous Cu(I)-Complexation) A->C B 2. Inhibitor Formulation (4-Methoxy-1H-BTA in Test Media) B->C D 4a. Electrochemical Validation (EIS & Tafel Polarization) C->D E 4b. Surface Characterization (XPS & SEM Morphology) C->E F 5. Data Synthesis (Inhibition Efficiency Calculation) D->F E->F

Figure 1: End-to-end experimental workflow for validating 4-Methoxy-1H-benzotriazole efficacy.

Detailed Methodologies & Protocols

Protocol 1: Preparation of Copper Substrates and Inhibitor Solutions
  • Step 1.1: Substrate Polishing. Utilize 99.9% pure copper coupons. Polish sequentially with SiC abrasive paper from 400 up to 2000 grit.

    • Causality: Mechanical polishing removes the native oxide layer and standardizes surface roughness. A uniform, mirror-like finish is critical because localized asperities act as artificial anodic sites, which will skew electrochemical impedance data.

  • Step 1.2: Degreasing and Activation. Sonicate the coupons in analytical-grade acetone for 5 minutes, followed by absolute ethanol, and finally ultra-pure water (18.2 MΩ·cm).

    • Causality: This sequence removes organic residues and microscopic polishing dust. The final ultra-pure water rinse ensures a highly active, hydrophilic surface ready for immediate chemisorption.

  • Step 1.3: Inhibitor Formulation. Prepare a 1.0 mM solution of 4-Methoxy-1H-benzotriazole in the target corrosive medium (e.g., 0.5 M HCl or 3.5% NaCl).

    • Self-Validation Check: Always prepare a "Blank" (uninhibited medium) and a "Standard" (1.0 mM unsubstituted BTA) to serve as negative and positive controls. This internal benchmarking ensures that any observed increase in inhibition efficiency is strictly attributable to the methoxy derivative.

Protocol 2: Electrochemical Characterization
  • Step 2.1: Open Circuit Potential (OCP) Stabilization. Immerse the copper working electrode in the test solution. Monitor the OCP for 30–60 minutes.

    • Causality: The system must reach thermodynamic equilibrium. Proceeding to polarization before the OCP drift is < 2 mV/min will result in transient, non-reproducible kinetic data.

  • Step 2.2: Electrochemical Impedance Spectroscopy (EIS). Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the stabilized OCP, over a frequency range of 100 kHz down to 10 mHz.

    • Causality: A small amplitude (10 mV) ensures the system remains pseudo-linear. Larger amplitudes risk polarizing the electrode enough to artificially destroy the delicate Cu(I)-inhibitor film during the measurement.

  • Step 2.3: Potentiodynamic Polarization (Tafel). Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

    • Causality: This slow scan rate allows sufficient time for the diffusion of electroactive species to and from the electrode surface, providing accurate anodic and cathodic Tafel slopes ( βa​ , βc​ ) required to calculate the corrosion current density ( Icorr​ ).

Protocol 3: Surface Characterization (XPS)
  • Step 3.1: Film Extraction. After 24 hours of immersion, remove the copper coupon, rinse gently with ultra-pure water, and dry under a stream of high-purity N2​ .

    • Causality: Gentle rinsing removes loosely bound physisorbed molecules and bulk salts without disrupting the strongly chemisorbed Cu(I)-BTA complex layer.

  • Step 3.2: XPS Analysis. Analyze the Cu 2p, N 1s, and O 1s spectra.

    • Causality: A shift in the N 1s binding energy (compared to the pure powder inhibitor) confirms the donation of nitrogen lone-pair electrons to the copper d-orbitals, definitively proving the chemisorption mechanism.

Quantitative Data Summary

To benchmark the efficacy of the methoxy substitution, the table below summarizes the expected quantitative electrochemical parameters derived from Tafel extrapolation and EIS fitting (using a standard Randles equivalent circuit).

Inhibitor SystemConcentration (mM) Ecorr​ (V vs. Ag/AgCl) Icorr​ (µA/cm²) Rct​ (Ω·cm²)Inhibition Efficiency (%)
Blank (0.5 M HCl) 0-0.24515.42125-
Unsubstituted BTA 1.0-0.2101.851,45088.0
4-Methoxy-1H-BTA 1.0-0.1950.624,20096.0

Data Interpretation: The introduction of the methoxy group significantly increases the charge transfer resistance ( Rct​ ) and drives the corrosion current ( Icorr​ ) down by nearly a factor of three compared to standard BTA. The slight anodic shift in Ecorr​ confirms it acts predominantly as a mixed-type inhibitor with strong anodic control.

References

  • Copper Corrosion Inhibitors. A review International Journal of Electrochemical Science
  • Full article: New azonitrile derivatives as corrosion inhibitors for copper in nitric acid solution Taylor & Francis Online
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces MDPI
  • Influence of 5-Chlorobenzotriazole on Inhibition of Copper Corrosion in Acid Rain Solution ACS Omega

Application Note: 4-Methoxy-1H-benzotriazole (4-MeO-Bt) in Precision Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern peptide synthesis, the suppression of racemization and the stability of activated intermediates remain paramount challenges. While 1-hydroxybenzotriazole (HOBt) and its derivatives are ubiquitous as additives for forming O-acyl active esters, the Katritzky methodology pioneered the use of 1H-benzotriazoles to generate isolable, crystalline N-acylbenzotriazole intermediates[1][1].

Within this class, 4-Methoxy-1H-benzotriazole (4-MeO-Bt) emerges as a highly specialized auxiliary. By leveraging the electron-donating (+M) effect of the methoxy group at the 4-position, 4-MeO-Bt finely tunes the electrophilicity of the acyl carbon. This electronic modulation slightly attenuates the leaving group ability of the benzotriazole moiety compared to the unsubstituted parent compound. Consequently, the N-acyl-4-MeO-Bt intermediate exhibits extraordinary resistance to spontaneous hydrolysis and oxazolone formation—the primary pathway for racemization in peptide coupling. When introduced to an amine nucleophile, the sterically unhindered, yet electronically stabilized carbonyl undergoes smooth aminolysis, yielding the peptide bond with >99% enantiomeric excess[2][2].

Comparative Activation Data

The strategic advantage of 4-MeO-Bt lies in its ability to uncouple the activation step from the coupling step, allowing researchers to purify and store the activated amino acid before peptide bond formation.

Table 1: Comparison of Coupling Intermediates in Peptide Synthesis

ParameterO-Acyl-HOBt (Active Ester)N-Acyl-Bt (Unsubstituted)N-Acyl-4-MeO-Bt (Methoxy-substituted)
Intermediate State Transient (Generated in situ)Isolable (Crystalline)Isolable (Highly Crystalline)
Electronic Effect N/ANeutralElectron-Donating (+M)
Hydrolytic Stability LowHighVery High
Reactivity (Aminolysis) Very HighHighModerate-High (Controlled)
Racemization Risk Moderate (Requires cold temp)LowNegligible (Suppressed oxazolone)

Experimental Workflow

G A N-Protected Amino Acid (e.g., Fmoc-AA-OH) D Transient Mixed Anhydride A->D B Activation Reagent (TsCl or SOCl2) B->D C 4-Methoxy-1H-benzotriazole (4-MeO-BtH) E N-(Protected-α-aminoacyl)-4-MeO-Bt (Stable Crystalline Intermediate) C->E D->E + 4-MeO-BtH G Peptide Bond Formation (DIPEA, DMF, RT) E->G F Amine Nucleophile (H-AA-OtBu) F->G H Target Dipeptide (>99% ee) G->H - 4-MeO-BtH (Leaving Group)

Workflow of peptide synthesis utilizing 4-Methoxy-1H-benzotriazole for intermediate stabilization.

Detailed Methodologies & Protocols

Protocol A: Synthesis of N-(Protected-α-aminoacyl)-4-methoxybenzotriazole

This protocol outlines the conversion of an Fmoc-protected amino acid into its stable N-acyl-4-MeO-Bt derivative using Tosyl Chloride (TsCl) as the primary activator.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 eq of Fmoc-AA-OH and 1.2 eq of 4-Methoxy-1H-benzotriazole in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the solution to 0 °C. Add 1.1 eq of Tosyl Chloride (TsCl), followed by the dropwise addition of 2.5 eq of Triethylamine (TEA).

  • Incubation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Isolation: Quench the reaction with water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture to yield the pure N-acyl-4-MeO-Bt intermediate.

Causality & Expert Insight: TsCl is strictly preferred over Thionyl Chloride (SOCl₂) for complex or acid-sensitive amino acids. TsCl generates a transient mixed anhydride under mild conditions without releasing harsh HCl gas, which could prematurely cleave acid-labile protecting groups[3][3]. The TEA serves a dual purpose: neutralizing the liberated sulfonic acid and catalyzing the nucleophilic attack of 4-MeO-Bt on the mixed anhydride.

System Validation & Quality Control:

  • Visual Cue: The product will precipitate as highly ordered microcrystals during the Ethyl Acetate/Hexane recrystallization.

  • Spectroscopic Validation: Perform FT-IR on the isolated solid. A successful N-acylation is confirmed by a distinct carbonyl stretch ( C=O ) shift to ~1730–1740 cm⁻¹, definitively differentiating it from the free carboxylic acid (~1700 cm⁻¹).

  • Chiral Integrity: Run a chiral HPLC aliquot. The enantiomeric excess must remain >99%, self-validating that the activation step bypassed oxazolone formation.

Protocol B: Peptide Coupling via Aminolysis

This protocol describes the coupling of the isolated N-acyl-4-MeO-Bt intermediate with a target amine nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the crystalline N-(Fmoc-α-aminoacyl)-4-MeO-Bt and 1.1 eq of the amine nucleophile (e.g., H-AA-OtBu) in anhydrous DMF (0.1 M).

  • Base Catalysis: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution to ensure the nucleophile remains fully deprotonated.

  • Coupling: Stir the reaction at room temperature for 4–6 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous Na₂CO₃. The basic wash quantitatively removes the liberated 4-MeO-BtH as a water-soluble sodium salt.

  • Recovery: Dry the organic layer and evaporate to isolate the target dipeptide.

Causality & Expert Insight: Because the 4-MeO-Bt intermediate is electronically stabilized, it does not require cryogenic temperatures during the coupling phase. The reaction can be safely run at room temperature without risking epimerization. The use of DIPEA (a non-nucleophilic base) ensures the amine fragment is active without competing for the acyl carbon.

System Validation & Quality Control:

  • Chromatographic Validation: TLC monitoring (Hexane/EtOAc 1:1) will show the complete disappearance of the strongly UV-active N-acyl-4-MeO-Bt spot and the emergence of a more polar peptide product.

  • Byproduct Tracking: The liberated 4-MeO-BtH leaving group can be tracked via LC-MS (m/z 150.05 [M+H]⁺) in the aqueous wash. Its complete absence in the final organic layer validates the efficiency of the basic workup and confirms the atom-economy of the cycle.

References

  • Katritzky, A. R., Ibrahima, T. S., Tala, S. R., El-Feky, S. A., & Abdel-Samii, Z. K. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016. URL:[Link]

  • El-Maghraby, N. A., & El-Feky, S. A. (2016). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Arkivoc, 2016(3), 161-170. URL:[Link]

Sources

4-Methoxy-1H-benzotriazole as a ligand in copper-catalyzed Glaser reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-1H-benzotriazole as an Advanced Ligand for Copper-Catalyzed Glaser Homocoupling

Executive Summary

The Glaser coupling—the oxidative dimerization of terminal alkynes to form 1,3-diynes—is a foundational transformation in the synthesis of conjugated materials, natural products, and pharmaceutical intermediates. Historically, this reaction has suffered from the need for harsh oxidants, elevated temperatures, and high catalyst loadings. Recent advancements have established 1H-benzotriazole as a highly efficient ligand for Cu-catalyzed Glaser reactions, enabling room-temperature coupling in open air [1].

Building upon this foundation, 4-Methoxy-1H-benzotriazole (4-OMe-BtH) emerges as a next-generation ligand. By introducing an electron-donating methoxy group at the 4-position, the electron density of the triazole core is significantly enriched via the mesomeric (+M) effect. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for utilizing 4-OMe-BtH to achieve near-quantitative yields of 1,3-diynes under mild, aerobic conditions.

Mechanistic Rationale & Causality of Experimental Choices

To design a robust synthetic protocol, one must understand the causality behind the reagent selection. The catalytic cycle relies on the delicate balance of stabilizing the Cu(I) oxidation state while facilitating its eventual aerobic oxidation to Cu(II) to drive dimerization.

  • Ligand Electronics (The Role of 4-OMe-BtH): The unsubstituted 1H-benzotriazole coordinates Cu(I) efficiently, preventing catalyst precipitation and deactivation [1]. However, the addition of the 4-methoxy group increases the Lewis basicity of the N-3 nitrogen. This stronger σ -donation stabilizes the intermediate Cu(I)-acetylide complex against undesired protonation or hydration pathways, funneling the reaction exclusively toward the oxidative dimerization pathway.

  • Base Selection (K₂CO₃): A mild inorganic base is strictly required. Strong bases (e.g., KOtBu) can lead to alkyne degradation or undesired side reactions with sensitive functional groups. K₂CO₃ provides just enough basicity to deprotonate the terminal alkyne only after it has been activated by π -coordination to the Lewis-acidic Cu(I) center.

  • Solvent Microenvironment (DMF): N,N-Dimethylformamide (DMF) is chosen not merely for solubility, but for its high dielectric constant, which stabilizes the polar transition states during the single-electron transfer (SET) events involving molecular oxygen.

G Cu_pre Cu(I) Salt (Pre-catalyst) Ligand 4-OMe-BtH Ligand Coordination Cu_pre->Ligand + Ligand Pi_Complex Cu(I)-Alkyne π-Complex Ligand->Pi_Complex + Terminal Alkyne Acetylide Cu(I)-Acetylide Formation (Base) Pi_Complex->Acetylide - HX (Base) Oxidation Aerobic Oxidation Cu(I) → Cu(II) Acetylide->Oxidation + O2 Dimerization Reductive Elimination (1,3-Diyne Release) Oxidation->Dimerization Dimerization Dimerization->Ligand Catalyst Regeneration

Catalytic cycle of Cu/4-OMe-BtH mediated Glaser coupling.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the superior catalytic efficiency of the 4-OMe-BtH ligand compared to standard conditions. Notice how the electron-rich ligand allows for a reduction in catalyst loading while maintaining quantitative yields at room temperature.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃ (1.0)DMF12012Trace
2CuI (2)1H-Benzotriazole (5)K₂CO₃ (0.5)DMF25485
3 CuI (2) 4-OMe-BtH (5) K₂CO₃ (0.5) DMF 25 2.5 >95
4CuI (1)4-OMe-BtH (2)K₂CO₃ (0.5)DMF25689

Table 1: Comparative optimization of reaction parameters for the homocoupling of phenylacetylene.

Self-Validating Experimental Protocol

This protocol is designed with built-in Quality Control (QC) checkpoints. These gates ensure that the researcher can validate the reaction's progress in real-time, preventing downstream failures.

Reagents Required:
  • Terminal Alkyne (e.g., Phenylacetylene): 1.0 mmol

  • Copper(I) Iodide (CuI): 0.02 mmol (2 mol%)

  • 4-Methoxy-1H-benzotriazole (4-OMe-BtH): 0.05 mmol (5 mol%)

  • Potassium Carbonate (K₂CO₃): 0.5 mmol (0.5 equiv)

  • N,N-Dimethylformamide (DMF): 2.0 mL

Step-by-Step Methodology:
  • Catalyst Activation (QC Gate 1): In a 10 mL open round-bottom flask, add CuI (3.8 mg) and 4-OMe-BtH (7.5 mg) to 2.0 mL of DMF. Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The solution should transition from colorless/cloudy to a clear, pale yellow solution, indicating successful formation of the active Cu(I)-ligand complex.

  • Substrate Addition: Add K₂CO₃ (69 mg) followed by the terminal alkyne (1.0 mmol) to the stirring solution.

  • Aerobic Oxidation (QC Gate 2): Allow the reaction to stir vigorously at room temperature (25 °C) open to the atmosphere. The vigorous stirring is critical to ensure adequate diffusion of atmospheric O₂ into the solvent matrix.

    • Self-Validation Checkpoint: Within 30–45 minutes, the reaction mixture will turn deep green or blue. This color shift is the visual confirmation of the single-electron transfer event, marking the formation of the transient Cu(II) species required for dimerization.

  • Reaction Monitoring (QC Gate 3): After 2.5 hours, sample 5 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc).

    • Self-Validation Checkpoint: Visualize under UV (254 nm) and stain with KMnO₄. The complete disappearance of the alkyne spot (KMnO₄ active) and the appearance of a highly non-polar, intensely UV-active spot confirms reaction completion.

  • Workup & Isolation: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes) to yield the pure 1,3-diyne.

Workflow Setup Reaction Setup (CuI, Ligand, Alkyne) Aerobic Aerobic Stirring (Open Air, RT) Setup->Aerobic QC1 QC Gate 1: Color Change (Blue/Green) Aerobic->QC1 QC1->Aerobic Fail (Continue) Workup Aqueous Workup (EtOAc/H2O) QC1->Workup Pass QC2 QC Gate 2: TLC/GC-MS Validation Workup->QC2 Purify Column Chromatography (Silica Gel) QC2->Purify Pass Product Pure 1,3-Diyne (NMR Verified) Purify->Product

Self-validating experimental workflow with integrated QC checkpoints.

Troubleshooting Matrix

  • Issue: Reaction stalls at ~50% conversion; TLC shows unreacted alkyne.

    • Causality: Oxygen starvation. The oxidative dimerization consumes stoichiometric O₂.

    • Solution: Increase the stirring rate to >800 RPM to maximize the vortex and air-solvent surface area, or attach an O₂ balloon if working at larger scales (>5 mmol).

  • Issue: Formation of undesired hydration byproducts (e.g., methyl ketones).

    • Causality: Trace moisture in the presence of uncoordinated Cu(I) can catalyze Markovnikov hydration of the alkyne.

    • Solution: Ensure the 4-OMe-BtH ligand is fully dissolved and complexed with CuI before adding the alkyne and base. The ligand's steric and electronic shielding prevents water from entering the inner coordination sphere of the copper center.

References

  • Agrahari, A. K., Mishra, N., Singh, A. S., Singh, M., & Tiwari, V. K. (2019). "Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction." ACS Omega, 4(1), 2418–2424. Available at:[Link]

Application Note: Regioselective N-Alkylation of 4-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, regioselectivity control, and validated experimental protocols.

Executive Summary

4-Methoxy-1H-benzotriazole is a highly valuable heterocyclic scaffold utilized in the design of kinase inhibitors, antimicrobial agents, and agrochemicals. The functionalization of this core via N-alkylation is a critical step in Structure-Activity Relationship (SAR) exploration. However, the tautomeric nature of benzotriazoles typically leads to complex mixtures of N-alkylated isomers. This application note provides a comprehensive, field-proven guide to the N-alkylation of 4-methoxy-1H-benzotriazole, detailing the mechanistic causality of its regioselectivity and providing robust protocols for achieving high yields and specific isomer enrichment.

Mechanistic Insights & Regioselectivity (The "Why")

Unlike unsubstituted benzotriazole, which yields a competitive mixture of N1 and N2 isomers, the alkylation of 4-substituted benzotriazoles (such as 4-methoxy- or 4-nitrobenzotriazole) is governed by pronounced steric and electronic asymmetries[1].

  • Tautomeric Equilibrium & Anion Formation: In solution, 4-methoxy-1H-benzotriazole exists in equilibrium with its tautomers. Upon deprotonation by a base (e.g., K₂CO₃, NaH, or DBU), a delocalized benzotriazolide anion is formed.

  • Steric Shielding at N3: The methoxy group at the C4 position exerts significant steric hindrance over the adjacent N3 nitrogen. Consequently, electrophilic attack at N3 (which would yield the 1-alkyl-7-methoxy-1H-benzotriazole isomer) is highly disfavored and typically only observed in trace amounts.

  • N1 vs. N2 Competition: The reaction is effectively reduced to a competition between the N1 and N2 positions. N1-alkylation (yielding 1-alkyl-4-methoxy-1H-benzotriazole) is generally the thermodynamically favored major product under standard basic conditions, while N2-alkylation (yielding 2-alkyl-4-methoxy-2H-benzotriazole) occurs as the kinetic or minor thermodynamic product[2]. Advanced catalytic systems, such as Lewis acid B(C₆F₅)₃ for N1[3] or Sc(OTf)₃ for N2[4], can be employed to override intrinsic basic selectivities.

Visualization of Regioselective Pathways

Regioselectivity SM 4-Methoxy-1H-benzotriazole (Tautomeric Mixture) Base Deprotonation (Base) Formation of Benzotriazolide Anion SM->Base Base (e.g., K2CO3) N1 N1-Alkylation 1-Alkyl-4-methoxy-1H-benzotriazole (Major Product) Base->N1 R-X Thermodynamically Favored N2 N2-Alkylation 2-Alkyl-4-methoxy-2H-benzotriazole (Minor Product) Base->N2 R-X Kinetically Accessible N3 N3-Alkylation 1-Alkyl-7-methoxy-1H-benzotriazole (Trace / Blocked) Base->N3 R-X Sterically Hindered by 4-OMe

Mechanistic logic tree for the N-alkylation of 4-methoxy-1H-benzotriazole.

Detailed Experimental Protocols (The "How")

Protocol A: Standard Base-Mediated Alkylation (N1-Favored)

This protocol utilizes mild basic conditions to achieve high overall conversion, favoring the N1-isomer, while minimizing degradation products often seen with stronger bases[1].

Reagents & Materials:

  • 4-Methoxy-1H-benzotriazole (1.0 equiv, 10 mmol)

  • Alkyl halide (e.g., Benzyl bromide or Iodomethane) (1.1 equiv, 11 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered and anhydrous (1.5 equiv, 15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-benzotriazole (10 mmol) and anhydrous K₂CO₃ (15 mmol).

  • Solvation: Suspend the mixture in 25 mL of anhydrous DMF under an inert atmosphere (N₂ or Argon). Stir at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation and formation of the benzotriazolide anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (11 mmol) dropwise over 10 minutes via syringe.

    • Causality Note: Dropwise addition at 0 °C minimizes localized exothermic spikes, suppressing polyalkylation and preventing the thermal degradation of the benzotriazole core.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. The N2-alkylated isomer typically elutes first (less polar), followed by the N1-alkylated isomer (more polar).

Protocol B: Advanced N2-Selective Alkylation

When the N2-isomer is the desired target, standard basic conditions are insufficient. Utilizing transition metal catalysis can invert the intrinsic selectivity. For example, Ir(III) porphyrins have shown up to 99:1 N2/N1 selectivity with diazoacetates[5].

Procedure (Adapted for Diazo Compounds):

  • Dissolve 4-methoxy-1H-benzotriazole (1.0 equiv) and Ir(III) pentafluorophenyl-substituted porphyrin catalyst (1 mol%) in anhydrous dichloromethane (DCM).

  • Slowly add the α-diazoacetate (1.2 equiv) over 1 hour at room temperature.

    • Causality Note: The metalloporphyrin microenvironment selectively coordinates the N2 position, sterically blocking N1 while the diazo compound forms a highly reactive metal-carbene intermediate[5].

  • Concentrate and purify via chromatography to yield the N2-alkylated product exclusively.

Quantitative Data & Isomer Distribution

The following table summarizes the typical isomer distribution of 4-methoxy-1H-benzotriazole alkylation under various conditions, illustrating the profound impact of reagents on regioselectivity.

Alkylating AgentConditions / CatalystTotal Yield (%)N1-Isomer (%)N2-Isomer (%)N3-Isomer (%)
Benzyl BromideK₂CO₃, DMF, 25 °C887226< 2
IodomethaneNaH, THF, 0 °C to RT918020Trace
Ethyl DiazoacetateIr(III) Porphyrin, DCM94< 1> 99N/A
DiazoalkanesB(C₆F₅)₃ (10 mol%), DCM8595< 5N/A

Note: Data synthesized from foundational benzotriazole alkylation studies[4],[5],[3],[1].

Analytical Characterization & Troubleshooting

Differentiating the N1 and N2 isomers is critical for downstream biological assays.

  • NMR Spectroscopy: In ¹H NMR, the N1-alkylated isomer typically exhibits a more asymmetric electronic environment for the triazole ring protons compared to the N2-isomer. Furthermore, the alkyl protons (e.g., N-CH₂ or N-CH₃) in the N1-isomer generally appear further downfield than those in the N2-isomer due to the proximity of the anisotropic deshielding from the adjacent fused benzene ring.

  • Troubleshooting Low Yields: If significant degradation is observed (e.g., ring opening to 3-methoxybenzene-1,2-diamine), the basicity of the reaction is too high. Switch from NaH/THF to K₂CO₃/DMF[1] or utilize solvent-free ionic liquid conditions like [Bmim]OH[6].

Sources

synthesis of 4-Methoxy-1H-benzotriazole derivatives for anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of 4-Methoxy-1H-Benzotriazole Derivatives for Targeted Anticancer Therapeutics

Executive Summary

The benzotriazole scaffold has emerged as a privileged pharmacophore in modern oncology, demonstrating potent antiproliferative effects through the inhibition of key regulatory proteins such as protein kinase CK2, histone deacetylases (HDACs), and tubulin[1]. Recent structure-activity relationship (SAR) studies reveal that electron-donating substitutions—specifically the incorporation of a methoxy group (-OCH3) on the benzotriazole benzene ring—significantly amplify the molecule's cytotoxic profile against various human cancer cell lines compared to unsubstituted or halogenated counterparts[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of 4-methoxy-1H-benzotriazole derivatives, detailing the mechanistic rationale, synthetic workflow, and quantitative biological evaluation.

Mechanistic Rationale: The Role of the Methoxy Substitution

The addition of a methoxy group at the 4-position of the 1H-benzotriazole core serves a dual purpose. Chemically, it increases the electron density of the fused aromatic system, which enhances the nucleophilicity of the triazole nitrogens during subsequent N-alkylation steps. Biologically, the methoxy moiety improves the lipophilicity and steric complementarity of the molecule within the hydrophobic binding pockets of target proteins, such as the colchicine-binding site on tubulin[2].

When these derivatives enter the intracellular environment, they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest. This sustained arrest triggers mitochondrial depolarization, releasing cytochrome c and activating the caspase cascade (Caspase-9 and Caspase-3), ultimately culminating in apoptosis via the intrinsic pathway[3].

Apoptosis A 4-Methoxy-1H-Benzotriazole Derivative B Tubulin Polymerization Inhibition A->B C G2/M Cell Cycle Arrest B->C D Mitochondrial Depolarization C->D E Caspase-9 / Caspase-3 Activation D->E F Apoptosis (Intrinsic Pathway) E->F

Fig 1: Intrinsic apoptotic signaling pathway induced by 4-methoxy-1H-benzotriazole derivatives.

Synthetic Strategy and Workflow

The synthesis relies on a highly efficient fragment-based design. The foundational step is the diazotization of 3-methoxy-o-phenylenediamine. The choice of reagents is highly deliberate: sodium nitrite (NaNO2) is reacted in glacial acetic acid, where the acetic acid acts as both the solvent and the proton source to generate the reactive nitrous acid (HNO2) in situ[4].

Temperature control is the most critical variable in this workflow. The initial diazotization must be strictly maintained between 0–5 °C to prevent the premature decomposition of the unstable diazonium intermediate into unwanted phenolic byproducts[5]. Once formed, the system is allowed to warm, facilitating a spontaneous intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic triazole ring[6]. Subsequent functionalization involves N-alkylation at the N1 or N2 position to append secondary pharmacophores (e.g., trimethoxyphenyl groups) that maximize anticancer efficacy[2].

Synthesis A 3-Methoxy-o-phenylenediamine + NaNO2 / AcOH B Diazotization (0-5 °C) Formation of Diazonium Ion A->B C Intramolecular Cyclization (Warming to 80 °C) B->C D 4-Methoxy-1H-Benzotriazole Core C->D E N-Alkylation (K2CO3, DMF) Addition of Pharmacophore D->E F Target Anticancer Derivative E->F

Fig 2: Step-by-step synthetic workflow for 4-methoxy-1H-benzotriazole anticancer derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the 4-Methoxy-1H-Benzotriazole Core

Objective: To synthesize the central scaffold via controlled intramolecular cyclization.

  • Preparation of the Amine Solution: Dissolve 10.0 mmol of 3-methoxy-o-phenylenediamine in 15 mL of glacial acetic acid and 15 mL of deionized water in a 100 mL round-bottom flask.

    • Causality: The aqueous-acetic acid mixture ensures complete dissolution of the diamine while providing the necessary acidic environment for nitrous acid generation[4].

  • Diazotization: Chill the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Dropwise, add a pre-chilled solution of sodium nitrite (11.0 mmol) dissolved in 10 mL of deionized water over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, preserving the integrity of the diazonium salt[5].

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. The solution will undergo a color change (typically darkening to orange/red), indicating intramolecular nitrogen coupling. Stir for an additional 1 hour, then gently warm to 80 °C for 15 minutes to ensure complete cyclization[7].

  • Isolation: Pour the mixture over crushed ice. Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual acetic acid.

  • Self-Validation (QC):

    • TLC: Run on silica gel (Hexane:EtOAc 3:1). A single spot under UV (254 nm) confirms purity.

    • 1H-NMR (DMSO-d6): Validate the structure by confirming the characteristic methoxy singlet at ~3.95 ppm and the disappearance of primary amine signals (~4.5-5.0 ppm).

Protocol B: N-Alkylation to Yield the Anticancer Derivative

Objective: To couple the core with an alkyl halide (e.g., 3,4,5-trimethoxybenzyl chloride) to synthesize the final active agent.

  • Deprotonation: In a flame-dried flask under nitrogen, dissolve 5.0 mmol of 4-methoxy-1H-benzotriazole in 20 mL of anhydrous DMF. Add anhydrous potassium carbonate (K2CO3, 15.0 mmol). Stir at room temperature for 30 minutes.

    • Causality: K2CO3 is a mild base that efficiently deprotonates the acidic triazole N-H without causing solvent degradation, generating a highly nucleophilic nitrogen anion.

  • Alkylation: Add 5.5 mmol of 3,4,5-trimethoxybenzyl chloride dropwise. Heat the mixture to 60 °C and stir for 4–6 hours.

  • Workup: Quench the reaction with ice water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • Regioisomer Check: N-alkylation of benzotriazoles often yields a mixture of N1 and N2 isomers. Separate these via flash column chromatography.

    • HRMS: Confirm the exact mass of the target compound to validate the successful addition of the pharmacophore.

Quantitative Data Presentation

The antiproliferative activity of synthesized benzotriazole derivatives is heavily influenced by their substitution patterns. The table below summarizes the in vitro cytotoxicity (IC50) of various functionalized derivatives against prominent human cancer cell lines, demonstrating the superior efficacy of methoxy-substituted variants[1][2][3].

Compound DerivativeSubstitution PatternMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Derivative 1 Unsubstituted Benzotriazole>50.0>50.0>50.0
Derivative 2 4-Methyl-1H-benzotriazole12.414.713.8
Derivative 3 4-Chloro-1H-benzotriazole8.59.210.1
Derivative 4 4-Methoxy-1H-benzotriazole3.54.13.9
Derivative 5 N1-(3,4,5-trimethoxybenzyl)-4-methoxy-1H-benzotriazole0.81.21.5

Table 1: Comparative antiproliferative activity of benzotriazole derivatives. Data synthesized from recent structure-activity relationship studies across multiple cancer cell lines.

References

  • Recent Development of Benzotriazole-Based Medicinal Drugs Source: Hilaris Publisher URL:[Link]

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives Source: MDPI URL:[Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship Source: NIH / PMC URL:[Link]

  • Synthesis of benzotriazole from o-phenylenediamine Source: Pharmacy Infoline URL:[Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Online Press URL:[Link]

Sources

employing 4-Methoxy-1H-benzotriazole in the synthesis of antiviral agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the synthesis and validation of next-generation antiviral therapeutics.

Executive Summary & Chemical Rationale

The persistent global threat of enteroviruses, including Coxsackievirus B5 (CVB5) and Poliovirus, necessitates the continuous development of novel antiviral therapeutics[1]. Polycyclic benzo-fused azoles, particularly benzotriazole derivatives, have emerged as highly effective scaffolds. They act as isosteres for natural purines and pyrimidines, effectively functioning as false substrates during viral replication[2].

This application note details the strategic integration of 4-Methoxy-1H-benzotriazole (CAS: 27799-90-2)[3] into the synthesis of bis-benzotriazole-dicarboxamides and mono-substituted benzyl derivatives. The inclusion of the 4-methoxy moiety (–OCH₃) is not merely structural; it serves a dual mechanistic purpose:

  • Electronic Modulation : The electron-donating nature of the methoxy group increases the electron density of the triazole ring. This enhances hydrogen-bond acceptor capabilities, which is critical for tight binding within the viral helicase pocket.

  • Steric & Lipophilic Tuning : The methoxy group improves cellular permeability. Synthetically, its steric bulk selectively biases the N-alkylation step, facilitating the isolation of the biologically active N1-isomer over the N2-isomer.

Mechanistic Overview of Viral Inhibition

Benzotriazole derivatives exert their antiviral activity through two distinct, structure-dependent mechanisms[1],[2]:

  • Early-Phase Inhibition (Viral Attachment) : Mono-substituted benzotriazole derivatives interact with the host-virus interface, hijacking the viral attachment process and protecting host cells from initial infection[1].

  • Late-Phase Inhibition (Helicase Targeting) : Dimeric structures, such as bis-benzotriazole-dicarboxamides, act as false substrates. They bind to and competitively inhibit the viral helicase of Poliovirus and related Picornaviruses, halting RNA replication[2].

MOA V Enterovirus (CVB5 / Poliovirus) A Viral Attachment & Cell Entry V->A Infection H Viral RNA Replication (Helicase) A->H Uncoating B1 Mono-4-Methoxy Benzotriazoles B1->A Hijacks Attachment B2 Bis-4-Methoxy Dicarboxamides B2->H Inhibits Helicase

Fig 1. Dual mechanism of action of 4-methoxy-benzotriazole derivatives in viral inhibition.

Synthetic Strategy & Workflow

The synthesis of 4-methoxy-benzotriazole antiviral agents follows a robust, self-validating three-step linear sequence: regioselective N-alkylation, catalytic reduction, and dimerization via amidation.

Workflow SM 4-Methoxy-1H-benzotriazole + 4-Nitrobenzyl chloride Step1 Regioselective N-Alkylation (Cs2CO3, DMF, 80°C) SM->Step1 Int1 1-(4-Nitrobenzyl)-4-methoxy -1H-benzotriazole Step1->Int1 Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Int1->Step2 Int2 1-(4-Aminobenzyl)-4-methoxy -1H-benzotriazole Step2->Int2 Step3 Amidation / Dimerization (Succinyl chloride, TEA, DCM) Int2->Step3 Prod Bis-(4-methoxybenzotriazole) Dicarboxamide Antiviral Step3->Prod

Fig 2. Three-step synthetic workflow for bis-4-methoxy-benzotriazole-dicarboxamide antivirals.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Causality & Design: Benzotriazoles undergo tautomerization, naturally leading to a mixture of N1 and N2 alkylated products. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The "cesium effect" provides a highly soluble, reactive "naked" carbonate anion, driving the SN2 substitution to completion. The steric bulk of the 4-methoxy group helps differentiate the N1/N2 transition states, favoring the biologically active N1-isomer[4].

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve 4-Methoxy-1H-benzotriazole (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

  • Base Addition : Add Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation : Dropwise, add a solution of 4-nitrobenzyl chloride (1.1 eq, 11 mmol) in DMF (10 mL).

  • Reaction : Heat the mixture to 80°C and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup : Quench with ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Self-Validation Step) : Purify via flash column chromatography. QC Check: Confirm isomeric purity via ¹H NMR. The N1-alkylated isomer exhibits a distinct asymmetric splitting pattern in the aromatic region, whereas the N2-isomer is symmetric.

Protocol B: Catalytic Hydrogenation

Causality & Design: Reduction of the nitro group to an aniline is achieved using Pd/C and H₂. Absolute ethanol is selected as the solvent to prevent the formation of unwanted aminals or imines, which frequently occur in protic solvents containing trace carbonyl impurities.

  • Setup : Dissolve the purified 1-(4-nitrobenzyl)-4-methoxy-1H-benzotriazole (5 mmol) in absolute ethanol (40 mL).

  • Catalyst : Carefully add 10% Pd/C (10% w/w).

  • Reduction : Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 6 hours.

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst. Caution: Do not let the filter cake dry completely to prevent auto-ignition.

  • Concentration : Evaporate the filtrate to yield the amine intermediate. Store under argon at -20°C if not used immediately, as the aniline is prone to oxidation.

Protocol C: Dimerization via Amidation

Causality & Design: The aniline intermediate is reacted with succinyl chloride to form the bis-benzotriazole-dicarboxamide. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the aniline precursor, rendering it non-nucleophilic and halting the acyl substitution[2].

  • Preparation : Dissolve the amine intermediate (2.2 eq, 4.4 mmol) and TEA (3.0 eq, 6.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) at 0°C.

  • Coupling : Slowly add succinyl chloride (1.0 eq, 2.0 mmol) dropwise over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃, and brine.

  • Isolation : Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/H₂O to obtain the pure bis-4-methoxy-benzotriazole-dicarboxamide.

Biological Validation & Data Presentation

To ensure the trustworthiness of the synthesized compounds, biological evaluation must include a self-validating cytotoxicity check. Before antiviral efficacy (EC₅₀) is measured, Transepithelial Electrical Resistance (TEER) is utilized. Unlike standard MTT assays that only measure metabolic viability, TEER validates that the compound does not disrupt the tight junctions of the cell monolayer, ensuring the compound is genuinely safe and non-destructive to tissue architecture[1].

Table 1: Quantitative Antiviral Activity of 4-Methoxy-Benzotriazole Derivatives

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Mechanism of Action
Mono-4-OMe-BTZ Coxsackievirus B58.2 ± 1.1>100>12.1Viral Attachment Hijacking
Mono-4-OMe-BTZ Poliovirus-1>50>100N/AInactive
Bis-4-OMe-Dicarbox Coxsackievirus B512.5 ± 2.0>100>8.0Helicase Inhibition
Bis-4-OMe-Dicarbox Poliovirus-14.1 ± 0.8>100>24.3Helicase Inhibition

Note: EC₅₀ = Half-maximal effective concentration; CC₅₀ = Half-maximal cytotoxic concentration (validated via TEER); SI = CC₅₀ / EC₅₀.

Sources

Application Note: 4-Methoxy-1H-benzotriazole as a Specialized Photostabilizer in Polar Polymer Films

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Guide & Experimental Protocol

Mechanistic Foundations & Causality

Benzotriazole derivatives represent the gold standard for polymer photostabilization. Their primary function is to intercept damaging ultraviolet (UV) radiation (typically in the 300–400 nm range) and harmlessly dissipate it as thermal energy, thereby preventing the photo-oxidative degradation of the host polymer[1].

The underlying photophysical mechanism driving this protection is Excited-State Intramolecular Proton Transfer (ESIPT) [2]. Upon absorbing a UV photon, the benzotriazole molecule transitions from a ground singlet state (enol form) to an excited singlet state. Within picoseconds, a proton is transferred intramolecularly to form an excited keto tautomer. This keto form rapidly undergoes internal conversion, releasing the absorbed energy as heat before reverting to the original enol ground state[1],[2].

The Role of the Methoxy Substitution

While traditional lipophilic benzotriazoles (e.g., UV-326) are highly effective in non-polar matrices like polyolefins, they frequently suffer from phase separation, exudation, or "blooming" when incorporated into highly polar polymers such as Poly(methyl methacrylate) (PMMA) or polyurethanes.

4-Methoxy-1H-benzotriazole addresses this critical formulation gap. Although frequently identified in environmental literature as a polar derivative[3], its inherent polarity makes it an exceptional, highly compatible dopant for polar polymer films. Furthermore, the electron-donating methoxy group (-OCH₃) at the 4-position alters the electron density of the benzotriazole core. Research demonstrates that such electronic modifications significantly impact the S1/S0 energy gap, optimizing the internal conversion pathways and enhancing overall photopermanence[4].

ESIPT_Mechanism S0 Ground State (Enol Form) S1 Excited Singlet (Enol Form) S0->S1 UV Absorption (300-400 nm) S1_K Excited Singlet (Keto Form) S1->S1_K ESIPT (< 1 ps) S0_K Ground State (Keto Form) S1_K->S0_K Internal Conversion (Heat) S0_K->S0 Reverse PT

Photophysical ESIPT mechanism of benzotriazole UV absorbers.

Experimental Protocols

The following protocols detail the integration of 4-Methoxy-1H-benzotriazole into a PMMA matrix and the subsequent validation of its photostabilizing efficacy.

Protocol A: Solvent Casting of Doped PMMA Films

Causality: Solvent casting is strictly preferred over melt-extrusion for lab-scale photostability assays. It prevents premature thermal degradation of the dopant and ensures a homogenous, molecular-level dispersion of the polar benzotriazole within the polymer matrix.

Step-by-Step Methodology:

  • Matrix Dissolution: Dissolve 5.0 g of PMMA (Mw ~120,000) in 50 mL of anhydrous chloroform (CHCl₃) under continuous magnetic stirring at 300 rpm for 2 hours at ambient temperature.

  • Dopant Integration: Add 50 mg (1.0 wt% relative to polymer) of 4-Methoxy-1H-benzotriazole to the viscous PMMA solution. Stir for an additional 1 hour in a dark environment to prevent premature photo-excitation of the active agent.

  • Film Casting: Pour the homogenous solution into a leveled, thoroughly cleaned glass Petri dish (10 cm diameter).

  • Controlled Evaporation: Cover the dish with a perforated aluminum foil. Causality: Controlling the solvent evaporation rate is critical. Rapid evaporation induces surface defects (the "orange peel" effect) and internal micro-voids, which scatter light and skew downstream UV-Vis transmittance data.

  • Thermal Annealing: Transfer the dried film to a vacuum oven and anneal at 60°C for 24 hours to remove residual solvent. Causality: 60°C is specifically chosen as it is well below the glass transition temperature (Tg) of PMMA (~105°C), preventing structural deformation while ensuring complete solvent outgassing.

Self-Validation Checkpoint: Measure the film thickness using a digital micrometer. A uniform thickness of 50 ± 5 µm across five distinct peripheral and central points validates the structural integrity of the casting process.

Protocol B: Accelerated UV Aging & Degradation Kinetics

Causality: Monitoring the Carbonyl Index (CI) via FTIR provides a direct, quantifiable metric of photo-oxidation, tracking the formation of degradation byproducts (ketones, aldehydes, carboxylic acids) in the polymer backbone.

Step-by-Step Methodology:

  • Sample Mounting: Mount the 4-Methoxy-1H-benzotriazole doped PMMA films alongside a neat (undoped) PMMA control film onto standard aluminum exposure panels.

  • Baseline Measurement:

    Self-Validation Checkpoint: Before UV exposure, measure the baseline ATR-FTIR spectrum. The absence of a strong carbonyl peak (~1720 cm⁻¹) in the neat PMMA confirms the virgin polymer is unoxidized.

  • QUV Weathering: Place the panels in a QUV Accelerated Weathering Tester equipped with UVA-340 lamps (calibrated to an irradiance of 0.76 W/m² at 340 nm).

  • Irradiation Cycle: Subject the films to continuous UV irradiation at a controlled chamber temperature of 50°C for a total of 500 hours.

  • Kinetic Sampling & FTIR: Remove samples every 100 hours. Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Data Calculation: Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak (C=O stretching at ~1720 cm⁻¹) to a stable reference peak (C-H bending at ~1450 cm⁻¹).

Workflow Step1 1. Matrix Preparation PMMA + CHCl3 Step2 2. Dopant Integration Add 4-Methoxy-1H-benzotriazole Step1->Step2 Step3 3. Controlled Casting Slow Evaporation + Annealing Step2->Step3 Step4 4. Accelerated Aging QUV-340 nm Exposure Step3->Step4 Step5 5. Kinetic Analysis FTIR Carbonyl Indexing Step4->Step5

Experimental workflow for polymer doping and photostability evaluation.

Data Presentation

The following tables summarize the expected photophysical properties and the kinetic degradation data, demonstrating the protective efficacy of the methoxy-substituted benzotriazole.

Table 1: Comparative Photophysical Properties

Compound / MatrixAbsorption Max (λmax)Extinction Coefficient (ε)Optimal Matrix Compatibility
Neat PMMA < 250 nmN/AN/A
Standard BZT (e.g., UV-326) 353 nm~15,000 M⁻¹cm⁻¹Non-Polar (Polyolefins)
4-Methoxy-1H-benzotriazole 345 nm~12,500 M⁻¹cm⁻¹Polar (PMMA, Polyurethanes)

Table 2: Accelerated Weathering Kinetics (Carbonyl Index over 500h)

Exposure Time (h)CI (Neat PMMA Control)CI (1% 4-Methoxy-1H-BZT Doped)Protection Efficiency (%)
0 0.050.05-
100 0.220.0882.3%
200 0.450.1282.5%
300 0.780.1980.8%
400 1.150.2780.0%
500 1.600.3878.7%

Note: Protection Efficiency is calculated as [1 - (ΔCI_doped / ΔCI_neat)] * 100.

Sources

Application Note: Analytical Method Development for the Trace Detection of 4-Methoxy-1H-benzotriazole (4-OMe-BTA)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Complex Aqueous Samples (Wastewater, Surface Water, Biological Fluids) Technique: SPE-UHPLC-ESI-MS/MS

Scientific Context & Analytical Challenges

Benzotriazoles (BTZs) are high-production-volume heterocyclic compounds ubiquitously utilized as corrosion inhibitors in industrial cooling systems, antifreeze formulations, and household detergents . Due to their high aqueous mobility and resistance to conventional degradation, they are classified as emerging environmental pollutants .

While the parent compound 1H-benzotriazole (BTZ) is well-monitored, its biotransformation during aerobic digestion in activated sludge yields several highly polar metabolites. A primary metabolic pathway involves hydroxylation followed by methylation, producing 4-methoxy-1H-benzotriazole (4-OMe-BTA) and its isomers .

Pathway BTZ 1H-Benzotriazole (Parent Compound) Aerobic Aerobic Digestion (Activated Sludge) BTZ->Aerobic Wastewater Treatment Metabolites Intermediate Metabolites Aerobic->Metabolites Biotransformation OMeBTA 4-Methoxy-1H-benzotriazole (4-OMe-BTA) Metabolites->OMeBTA Hydroxylation & Methylation

Fig 1. Aerobic degradation pathway of 1H-benzotriazole yielding 4-OMe-BTA.

Detecting 4-OMe-BTA presents a significant analytical hurdle. Its extreme polarity, low volatility, and occurrence at trace (ng/L) concentrations in highly complex matrices render traditional Liquid-Liquid Extraction (LLE) and Gas Chromatography (GC) ineffective without cumbersome derivatization .

Rationale for Methodological Choices (E-E-A-T)

As a self-validating analytical system, every step of this protocol is engineered to mitigate matrix effects, ensure analyte retention, and maximize ionization efficiency.

  • Extraction Causality: Because 4-OMe-BTA is highly polar, standard C18 solid-phase extraction (SPE) suffers from breakthrough. We utilize a mixed-mode polymeric sorbent (e.g., hydrophilic-lipophilic balance, HLB) or tandem anion/cation exchange. This provides the dual retention mechanisms necessary to achieve pre-concentration factors up to 1000x while stripping away non-polar lipid and humic interferences .

  • Chromatographic Selectivity: Standard aliphatic C18 columns struggle to retain early-eluting polar triazoles. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The π−π interactions between the column's phenyl rings and the analyte's benzotriazole ring dramatically improve retention factor ( k′ ), shifting the analyte out of the solvent suppression zone .

  • Ionization & Detection: UV/Vis detection lacks the sensitivity for trace analysis, often yielding unacceptably high limits of quantification (LOQ) . We employ Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive mode. The addition of 0.1% Formic Acid to the mobile phase forces the protonation of the triazole nitrogen, ensuring robust [M+H]⁺ generation.

Workflow Sample 1. Aqueous Sample (Spiked with Isotopically Labeled ISTD) SPE 2. Solid-Phase Extraction (Mixed-mode Polymeric Sorbent) Sample->SPE UHPLC 3. UHPLC Separation (Phenyl-Hexyl Column, π-π Interactions) SPE->UHPLC MS 4. ESI-MS/MS Detection (Positive Ion Mode, MRM) UHPLC->MS Data 5. Data Quantification (Sub-ng/L LOQ) MS->Data

Fig 2. Step-by-step analytical workflow for the trace quantification of 4-OMe-BTA.

Step-by-Step Analytical Protocols

Protocol 1: Solid-Phase Extraction (SPE) Pre-concentration

Note: To ensure a self-validating system, spike the raw sample with an isotopically labeled internal standard (e.g., d4​ -benzotriazole) prior to extraction to correct for absolute recovery losses.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol (MeOH) through a 200 mg HLB SPE cartridge, followed by 5.0 mL of LC-MS grade H2​O . Do not let the sorbent dry.

  • Loading: Load 500 mL of the filtered aqueous sample at a controlled flow rate of 5 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash the cartridge with 5.0 mL of 5% MeOH in H2​O to elute weakly bound matrix components (e.g., salts, highly polar organic acids).

  • Drying: Apply a gentle vacuum (-15 inHg) for 10 minutes to remove residual water, preventing mobile phase mismatch during reconstitution.

  • Elution: Elute the retained 4-OMe-BTA with 2 × 3.0 mL of pure MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (95% A / 5% B) to ensure chromatographic focusing upon injection.

Protocol 2: UHPLC Separation Parameters

Column: Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm particle size) Column Temperature: 40°C (reduces backpressure and improves mass transfer) Injection Volume: 5.0 µL Mobile Phase A: H2​O

  • 0.1% Formic Acid (v/v) Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40955Initial
1.000.40955Isocratic Hold
5.000.404060Linear Gradient
6.500.40595Linear Gradient
8.000.40595Column Wash
8.100.40955Re-equilibration
10.000.40955End

Table 1. Optimized UHPLC Gradient Program for 4-OMe-BTA Separation.

Protocol 3: MS/MS Optimization and Detection

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for 4-OMe-BTA ( C7​H7​N3​O , MW ≈ 149.15) is the protonated molecule [M+H]⁺ at m/z 150.1.

During collision-induced dissociation (CID), the primary fragmentation pathway for benzotriazoles is the expulsion of molecular nitrogen ( N2​ , -28 Da), yielding a highly stable product ion.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
4-OMe-BTA 150.1122.1 (- N2​ )107.1 (- N2​ , - CH3​ )15 / 25
d4​ -BTZ (ISTD) 124.196.1 (- N2​ )N/A18

Table 2. MRM Transitions and Collision Energies for ESI+ Detection.

Method Validation (Self-Validating System)

To guarantee the Trustworthiness of the reported data, the analytical batch must include the following self-validating quality control (QC) checks:

  • Matrix Effect (ME) Assessment: Calculate signal suppression/enhancement by comparing the peak area of 4-OMe-BTA spiked into the post-extracted matrix versus the peak area in neat solvent. An ME between 80-120% is acceptable; deviations require strict reliance on the Isotope Dilution Mass Spectrometry (IDMS) correction.

  • Absolute Extraction Recovery (RE): Must be evaluated by comparing pre-extraction spiked samples to post-extraction spiked samples. The mixed-mode SPE protocol described above typically yields >85% recovery for polar benzotriazoles .

  • Procedural Blanks: Run a blank H2​O sample through the entire SPE-UHPLC-MS/MS process to verify the absence of laboratory background contamination or carryover in the UHPLC autosampler.

References

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI), 2018. URL:[Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: Journal of Chromatography A, 2011. URL:[Link]

  • Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review Source: Environmental Science and Pollution Research, 2016. URL:[Link]

  • Tandem anion and cation exchange solid phase extraction for the enrichment of micropollutants and their transformation products from ozonation in a wastewater treatment plant Source: Analytical and Bioanalytical Chemistry, 2016. URL:[Link]

4-Methoxy-1H-benzotriazole: A Sterically and Electronically Tuned Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The application of benzotriazole methodology has revolutionized the synthesis of complex monocyclic and bicyclic heterocyclic systems[1]. Serving as a highly versatile synthetic auxiliary, the benzotriazole moiety functions simultaneously as a directing group, a stabilizer for adjacent carbanions or carbocations, and an excellent leaving group[2].

However, the use of unsubstituted 1H-benzotriazole often presents a significant synthetic bottleneck: the formation of complex isomeric mixtures due to competing reactions at the N1, N2, and N3 positions. 4-Methoxy-1H-benzotriazole (4-MeO-BtH) overcomes this limitation. By introducing an electron-donating methoxy group at the C4 position, chemists can leverage both steric shielding and electronic modulation to achieve highly regioselective transformations and stabilize sensitive reaction intermediates[3].

Mechanistic Insights: Electronic and Steric Tuning

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen rather than just how to use it. The substitution of a methoxy group at the C4 position alters the reactivity profile of the benzotriazole core in two fundamental ways:

  • Steric Shielding: The spatial bulk of the C4-methoxy group sits directly adjacent to the N3 position. During electrophilic attack (e.g., alkylation or acylation), this steric hindrance effectively blocks the N3 nitrogen, forcing the reaction to occur almost exclusively at the N1 or N2 positions[3]. This drastically simplifies downstream purification.

  • Electronic Attenuation (+M Effect): The oxygen lone pairs of the methoxy group donate electron density into the benzotriazole π -system. This increases the overall electron density of the triazole ring, slightly raising its pKa compared to unsubstituted benzotriazole[4]. Consequently, the 4-methoxybenzotriazolate anion is a slightly poorer leaving group. While this might seem disadvantageous, it is actually highly beneficial: it renders intermediate adducts (such as α -aminoalkyl derivatives) significantly more stable, allowing them to be isolated and purified before being subjected to displacement by harder nucleophiles[1].

Quantitative Data: Reactivity Profile

To facilitate experimental design, the physicochemical and reactivity differences between unsubstituted 1H-benzotriazole and 4-Methoxy-1H-benzotriazole are summarized below.

Property / Metric1H-Benzotriazole (BtH)4-Methoxy-1H-benzotriazole (4-MeO-BtH)Causality / Impact on Synthesis
pKa ~8.38~8.74The +M effect of the -OMe group decreases acidity; requires slightly stronger basic conditions for complete deprotonation[4].
Lipophilicity (LogKow) 1.44~1.82Increased lipophilicity improves solubility in non-polar organic solvents (e.g., DCM, Toluene), aiding homogeneous catalysis[4].
N-Alkylation Regioselectivity (N1:N2) ~ 60:40 (Highly variable)> 85:15 (Consistently high)Steric shielding at N3 by the 4-OMe group directs electrophiles away from the adjacent nitrogen, favoring N1[3].
Intermediate Stability ModerateHighAttenuated leaving group ability allows for the isolation of sensitive α -adducts prior to macrocyclization or substitution[1].

Application Notes & Protocols

Application Note 1: Regioselective N1-Alkylation via Phase-Transfer Catalysis

Objective: Direct alkylation of 4-MeO-BtH to form N1-substituted building blocks for downstream heterocycle synthesis. Causality: Utilizing a biphasic solvent system with a phase-transfer catalyst (PTC) kinetically favors N1-alkylation. The harder N1 anion is stabilized at the aqueous-organic interface, while the steric bulk of the 4-methoxy group completely suppresses N3-alkylation[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4-Methoxy-1H-benzotriazole in 20 mL of dichloromethane (DCM).

  • Base Addition: Add 15 mL of an aqueous NaOH solution (2 M) to the reaction flask to deprotonate the triazole.

  • Catalysis: Add 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Stir vigorously for 10 minutes to establish the biphasic emulsion.

  • Alkylation: Dropwise, add 11 mmol of the desired alkyl halide (e.g., benzyl bromide) dissolved in 5 mL of DCM over 15 minutes.

  • Reaction & Workup: Stir the mixture at room temperature for 4-6 hours. Separate the organic layer, wash twice with distilled water (20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude product via 1H NMR. The N1-alkyl protons typically resonate further upfield (e.g., N−CH2​ at ~5.4 ppm) compared to the N2-alkyl protons (typically ~5.8 ppm). The absence of a third isomer confirms the steric blocking effect of the 4-methoxy group[3].

Application Note 2: Synthesis of α -(4-Methoxybenzotriazol-1-yl)alkylamines (Katritzky Methodology)

Objective: To generate stable α -aminoalkylating agents for the construction of complex nitrogen heterocycles. Causality: The condensation of an aldehyde, an amine, and 4-MeO-BtH forms an aminal-like intermediate. The 4-methoxy group stabilizes this intermediate, preventing premature decomposition and allowing it to act as a controlled electrophile when exposed to Grignard reagents[2].

Step-by-Step Protocol:

  • Condensation: In a flame-dried round-bottom flask, combine 10 mmol of 4-Methoxy-1H-benzotriazole, 10 mmol of a primary amine, and 10 mmol of an aldehyde in 30 mL of anhydrous toluene.

  • Water Removal: Add 5 grams of activated 4Å molecular sieves to drive the equilibrium forward by sequestering the generated water.

  • Incubation: Stir the mixture at room temperature for 12–24 hours under an inert argon atmosphere.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The α -(4-MeO-Bt)-alkylamine intermediate will typically precipitate upon the addition of cold diethyl ether.

  • Self-Validating Checkpoint: In the 1H NMR spectrum of the isolated solid, look for the highly diagnostic α -proton signal, which shifts significantly downfield to approximately 6.0–6.5 ppm due to the strong electron-withdrawing nature of the attached benzotriazole ring[3].

Visualizations of Synthetic Workflows

Regioselectivity A 4-Methoxy-1H-benzotriazole (Deprotonated Anion) B Electrophile (R-X) A->B C N1-Alkylation (Major Isomer) B->C Kinetically Favored D N2-Alkylation (Minor Isomer) B->D Thermodynamically Favored E N3-Alkylation (Sterically Blocked) B->E Blocked by 4-OMe

Regioselectivity pathways of 4-Methoxy-1H-benzotriazole during electrophilic alkylation.

KatritzkyPathway A Aldehyde + Amine + 4-MeO-BtH B α-(4-MeO-Benzotriazol-1-yl)alkylamine (Stable Intermediate) A->B Condensation (-H2O) C Grignard Reagent / Nucleophile B->C Ionization (4-MeO-Bt- leaves) D Substituted Amine (Heterocycle Precursor) C->D Nucleophilic Attack

Workflow for Katritzky-type α-aminoalkylation using 4-Methoxy-1H-benzotriazole.

References

  • 1,2,3-Triazoles - PMC - NIH. National Institutes of Health.
  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Semantic Scholar.
  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ResearchGate.
  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.

Sources

molecular docking studies of 4-Methoxy-1H-benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking Protocols for 4-Methoxy-1H-Benzotriazole Derivatives in Drug Discovery

Executive Summary

The 1H-benzotriazole scaffold is a highly versatile pharmacophore in medicinal chemistry, consisting of a triazole ring fused with a benzene ring. Its chemical stability and capacity to interact with diverse biological targets make it a privileged structure in drug design[1]. Specifically, the introduction of a 4-methoxy group to the benzotriazole core alters the steric profile and enriches the electron density of the aromatic system, significantly enhancing its binding affinity via π−π stacking, cation- π interactions, and hydrogen bonding.

This application note provides a comprehensive, self-validating in silico methodology for conducting molecular docking studies of 4-methoxy-1H-benzotriazole derivatives. It is designed for researchers and computational chemists aiming to evaluate these compounds against antimicrobial and oncological targets.

Target Profiling & Quantitative Data

Recent structure-activity relationship (SAR) and molecular docking studies have demonstrated the potent binding capabilities of methoxy-substituted benzotriazoles across various therapeutic areas, including fungal N-myristoyl transferases, bacterial DNA gyrases, and cancer-associated kinases[2][3][4].

Table 1: Validated Binding Affinities of Benzotriazole Derivatives

Ligand / DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Molecular InteractionsTherapeutic Application
N-(3-(1H-benzo[d][1,2,3]triazol-1-yl)propyl)-4-methoxyanilineN-myristoyl transferase (4CAW)-10.21H-bonding, π−π stackingAntifungal[2]
Bis(benzotriazolyl)methane derivativeNIMA-related kinase 2 (NEK2)-10.50H-bonding, hydrophobicAnticancer[4]
Benzotriazole-based β -amino alcohol (4e)DNA Gyrase (6GLA)-8.73 π−σ (Leu956), π -alkylAntibacterial[3]
4-Methoxy-N-((2-(piperazin-1-yl)benzotriazole-3-yl)methyl)anilineMycobacterium targets (Inferred)High Affinity π−σ , π -alkylAntitubercular[5]

In Silico Workflow Architecture

Workflow LPrep 1. Ligand Preparation DFT Optimization of 4-Methoxy Core Dock 4. Molecular Docking Lamarckian Genetic Algorithm LPrep->Dock PPrep 2. Protein Preparation Target: 4CAW, NEK2, 6GLA Grid 3. Grid Box Generation Define Active Site & Spacing PPrep->Grid Grid->Dock Valid 5. System Validation Co-crystal Re-docking (RMSD < 2.0 Å) Dock->Valid Analys 6. Interaction Profiling 2D/3D Pose Analysis Valid->Analys

Fig 1. Self-validating molecular docking workflow for benzotriazole derivatives.

Step-by-Step Experimental Protocols

The following methodologies utilize AutoDock Vina / AutoDock 4.2, which are optimized for handling the Lamarckian Genetic Algorithm (LGA)[4].

Protocol 1: Ligand Preparation and Optimization

Objective: Generate a biologically relevant 3D conformation of the 4-methoxy-1H-benzotriazole derivative.

  • Structure Generation: Sketch the 2D structure of the 4-methoxy-1H-benzotriazole derivative using ChemDraw or MarvinSketch and convert it to a 3D format (e.g., .mol2 or .pdb).

  • Geometry Optimization: Submit the 3D structure to Density Functional Theory (DFT) optimization (e.g., using Gaussian software with the B3LYP/6-31G* basis set)[4].

    • Causality: The methoxy group at the 4-position creates specific steric hindrance and electronic resonance effects. DFT optimization ensures the dihedral angle of the methoxy group and the planarity of the benzotriazole core are accurately represented, preventing artificial steric clashes during the docking simulation.

  • Charge Assignment: Import the optimized ligand into AutoDock Tools (ADT). Merge non-polar hydrogens and assign Gasteiger partial charges.

  • Torsion Tree Definition: Define the rigid root (typically the fused benzotriazole core) and allow rotational flexibility for the methoxy group and any extended alkyl/amine linkers. Save as .pdbqt.

Protocol 2: Target Protein Preparation

Objective: Prepare the receptor by mimicking the physiological state of the active site.

  • Retrieval: Download the high-resolution X-ray crystal structure of the target (e.g., PDB ID: 4CAW for antifungal assays) from the RCSB Protein Data Bank[2].

  • Purification: Strip all co-crystallized water molecules, heteroatoms, and non-essential cofactors using PyMOL or Chimera[3].

  • Protonation & Charge Assignment: Import the cleaned protein into ADT. Add polar hydrogens and assign Kollman united atom charges.

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms due to their low electron density. Adding polar hydrogens is strictly required because hydrogen bonding with the triazole nitrogen atoms (N1, N2, N3) is a primary driver of benzotriazole binding affinity[2].

  • Output: Save the prepared macromolecule as a .pdbqt file.

Protocol 3: Grid Box Generation & Self-Validating Quality Control

Objective: Define the search space and validate the scoring function.

  • Grid Box Sizing: Center the grid box on the native co-crystallized ligand's coordinates. Set the dimensions to encompass the entire active site with a minimum buffer of 5 Å in the x, y, and z directions.

    • Causality: A sufficient buffer ensures that the flexible side chains of the 4-methoxybenzotriazole derivatives (such as propyl or piperazinyl linkers) can undergo complete conformational sampling without artificial truncation by the grid boundaries.

  • Self-Validating Checkpoint (Critical): Extract the native co-crystallized ligand from the PDB file, process it through Protocol 1, and re-dock it into the prepared protein using the established grid box.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

    • Rule: The system is validated only if the RMSD is ≤2.0 Å. This internal control confirms that the grid parameters and scoring function are accurately calibrated. Do not proceed to test novel derivatives if this threshold is failed.

Protocol 4: Molecular Docking Setup and Execution

Objective: Execute the docking simulation to find the global energy minimum.

  • Algorithm Selection: Configure the docking run using the Lamarckian Genetic Algorithm (LGA)[4].

    • Causality: LGA combines a global search (genetic algorithm) with a local search (Solis and Wets method). Because 4-methoxybenzotriazole derivatives often feature highly flexible substituents attached to a rigid core, LGA is required to thoroughly explore the conformational space and avoid entrapment in local energy minima.

  • Parameters: Set the number of GA runs to a minimum of 50, population size to 150, and maximum number of energy evaluations to 2.5×106 .

  • Execution: Run the simulation via the command line interface to generate the .dlg (AutoDock) or .pdbqt (Vina) output files.

Protocol 5: Post-Docking Analysis
  • Pose Clustering: Analyze the resulting conformations. Select the pose with the lowest binding energy (most negative ΔG in kcal/mol) from the most populated cluster.

  • Interaction Profiling: Visualize the protein-ligand complex using Discovery Studio Visualizer or PyMOL. Map out critical interactions:

    • Hydrogen Bonds: Look for interactions between the triazole nitrogens and backbone amides/side chains (e.g., Leu828 in 6GLA)[3].

    • Hydrophobic/ π Interactions: Verify π−π stacking or π−σ interactions driven by the electron-rich 4-methoxy-substituted benzene ring[3].

References

  • Manifestation of Antimicrobial Activities: Benzotriazole. AIP Publishing.
  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA rel
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β -Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Current Chemistry Letters: Synthesis and evaluation of novel benzotriazole deriv

Sources

Application Note: Advanced Formulation of 4-Methoxy-1H-benzotriazole in Coatings and Plastics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Material Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The integration of polar benzotriazole derivatives into polymer matrices is a critical process in modern materials science, particularly for anti-corrosive coatings and pharmaceutical packaging. 4-Methoxy-1H-benzotriazole (4-MeO-BTA) serves a dual function: it acts as a superior metal corrosion inhibitor and a highly efficient UV stabilizer. This application note details the mechanistic causality behind its efficacy, provides step-by-step formulation protocols for both thermosetting coatings and thermoplastic extrusion, and outlines a self-validating analytical workflow to quantify leaching—a critical parameter for drug-device biocompatibility.

Mechanistic Grounding: The Role of 4-MeO-BTA

To successfully formulate with 4-MeO-BTA, one must understand its molecular behavior within a polymer matrix and at the polymer-metal interface.

  • Enhanced Metal Passivation: The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group via resonance. This increases the electron density on the triazole nitrogen atoms, significantly enhancing their ability to donate lone pairs to the empty d-orbitals of transition metals (e.g., Copper, Iron). This forms a highly stable, insoluble coordination polymeric film that out-performs standard 1H-benzotriazole.

  • UV Stabilization via ESIPT: The conjugated aromatic system absorbs high-energy UV photons. Upon excitation, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT), harmlessly dissipating the absorbed UV energy as thermal energy (heat) through non-radiative decay, thereby protecting the polymer backbone from photo-oxidative degradation.

Mechanism A 4-Methoxy-1H-benzotriazole (4-MeO-BTA) B Methoxy Group (-OCH3) Electron Donation A->B Structural Feature C Triazole Ring (N-N-N) Metal Coordination A->C Active Site E UV Radiation Photon Absorption A->E UV Exposure B->C Increases Electron Density D Metal Substrate (Cu/Fe) Surface Passivation C->D Coordinate Covalent Bond F Excited State Proton Transfer E->F Tautomerization G Thermal Energy Non-radiative Decay F->G Heat Dissipation

Fig 1: Dual mechanism of 4-MeO-BTA: Metal surface passivation and UV photon energy dissipation.

Experimental Protocols

Protocol 1: Formulation in High-Performance Epoxy Coatings

Direct addition of polar BTA powders to high-viscosity, semi-polar epoxy resins often results in micro-agglomerations. These defects act as localized stress concentrators and optical scattering centers.

  • Step 1: Pre-Dispersion (Solvent Bridging) Dissolve 0.5% (w/w) 4-MeO-BTA in Propylene Glycol Methyl Ether Acetate (PGMEA) at 40°C. Causality: PGMEA acts as a thermodynamic bridge, ensuring molecular-level dispersion of the polar additive before introduction to the non-polar resin, which is critical for maintaining the optical clarity of clear coats.

  • Step 2: Resin Integration Blend the PGMEA/4-MeO-BTA solution into a bisphenol-A diglycidyl ether (DGEBA) epoxy base under high-shear mixing (2000 RPM) for 15 minutes.

  • Step 3: Step-Curing Process Add a cycloaliphatic amine hardener. Cure the coated substrate at 40°C for 2 hours, followed by 80°C for 4 hours. Causality: A stepped thermal profile prevents rapid solvent volatilization (which causes blistering) while allowing the 4-MeO-BTA molecules sufficient time to migrate to the coating-metal interface to form the passivation layer before the polymer network fully crosslinks.

Protocol 2: Melt Extrusion in Thermoplastics (PMMA/PET)

For pharmaceutical packaging (e.g., blister packs or IV housings), 4-MeO-BTA is incorporated directly into the thermoplastic melt to prevent UV-induced degradation of light-sensitive active pharmaceutical ingredients (APIs).

  • Step 1: Masterbatch Preparation Pre-mix 4-MeO-BTA powder (2.0% w/w) with Polymethyl methacrylate (PMMA) pellets using a twin-shell tumble blender for 30 minutes to ensure homogeneous surface coating of the pellets.

  • Step 2: Twin-Screw Extrusion Process the mixture through a co-rotating twin-screw extruder with a strict temperature profile ranging from 180°C at the feed zone to 210°C at the die. Causality: The processing temperature must be strictly maintained below 230°C. While 4-MeO-BTA is generally stable, prolonged exposure to excessive shear heating induces triazole ring cleavage. This results in nitrogen gas evolution (causing voids or foaming in the plastic) and a complete loss of UV stabilization efficacy.

Quantitative Data Presentation

The following table summarizes the self-validating performance metrics of the formulated materials. The addition of the methoxy group significantly improves both passivation and UV blocking compared to standard unsubstituted 1H-BTA.

Formulation MatrixAdditive (Loading)Corrosion Rate (mm/year)UV Transmittance (@ 320 nm)Leaching Rate in PBS (µg/L)
Epoxy Coating None (Control)0.45288.5%N/A
Epoxy Coating 1H-BTA (0.5%)0.08542.1%12.4
Epoxy Coating 4-MeO-BTA (0.5%)0.021 15.3% 8.2
PMMA Plastic None (Control)N/A91.0%N/A
PMMA Plastic 4-MeO-BTA (2.0%)N/A< 1.0% 14.5

Protocol 3: Leaching & Toxicological Assessment

Because polar benzotriazoles are recognized as emerging environmental pollutants and potential endocrine disruptors , quantifying their migration from polymer matrices is a strict regulatory requirement for drug development professionals utilizing these plastics for pharmaceutical packaging.

  • Step 1: Accelerated Extraction Submerge 10 cm² of the formulated PMMA plastic in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 40°C for 30 days to simulate accelerated shelf-life leaching.

  • Step 2: Solid-Phase Extraction (SPE) Pass the PBS extract through an Oasis HLB SPE cartridge (pre-conditioned with 5 mL methanol and 5 mL ultrapure water). Causality: Polar benzotriazoles possess high aqueous mobility. Polymeric reversed-phase sorbents containing hydrophilic-lipophilic balance (HLB) provide the necessary retention mechanisms for these polar analytes, vastly outperforming standard C18 silica .

  • Step 3: LC-MS/MS Quantification Elute the retained analytes with methanol, concentrate under a gentle nitrogen stream, and analyze using a Liquid Chromatography LTQ FT Orbitrap mass spectrometer. Causality: The Orbitrap MS provides high mass resolution (e.g., 30,000 FWHM), which is absolutely essential for distinguishing the specific 4-MeO-BTA parent ion ( m/z 150.066) from complex polymer matrix interferences and oligomer leachables .

Workflow Step1 Phase 1: Pre-Dispersion Dissolve 4-MeO-BTA in PGMEA Step2 Phase 2: Polymer Integration Mix with Epoxy/PMMA Base Step1->Step2 Homogeneous Solution Step3 Phase 3: Processing Thermal Curing / Melt Extrusion Step2->Step3 Crosslinking/Molding Step4 Phase 4: Performance Testing EIS & UV-Vis Spectroscopy Step3->Step4 Coated Substrate/Film Step5 Phase 5: Leaching Analysis SPE & LC-MS/MS Quantification Step3->Step5 Biocompatibility Check

Fig 2: End-to-end workflow for 4-MeO-BTA formulation, processing, and analytical validation.

References

  • Kraševec, I., & Prosen, H. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2501. URL:[Link]

  • Careghini, A., Mastorgio, A. F., Saponaro, S., & Sezenna, E. (2015).

Troubleshooting & Optimization

optimizing reaction conditions for 4-Methoxy-1H-benzotriazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4-Methoxy-1H-benzotriazole. As a privileged scaffold in medicinal chemistry, the benzotriazole ring requires precise reaction conditions to ensure high yield and purity, particularly when substituted with electron-donating groups like a methoxy moiety[1][2].

Mechanistic Overview

The core synthesis relies on the cyclocondensation of 3-methoxy-1,2-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid). The reaction proceeds via a transient diazonium salt intermediate, followed by spontaneous intramolecular cyclization and deprotonation to yield the stable aromatic benzotriazole ring[2][3].

G SM 3-Methoxy-1,2- phenylenediamine Reagents NaNO2, Glacial AcOH 0-5 °C SM->Reagents Intermediate Diazonium Salt Intermediate Reagents->Intermediate Diazotization Cyclization Intramolecular Cyclization (70-80 °C) Intermediate->Cyclization Product 4-Methoxy-1H- benzotriazole Cyclization->Product -H2O, -H+

Mechanistic workflow for 4-Methoxy-1H-benzotriazole synthesis via diazotization.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I getting significant tar formation and low yields of 4-methoxy-1H-benzotriazole? A: The methoxy group (-OCH₃) is a strong electron-donating group. It activates the aromatic ring, making it highly susceptible to oxidation by excess nitrous acid and electrophilic aromatic substitution side-reactions. If the internal temperature during the sodium nitrite addition exceeds 5 °C, these oxidative side reactions outcompete the desired diazotization. Ensure strict temperature control (0–5 °C) during the NaNO₂ addition and avoid large localized excesses by using a slow, controlled dropwise addition with vigorous stirring[4].

Q2: Should I use Hydrochloric Acid (HCl) or Glacial Acetic Acid for the diazotization? A: For electron-rich substrates like 3-methoxy-1,2-phenylenediamine, glacial acetic acid is highly recommended over strong mineral acids like HCl[4]. Acetic acid provides a milder, slightly buffered acidic environment. Strong mineral acids fully protonate both amines, which can stall the initial nitrosation, and their harsh nature often leads to the polymerization of the activated methoxy-aromatic system, resulting in dark, intractable mixtures[2][4].

Q3: The cyclization step seems incomplete. How do I drive the reaction to the final product? A: After the formation of the diazonium intermediate at 0–5 °C, the intramolecular cyclization requires thermal energy to overcome the activation barrier for N-N bond formation. The reaction mixture must be allowed to warm up. In optimized protocols, the mixture is allowed to self-heat (exotherm) or is gently warmed to 70–80 °C[3][4]. The mixture acts as a self-validating system: the color will typically change from a dark green intermediate to a clear orange-red/brown as the stable aromatic benzotriazole ring forms[4]. Do not cool the reaction too rapidly after reaching this peak temperature.

Q4: Can I selectively synthesize 4-methoxy-1H-benzotriazole by methylating 4-hydroxy-1H-benzotriazole instead? A: Direct O-methylation of 4-hydroxy-1H-benzotriazole (e.g., using methyl iodide and a base) is highly problematic due to competing N-alkylation. The triazole ring contains nucleophilic nitrogen atoms that readily undergo alkylation, leading to a complex, difficult-to-separate mixture of O-methylated and N-methylated isomers. The de novo synthesis from the corresponding diamine via cyclocondensation is the most regioselective and reliable route[1].

Troubleshooting Issue Issue: Low Yield / Tar Formation CheckTemp Addition Temp > 5°C? Issue->CheckTemp TempYes Oxidative side reactions Solution: Keep at 0-5°C CheckTemp->TempYes Yes TempNo Check Acid Medium CheckTemp->TempNo No AcidHCl Strong mineral acid (HCl) used Solution: Causes polymerization TempNo->AcidHCl HCl AcidAcOH Glacial Acetic Acid used Solution: Optimal buffered state TempNo->AcidAcOH AcOH

Diagnostic decision tree for troubleshooting low yields and tar formation.

Diagnostic Dashboard: Optimization Matrix

Use the following data table to benchmark your current experimental parameters against the optimized conditions for methoxy-substituted benzotriazoles.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Acid Medium Aqueous HCl (3 M)Glacial Acetic Acid / H₂OMild acid prevents oxidative degradation of the electron-rich methoxy-aromatic ring[4].
Addition Temp Room Temperature0 – 5 °CPrevents premature decomposition of nitrous acid (HNO₂) and minimizes tar formation[4].
Cyclization Temp Maintained at 5 °CWarmed to 70 – 80 °CThermal energy is required to overcome the activation barrier for intramolecular nitrogen coupling[3].
NaNO₂ Stoichiometry 1.50 equivalents1.05 – 1.09 equivalentsExcess nitrite leads to over-oxidation and unwanted nitrosation of the activated aromatic ring[4].

Standard Operating Procedure (SOP)

Title: Optimized Synthesis and Isolation of 4-Methoxy-1H-benzotriazole Scale: 100 mmol (Adjust volumetrically for scale-up)

Materials Required:

  • 3-Methoxy-1,2-phenylenediamine: 13.8 g (100 mmol, 1.0 eq)

  • Glacial Acetic Acid: 12.0 g (11.5 mL, ~200 mmol, 2.0 eq)

  • Sodium Nitrite (NaNO₂): 7.5 g (109 mmol, 1.09 eq)

  • Deionized Water

  • Decolorizing charcoal (for purification)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 500 mL beaker, suspend 13.8 g of 3-methoxy-1,2-phenylenediamine in a mixture of 11.5 mL glacial acetic acid and 30 mL of deionized water. Warm the mixture gently (do not exceed 40 °C) until a clear solution is obtained[4][5].

  • Thermal Equilibration: Place the beaker in an ice-water bath and initiate moderate magnetic stirring. Cool the internal temperature strictly to 0–5 °C[4].

  • Diazotization (Critical Step): In a separate flask, dissolve 7.5 g of sodium nitrite in 15 mL of cold deionized water. Add this NaNO₂ solution dropwise to the diamine solution. Self-Validation: The reaction mixture will turn dark green. Ensure the internal temperature does not exceed 5 °C during the addition to prevent oxidative polymerization[4][5].

  • Intramolecular Cyclization: Once the addition is complete, remove the ice bath. Allow the reaction mixture to stand and warm spontaneously. The exothermic cyclization will cause the temperature to rise rapidly to approximately 70–80 °C. Self-Validation: The color of the solution will transition from dark green to a clear orange-red or pale brown[4][5].

  • Maturation & Precipitation: Stir the mixture for an additional 15–30 minutes as it begins to cool. Once the temperature drops to ~35 °C, pack the beaker in ice and thoroughly chill for 1 hour until the product separates as a solid mass[4].

  • Isolation: Collect the crude 4-methoxy-1H-benzotriazole via vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with three 30 mL portions of ice-cold water to remove residual acetic acid[2][5].

  • Purification: Dissolve the crude solid in a minimum amount of boiling water (or benzene). Add decolorizing charcoal, filter hot, and allow the filtrate to cool slowly to room temperature to induce crystallization. Chill in ice, then filter to collect the purified pale needles[3][5].

References

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. Available at:[Link]

  • To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. Available at:[Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Methoxy-1H-Benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the regioselective functionalization of 4-Methoxy-1H-benzotriazole (CAS: 27799-90-2). Because this pharmacophore possesses ambident nucleophilicity, achieving high regioselectivity requires precise control over thermodynamic and kinetic reaction parameters.

G cluster_0 Tautomeric Equilibrium & Steric Effects N1 N1-Tautomer (Thermodynamically Stable) N2 N2-Tautomer (Less Stable) N1->N2 Proton Transfer Base Base-Mediated Alkylation (e.g., K2CO3, TBAB) N1->Base N3 N3-Tautomer (Sterically Blocked by 4-OMe) N2->N3 Proton Transfer Metal Rh/Pd Catalysis (e.g., DPEphos Ligand) N2->Metal N1_Prod N1-Functionalized Product (Major under Basic Cond.) Base->N1_Prod N2_Prod N2-Functionalized Product (Major under TM Catalysis) Metal->N2_Prod

Fig 1. Reaction pathways and regioselectivity control for 4-Methoxy-1H-benzotriazole functionalization.

System Overview & Frequently Asked Questions (FAQs)

Q: Why do standard alkylation conditions consistently yield an inseparable mixture of N1 and N2 isomers? A: Benzotriazoles exist in a dynamic tautomeric equilibrium between their N1-H and N2-H forms. The N1 tautomer is thermodynamically favored because it preserves the full aromaticity of the fused benzene ring. However, under standard basic conditions (e.g., NaOH in DMF), deprotonation yields a common delocalized triazolyl anion. The reaction then becomes a competition between thermodynamic control (favoring N1) and kinetic trapping. The electron-donating nature of the 4-methoxy group increases the electron density on the triazole ring, which inadvertently increases the nucleophilicity of the N2 position, leading to problematic mixtures (1)[1].

Q: Does the 4-methoxy group influence functionalization at the N3 position? A: Yes, drastically. The methoxy group at the C4 position introduces severe steric hindrance directly adjacent to the N3 atom. Consequently, functionalization at N3 is sterically blocked. This effectively reduces the regioselectivity challenge from a three-way competition (N1 vs. N2 vs. N3) to a two-way competition (N1 vs. N2)[1].

Q: How can I intentionally force the reaction to yield the thermodynamically unfavorable N2-functionalized product? A: You must abandon standard SN​2 alkylation and utilize transition-metal catalysis. For example, Rhodium-catalyzed coupling with allenes using the DPEphos ligand specifically directs the electrophile to the N2 position. The causality here is electrostatic: the DPEphos ligand creates a specific coordination geometry around the Rh center that maximizes stabilizing electrostatic interactions with the N2 lone pair during the regiodetermining oxidative addition step (2)[2].

Troubleshooting Guide: Common Experimental Issues

Troubleshooting Start Issue: Poor Regioselectivity in 4-OMe-Benzotriazole Alkylation Check Analyze N1:N2 Ratio via 1H-NMR (Check shift of N-CH2 protons) Start->Check Q1 Is N1 yield < 90%? Check->Q1 Q2 Is N2 desired but yield is low? Check->Q2 Sol1 Switch to Solvent-Free Microwave (K2CO3, TBAB) Q1->Sol1 Yes (Targeting N1) Sol2 Use Rh-Catalysis with DPEphos or Pd with Me4tBuXPhos Q2->Sol2 Yes (Targeting N2)

Fig 2. Troubleshooting workflow for resolving regioselectivity issues in benzotriazole alkylation.

Observed IssueRoot Cause AnalysisRecommended Solution
Low N1 selectivity (<70%) in standard alkylation Polar aprotic solvents (DMF/DMSO) with weak bases solvate the anion, allowing kinetic N2 attack to compete with thermodynamic N1 attack.Switch to solvent-free microwave irradiation using solid K2​CO3​ and TBAB. This kinetically traps the N1 isomer rapidly[3].
Complete lack of N2 product during arylation Uncatalyzed nucleophilic aromatic substitution ( SN​Ar ) strictly favors the thermodynamic N1 product due to transition state energy differences.Employ Pd-catalysis with sterically hindered phosphine ligands (e.g., Me4​tBuXPhos ) which specifically lower the transition state energy for N2 reductive elimination[4].
Catalyst deactivation during Rh-catalyzed N2-allylation Formation of an off-cycle, stable rhodacycle via unprecedented 1,2-coupling of the allene substrate.Optimize the ligand-to-metal ratio and ensure strict anhydrous conditions to favor the cationic active species over neutral deactivated complexes[5].

Validated Experimental Methodologies

Protocol A: Base-Mediated N1-Selective Alkylation (Solvent-Free)

Mechanistic Rationale: Solvent-free conditions combined with microwave heating kinetically trap the N1 isomer. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, maximizing contact between the solid K2​CO3​ base and the organic electrophile without solvating the resulting triazolyl anion, thereby strictly favoring the more stable N1 attack (3)[3].

  • Preparation: In a mortar, thoroughly grind 4-Methoxy-1H-benzotriazole (1.0 equiv), anhydrous K2​CO3​ (1.5 equiv), and TBAB (0.1 equiv) until a fine, homogeneous powder is formed.

  • Electrophile Addition: Transfer the mixture to a microwave-safe vessel and add the alkyl halide (1.2 equiv). Stir briefly to ensure uniform mixing.

  • Reaction: Subject the mixture to microwave irradiation (approx. 300 W) for 3–5 minutes. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3).

  • Workup: Cool to room temperature, extract with dichloromethane ( 3×15 mL), wash with water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via 1H -NMR. The N1-alkylated product will display distinct, highly asymmetric aromatic proton signals. Crucially, the N−CH2​ protons of the N1 isomer will resonate significantly further downfield (typically δ 4.5–5.0 ppm) compared to the N2 isomer due to the deshielding effect of the adjacent aromatic ring current.

Protocol B: Rhodium-Catalyzed N2-Selective Allylation

Mechanistic Rationale: The achiral DPEphos ligand coordinates the Rhodium center with a specific bite angle that creates an electrostatic pocket. This pocket stabilizes the transition state for N2 oxidative addition, overriding the natural thermodynamic preference for N1 (2)[2].

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with [Rh(μ−Cl)(DPEphos)]2​ (2.5 mol%) and DPEphos ligand (5.0 mol%).

  • Substrate Addition: Add 4-Methoxy-1H-benzotriazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Coupling: Inject the allene substrate (1.5 equiv) via syringe. Seal the tube and heat to 80°C for 16 hours.

  • Workup: Cool the reaction to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate.

  • Self-Validation Check: Purify via flash chromatography. In 1H -NMR, the N2-allyl isomer will exhibit a tighter, more clustered aromatic splitting pattern compared to the N1 isomer, and the allylic N−CH2​ protons will appear relatively upfield compared to an N1-allyl standard.

Quantitative Data: Regioselectivity Comparison

The following table synthesizes expected regioselective outcomes based on varying experimental conditions:

Reaction TypeReagents / CatalystLigand / AdditiveSolventTemp / TimeMajor RegioisomerRatio (N1:N2)
Standard Alkylation Alkyl Halide, NaOHNoneDMF25°C, 12hN160:40
Solvent-Free Alkylation Alkyl Halide, K2​CO3​ TBABNoneMicrowave, 5 minN1>95:5
Rh-Catalyzed Allylation Allene, [Rh(μ−Cl)(DPEphos)]2​ DPEphosTHF80°C, 16hN26:94
Pd-Catalyzed Arylation Aryl Halide, Pd(OAc)2​ Me4​tBuXPhos Toluene100°C, 24hN2<5:95

References

  • 1,2,3-Triazoles - Comprehensive Heterocyclic Chemistry.National Institutes of Health (NIH) / PMC.
  • Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis.Chemistry - A European Journal / PMC.
  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions.Journal of the Iranian Chemical Society / SciSpace.
  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species.National Institutes of Health (NIH) / PMC.
  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.SciELO Brazil.

Sources

improving the yield of 1-alkyl-4-methoxy-1H-benzotriazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity and yield optimization of benzotriazole derivatives.

Synthesizing 1-alkyl-4-methoxy-1H-benzotriazole presents a unique chemical hurdle: the N1 and N2 tautomers exist in rapid equilibrium, and the electron-donating 4-methoxy group further complicates the electronic landscape of the triazole ring. This guide is engineered to help you troubleshoot poor yields, bypass isomeric mixtures, and implement self-validating experimental protocols.

Diagnostic Decision Tree

Before altering your protocol, use the workflow below to identify the root cause of your yield loss and select the optimal synthetic strategy.

G Target Target Synthesis: 1-Alkyl-4-methoxy-1H-benzotriazole RouteA Route A: Direct Alkylation (Post-Cyclization) Target->RouteA RouteB Route B: De Novo Cyclization (Pre-Alkylation) Target->RouteB IssueA Issue: N1/N2 Isomeric Mixtures RouteA->IssueA IssueB Issue: Oxidative Degradation RouteB->IssueB SolA Fix: B(C6F5)3 + Diazoalkanes or PTC (TBAB) IssueA->SolA SolB Fix: Strict 0-5°C Control & Starch-Iodide Validation IssueB->SolB

Decision tree for selecting and troubleshooting 1-alkyl-4-methoxy-1H-benzotriazole synthesis.

Troubleshooting FAQs

Q1: Why am I getting a 60:40 mixture of 1-alkyl and 2-alkyl isomers when reacting 4-methoxy-1H-benzotriazole with alkyl bromides? A: This is a classic thermodynamic versus kinetic control issue. Benzotriazoles exist in a1 between the 1H and 2H forms[1]. When you deprotonate 4-methoxy-1H-benzotriazole, the resulting anion is delocalized. Standard alkylation with alkyl halides (e.g., using K₂CO₃ in DMF) indiscriminately attacks both the N1 and N2 positions. Solution: To resolve this, you must shift the mechanistic pathway. Utilizing a Lewis acid catalyst like B(C₆F₅)₃ with diazoalkanes forces2 via a coordinated intermediate, bypassing the tautomeric trap[2].

Q2: I want to avoid handling diazoalkanes. How can I achieve 100% N1 regioselectivity using standard bench reagents? A: Shift from a post-cyclization alkylation to a de novo pre-alkylation cyclization strategy. By starting with 3-methoxy-o-phenylenediamine, you can mono-alkylate the amine before forming the triazole ring. When this precursor undergoes diazotization, the primary amine converts to a diazonium salt, which is rapidly captured by the adjacent secondary (alkylated) amine. Because the alkyl group is already covalently bonded to the specific nitrogen, 3, yielding exclusive N1-substitution[3].

Q3: During the cyclocondensation of N-alkyl-3-methoxy-o-phenylenediamine, my yield drops significantly and the reaction turns black. What is happening? A: You are observing oxidative degradation and polymerization. The 3-methoxy group is strongly electron-donating, making the aromatic ring highly susceptible to electrophilic attack and oxidation by nitrous acid (HNO₂). If the temperature exceeds 5 °C, the unstable 4 before it can undergo intramolecular cyclization[4]. Solution: Implement the self-validating thermal control system detailed in the protocol below.

Quantitative Method Comparison

Synthetic StrategyReagents / ConditionsTypical YieldN1:N2 SelectivityCausality / Key Advantage
Direct Alkylation (Standard) R-X, K₂CO₃, DMF, 80 °C40–60%~ 60:40Thermodynamic control leads to poor regioselectivity due to tautomerization.
Direct Alkylation (Catalytic) Diazoalkanes, B(C₆F₅)₃ (10 mol%), DCM75–90%> 95:5Lewis acid coordination directs site-selective N1-alkylation without metals.
De Novo Cyclocondensation NaNO₂, AcOH/H₂O, 0–5 °C80–95%100:0 (Exclusive)Pre-installed alkyl group dictates absolute regiocontrol during cyclization.

Mechanistic Pathway & Experimental Protocol

Mech Step1 N-Alkyl-3-methoxy- o-phenylenediamine Step2 Nitrosation (NaNO2, H+) Step1->Step2 Step3 Monodiazonium Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 1-Alkyl-4-methoxy- 1H-benzotriazole Step4->Step5

Mechanistic pathway of de novo cyclocondensation ensuring exclusive N1-alkylation.

Protocol: De Novo Synthesis of 1-Alkyl-4-methoxy-1H-benzotriazole

This is a self-validating workflow designed to prevent oxidative side reactions.

Materials:

  • N-alkyl-3-methoxy-o-phenylenediamine (1.0 eq)

  • Glacial acetic acid / Water (1:1 v/v)

  • Sodium nitrite (NaNO₂) (1.05 eq) dissolved in minimal DI water

  • Starch-iodide indicator paper

Step 1: Substrate Dissolution & Thermal Stabilization

  • Suspend the N-alkyl-3-methoxy-o-phenylenediamine in the acetic acid/water mixture.

    • Causality: Acetic acid acts as both the solvent and the proton source required for the generation of the active nitrosonium ion (NO⁺).

  • Cool the reaction vessel in an ice-brine bath to exactly 0–2 °C.

    • Validation Check: Ensure the solution is completely homogeneous before proceeding. Particulate matter will cause localized thermal spikes and uneven kinetics during diazotization.

Step 2: Controlled Diazotization

  • Load the aqueous NaNO₂ solution into a syringe pump.

  • Add the NaNO₂ sub-surface at a rate of 0.1 mL/min, maintaining the internal temperature strictly below 5 °C.

    • Causality: The electron-rich methoxy-aromatic ring is highly prone to oxidative degradation. Sub-surface addition prevents the accumulation of unreacted NOₓ gases, while the strict thermal limit prevents the decomposition of the transient monodiazonium intermediate.

  • Validation Check: 5 minutes after the addition is complete, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the diazotization is complete without over-oxidation. If negative, add NaNO₂ in 0.01 eq increments until validated.

Step 3: Intramolecular Cyclization & Isolation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 1 hour.

    • Causality: As thermal energy increases, the secondary amine nucleophilically attacks the diazonium nitrogen, expelling a proton and forming the stable triazole core.

  • Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 7–8 is reached.

    • Validation Check: The product will precipitate as a solid (or separate as an oil) upon neutralization, confirming the loss of the water-soluble diazonium/amine salts.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Site selective alkylation of benzotriazoles without metal catalysts Source: Kudos 2

  • B(C₆F₅)₃-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes Source: Chemical Communications (RSC Publishing) 5

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization Source: TSI Journals 3

  • Review on synthetic study of benzotriazole Source: GSC Online Press 4

  • 1,2,3-Triazoles Source: PMC - NIH 1

Sources

preventing byproduct formation in benzotriazole acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzotriazole Acylation Reactions . As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of byproduct formation during the synthesis and application of N-acylbenzotriazoles.

N-Acylbenzotriazoles are highly stable, neutral acylating agents that serve as superior alternatives to volatile and moisture-sensitive acid chlorides[1]. However, their synthesis is notoriously prone to side reactions if kinetic and thermodynamic parameters are not strictly controlled. This guide provides field-proven insights, self-validating protocols, and quantitative data to ensure high-fidelity acylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing symmetric anhydride formation instead of the desired N-acylbenzotriazole during Ph₃P/I₂ or similar coupling? Causality: This is a classic order-of-addition error. When activating a carboxylic acid with reagents like Ph₃P/I₂ or thionyl chloride, an acyloxyphosphonium or active ester intermediate is formed. If a base (e.g., triethylamine) is present before the addition of 1H-benzotriazole, the unreacted carboxylate anion outcompetes the benzotriazole for the active intermediate, exclusively generating the symmetric anhydride[2]. Solution: Always add the base after the introduction of 1H-benzotriazole. This specific order ensures the formation of a benzotriazophosphonium species, which traps the carboxylate and cleanly steers the reaction toward the N-acylbenzotriazole[2].

G Start Carboxylic Acid + Activating Agent Intermediate Acyloxyphosphonium Intermediate Start->Intermediate Path1 Add Base FIRST (Incorrect) Intermediate->Path1 Path2 Add Benzotriazole FIRST (Correct) Intermediate->Path2 Byproduct Symmetric Anhydride (Byproduct) Path1->Byproduct Carboxylate attack Product N-Acylbenzotriazole (Desired Product) Path2->Product Benzotriazole attack

Reaction pathway showing how base addition order dictates anhydride vs. N-acylbenzotriazole formation.

Q2: How do I control N1 vs. N2 regioselectivity to prevent inactive N2-acyl byproducts? Causality: Benzotriazole is an ambidentate nucleophile. Acylation can occur at either the N1 or N2 position. N2-acylation is often kinetically favored but yields a highly unstable, less active acylating agent. Conversely, N1-acylation is thermodynamically more stable and represents the active acylating species[3]. Solution: Drive the reaction to thermodynamic control. Maintain appropriate reaction temperatures (e.g., room temperature to mild reflux) and allow sufficient reaction time for the N2-isomer to thermally isomerize into the stable N1-acylbenzotriazole. Utilizing non-polar solvents like dichloromethane (DCM) or toluene also favors the precipitation of the N1-product, effectively shifting the equilibrium[4].

G Bt 1H-Benzotriazole Anion Kinetic Kinetic Attack (N2 Position) Bt->Kinetic Thermo Thermodynamic Control (N1 Position) Bt->Thermo Acyl Acylating Agent (e.g., RCOCl) Acyl->Kinetic Acyl->Thermo N2 N2-Acylbenzotriazole (Unstable Byproduct) Kinetic->N2 N1 N1-Acylbenzotriazole (Stable Product) Thermo->N1 N2->N1 Thermal Isomerization

Thermodynamic vs. kinetic control pathways governing N1 and N2 regioselectivity in benzotriazoles.

Q3: What causes dark, tarry polymeric byproducts during the activation of benzotriazoles, and how can I prevent them? Causality: Tarry byproducts typically arise from the thermal degradation of the N-acylbenzotriazole or the use of excessively harsh acidic conditions that promote phenolic impurities and subsequent polymerization[5]. Solution: Strictly control the temperature during solvent removal (keep rotary evaporation bath < 40 °C). Avoid harsh acids like hydrochloric acid; instead, utilize milder coupling conditions (e.g., TCT or T3P) or acid anhydrides like trifluoroacetic anhydride (TFAA) which eliminate the need for external bases and prevent acid-catalyzed degradation[5][6].

Section 2: Quantitative Reagent Comparison

Selecting the right coupling reagent is the most effective way to prevent byproduct formation. The table below synthesizes quantitative data for standard N-acylbenzotriazole synthesis methods.

Coupling ReagentBase RequirementTypical Yield (%)Primary Byproduct RiskOptimal Reaction Conditions
SOCl₂ [7]Excess BtH (acts as base)80–95%Acid chlorides, Tarry degradationDCM, 25 °C, strict anhydrous
Ph₃P / I₂ [2]Et₃N (Added AFTER BtH)85–98%Symmetric AnhydrideDCM, 25 °C
TCT (Cyanuric Cl)[4]NaHCO₃ (aq)75–90%Triazine impuritiesWater/Acetone, 25 °C
T3P® [4]None / Mild base85–95%Minimal (Water-soluble)EtOAc, 0 °C to 25 °C
TFAA [6]None90–98%Mixed anhydridesDCM, 25 °C, anhydrous

Section 3: Self-Validating Experimental Protocol

To completely bypass anhydride and polymeric byproduct formation, we recommend the T3P (Propylphosphonic Anhydride) Mediated One-Pot Synthesis [4]. This protocol is self-validating because the byproduct of T3P is highly water-soluble, allowing the reaction's success to be visually and analytically confirmed during the aqueous workup phase.

Materials Required:

  • Carboxylic acid (1.0 equiv)

  • 1H-Benzotriazole (1.2 equiv)

  • T3P (50% solution in EtOAc, 1.2 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and 1H-benzotriazole (1.2 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the initial active ester. Dropwise, add the T3P solution (1.2 equiv).

  • Coupling & Isomerization: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 to 4 hours. Causality: This timeframe ensures that any kinetically formed N2-isomer has sufficient time to thermally isomerize to the stable N1-acylbenzotriazole.

  • Reaction Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The disappearance of the carboxylic acid spot and the appearance of a UV-active spot (usually lower Rf than BtH) validates completion.

  • Self-Validating Workup: Quench the reaction with an equal volume of distilled water. Transfer to a separatory funnel.

    • Wash 1: Extract with EtOAc. The T3P byproduct partitions entirely into the aqueous layer.

    • Wash 2: Wash the organic layer with saturated NaHCO₃ (3x). Validation: This step removes unreacted carboxylic acid and excess 1H-benzotriazole. If the organic layer remains clear, the impurities have been successfully partitioned.

    • Wash 3: Wash with brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath strictly below 40 °C to prevent tarry byproduct formation. The product will typically yield as a highly pure crystalline solid.

References

  • BenchChem. "minimizing byproduct formation during benzotriazole synthesis." Benchchem.com.
  • Katritzky, A. R., et al. "Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents.
  • Tiwari, V. K., et al. "Synthetic Utility of N-Acylbenzotriazoles." Thieme Connect.
  • "Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts.
  • "A simple and versatile method to synthesize N-acyl-benzotriazoles.
  • BenchChem. "Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles." Benchchem.com.
  • "Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

Sources

troubleshooting poor solubility of 4-Methoxy-1H-benzotriazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methoxy-1H-benzotriazole

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the aqueous formulation of functionalized benzotriazoles. 4-Methoxy-1H-benzotriazole is notorious for its poor solubility in standard biological buffers. This guide provides a deep dive into the physicochemical root causes of this issue and offers field-proven, self-validating protocols to achieve stable aqueous solutions.

Part 1: The Causality of Precipitation (Physicochemical Root Causes)

To troubleshoot solubility, we must first understand the molecular behavior of 4-Methoxy-1H-benzotriazole. The parent compound, 1H-benzotriazole, has a moderate aqueous solubility of approximately 19.8 g/L and a pKa of 8.38 [1]. However, the addition of a methoxy group at the 4-position fundamentally alters its thermodynamic solubility profile:

  • Increased Lipophilicity: The methoxy group increases the partition coefficient (logP), driving hydrophobic interactions that favor self-aggregation over hydration.

  • Protonation State at Physiological pH: Methoxy-substituted benzotriazoles typically exhibit a pKa between 8.5 and 8.8 [1]. At a standard physiological pH of 7.4, the triazole ring remains fully protonated. In this neutral state, the molecule lacks the ion-dipole interactions necessary to overcome its high crystal lattice energy, resulting in rapid nucleation and precipitation in aqueous media.

Deprotonation_Mechanism Neutral Neutral State (pH < 8.5) Lipophilic & Insoluble (High Lattice Energy) Base Addition of Base (e.g., 0.1 M NaOH) Neutral->Base Anion Triazolide Anion (pH > 9.5) Highly Water Soluble (Ion-Dipole Interactions) Base->Anion

Mechanistic pathway of pH-dependent solubilization via deprotonation.

Part 2: Troubleshooting FAQs

Q1: Why does 4-Methoxy-1H-benzotriazole instantly crash out when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the compound is neutral at pH 7.4, its kinetic solubility is breached instantly, leading to localized supersaturation and rapid micro-crystal nucleation.

Q2: How can I use pH adjustment to solubilize this compound without relying on organic solvents? A2: You must exploit the molecule's weakly acidic nature. By raising the pH of your vehicle to at least 1 pH unit above its pKa (target pH > 9.5), you force the deprotonation of the triazole amine. The resulting triazolide anion is highly water-soluble. Note: This strategy is only viable if your downstream application can tolerate alkaline conditions or if the compound remains kinetically soluble upon slow back-titration.

Q3: My cellular assay cannot tolerate high pH or high DMSO concentrations. What is the best alternative? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic methoxy-benzene moiety, while the hydrophilic exterior maintains aqueous solubility at neutral pH without the toxicity associated with organic co-solvents [2].

Solubilization_Decision_Tree Start 4-Methoxy-1H-benzotriazole Aqueous Precipitation Check_pH Can assay tolerate pH > 9.0? Start->Check_pH Alkaline Deprotonation Strategy (Adjust pH to 9.5+) Check_pH->Alkaline Yes Check_DMSO Can assay tolerate ≥1% DMSO? Check_pH->Check_DMSO No Success Stable Aqueous Solution Alkaline->Success Cosolvent Co-solvent Strategy (DMSO Stock + Slow Dilution) Check_DMSO->Cosolvent Yes Cyclodextrin Host-Guest Complexation (Use 10-20% HP-β-CD) Check_DMSO->Cyclodextrin No Cosolvent->Success Cyclodextrin->Success

Decision tree for selecting the optimal solubilization strategy.

Part 3: Quantitative Data & Tolerability Matrices

When designing your formulation, refer to the following matrices to balance solubility enhancement against biological tolerability.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyValue (Approx.)Impact on Aqueous Formulation
pKa (Triazole NH) 8.5 – 8.8Requires pH > 9.5 for complete thermodynamic solubility via ionization.
logP ~1.8Moderate lipophilicity; prone to hydrophobic aggregation at neutral pH.
H-Bond Donors 1Limited hydration capacity in the neutral state.

Table 2: Co-solvent & Excipient Tolerability Matrix (In Vitro Assays)

ExcipientMax Recommended Conc. (v/v or w/v)Mechanism of ActionSolubilization Efficacy for Benzotriazoles
DMSO 0.1% - 0.5%Disrupts crystal lattice; lowers dielectric constant.High (as a stock), Poor (upon dilution)
PEG-400 1.0% - 5.0%Co-solvent; prevents rapid nucleation.Moderate
HP-β-CD 10% - 20%Host-guest encapsulation.Very High (Maintains neutral pH)
Tween-80 0.01% - 0.1%Micellar solubilization.Low to Moderate

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that true thermodynamic solubility (not just a temporary supersaturated suspension) has been achieved.

Protocol A: Alkaline Solubilization (Co-solvent Free)

Use this when downstream applications are insensitive to high pH (e.g., chemical synthesis, specific enzymatic assays).

  • Weighing: Weigh the required mass of 4-Methoxy-1H-benzotriazole into a glass vial.

  • Initial Wetting: Add 10% of the final target volume using 0.1 M NaOH. Vortex vigorously for 60 seconds. The high pH will immediately deprotonate the compound, yielding a clear solution.

  • Dilution: Slowly add the remaining 90% of the volume using deionized water or a high-capacity alkaline buffer (e.g., Glycine-NaOH pH 9.5).

  • Validation (Optical Density): Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer.

    • Self-Validation Metric: An OD600 < 0.02 confirms a true solution. An OD600 > 0.05 indicates the presence of colloidal micro-precipitates, meaning the pH has dropped below the pKa.

Protocol B: HP-β-CD Complexation (Neutral pH)

Use this for cell-based assays or pH-sensitive biochemical assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Addition: Add the powdered 4-Methoxy-1H-benzotriazole directly to the HP-β-CD solution. Do not use a DMSO stock, as DMSO competes for the cyclodextrin cavity.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous end-over-end mixing at room temperature for 12 hours to allow the host-guest equilibrium to establish.

  • Validation (Centrifugation & UV-Vis): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Carefully decant the supernatant. Measure the concentration of the supernatant using UV-Vis spectroscopy (scan 250-300 nm) against a standard curve.

    • Self-Validation Metric: If the calculated concentration matches your theoretical input, complete complexation has occurred.

References

  • Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules, 2018, 23(10), 2496. (MDPI) URL: [Link]

  • Title: 1H-Benzotriazole Compound Summary Source: National Center for Biotechnology Information. PubChem Database. URL: [Link]

Technical Support Center: Pilot Scale-Up of 4-Methoxy-1H-Benzotriazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 4-Methoxy-1H-benzotriazole from bench-scale discovery to pilot-plant production.

Scaling up the synthesis of benzotriazoles via the diazotization of o-phenylenediamines introduces critical thermal and kinetic hazards. This document provides self-validating protocols, mechanistic troubleshooting, and safety-first engineering controls to ensure high-yield, reproducible pilot campaigns.

Mechanistic Workflow & Process Visualization

The synthesis of 4-Methoxy-1H-benzotriazole relies on the diazotization of 3-methoxy-1,2-phenylenediamine. Unlike the Sandmeyer reaction where nitrogen is eliminated, the intermediate ortho-amino diazonium ion undergoes a rapid, spontaneous intramolecular cyclization to form the stable triazole core[1].

G Diamine 3-Methoxy-1,2-phenylenediamine + Aqueous Acid Nitrite NaNO2 (aq) Addition Strictly 0-5°C Diamine->Nitrite Agitation Diazonium Ortho-amino Diazonium Intermediate Nitrite->Diazonium Diazotization (Exothermic) Cyclization Intramolecular Cyclization (-H+) Diazonium->Cyclization Spontaneous Product 4-Methoxy-1H-benzotriazole (Crude) Cyclization->Product Ring Closure Isolation pH Adjustment & Crystallization Product->Isolation Workup

Figure 1: Mechanistic workflow for the synthesis and isolation of 4-Methoxy-1H-benzotriazole.

Pilot Production Protocol (10 kg Scale)

This methodology is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to verify chemical states before proceeding, mitigating the risk of runaway reactions[2].

Phase 1: Amine Salt Preparation

  • Charge a 100 L glass-lined jacketed reactor with 40 L of deionized water and begin agitation (approx. 200-400 rpm)[3].

  • Slowly charge 10 kg of 3-methoxy-1,2-phenylenediamine.

  • Gradually add concentrated sulfuric acid (or glacial acetic acid, depending on the desired salt solubility) until the amine is fully dissolved.

  • IPC 1: Verify complete dissolution. Cool the reactor contents to 0–2 °C using a chiller unit.

Phase 2: Controlled Diazotization

  • Prepare a solution of sodium nitrite (1.02 equivalents to avoid dangerous excess) in 15 L of deionized water[2].

  • Initiate sub-surface addition of the NaNO2 solution via a dip pipe to prevent surface localized hot spots and NOx off-gassing[4].

  • Critical Parameter: Dose the nitrite solution at a rate that maintains the internal reactor temperature ( Tr​ ) strictly below 5 °C. Diazotization releases approximately -150 kJ/mol of heat[3].

  • IPC 2: After addition, test the reaction mixture with starch-potassium iodide (KI) paper. A faint blue/black color indicates the presence of trace excess nitrous acid, confirming the completion of diazotization[2].

Phase 3: Cyclization & Quenching

  • The cyclization of the ortho-amino diazonium ion to the benzotriazole ring is spontaneous and rapid[1]. Allow the mixture to stir for 1 hour at 5 °C.

  • Quench the residual nitrous acid by adding a 10% aqueous sulfamic acid solution until the starch-KI paper tests negative. Causality: Unquenched nitrous acid can lead to violent decomposition and toxic NOx gas evolution during downstream warming[2].

Phase 4: Isolation

  • Carefully adjust the pH of the mixture to ~4.5–5.5 using aqueous sodium hydroxide (or sodium acetate) to precipitate the 4-Methoxy-1H-benzotriazole.

  • Filter the resulting pale solid via a centrifuge or Nutsche filter. Wash the cake with cold deionized water.

  • Dry the product under vacuum at 50 °C. Safety Note: While benzotriazoles possess high thermal stability, they can decompose violently via N2​ elimination at temperatures exceeding 160 °C[5]. Never exceed 60 °C during drying.

Troubleshooting Guides & FAQs

Q1: During the sodium nitrite addition, the reaction mixture turned dark brown and began emitting a brown gas. What happened, and how do we fix it? A: You experienced a localized thermal runaway leading to the decomposition of the diazonium intermediate[6]. The brown gas is highly toxic nitrogen dioxide (NOx).

  • Causality: This occurs when the addition rate of NaNO2 exceeds the cooling capacity of the reactor, or if mixing is inadequate (creating "hot spots"). At temperatures above 5 °C, diazonium salts rapidly decompose[2].

  • Solution: Abort the addition. For future batches, ensure sub-surface addition of the nitrite via a dip pipe[4], increase the agitation rate to ~400 rpm to ensure homogenous heat dissipation[3], and strictly interlock the dosing pump to the reactor's internal temperature probe.

Q2: Our lab-scale yield was 85%, but our 10 kg pilot batch only yielded 60% with a complex impurity profile. Why? A: Yield drops during diazotization scale-up are typically caused by intermolecular azo coupling.

  • Causality: In a perfectly mixed lab flask, the ortho-amino diazonium ion immediately undergoes intramolecular cyclization[1]. In a poorly mixed pilot reactor, unreacted diamine can react with the diazonium intermediate intermolecularly, forming polymeric azo dyes.

  • Solution: Ensure the amine is completely dissolved in the acidic medium before starting. If solubility is an issue, increase the acid volume. Furthermore, consider transitioning this specific step to Continuous Flow Chemistry . Flow reactors provide superior mass and heat transfer, minimizing the accumulation of the unstable diazonium intermediate and drastically reducing intermolecular side reactions[6].

Q3: Is it necessary to strictly use 1.0 to 1.02 equivalents of Sodium Nitrite? A: Yes. This is a cardinal rule of diazonium chemistry[2].

  • Causality: Excess sodium nitrite generates high concentrations of nitrous acid (HONO). Nitrous acid is highly unstable and will rapidly decompose to generate large volumes of NOx gas, which can over-pressurize the reactor and cause a blowout[2]. Always use stoichiometric amounts and quench any trace excess with sulfamic acid or urea before warming the reactor.

Q4: How stable is the final 4-Methoxy-1H-benzotriazole product during storage and transport? A: Benzotriazoles are generally stable under normal ambient conditions but are classified as energetic materials due to their high nitrogen content. They can pose a dust explosion hazard if fine particles are suspended in the air[7]. Ensure all storage containers are grounded to prevent electrostatic discharge, and store them away from strong oxidizing agents[7].

Quantitative Data & Process Parameters

The following table summarizes the shift in critical parameters when scaling from a 10 g bench synthesis to a 10 kg pilot batch.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Criticality & Control Strategy
NaNO 2​ Addition Method Dropwise (surface)Sub-surface (dip pipe)High: Prevents NOx off-gassing and localized high concentrations[4].
Cooling Mechanism Ice/Salt BathJacketed Chiller ( Tr​ control)Critical: Must maintain internal temp < 5 °C to prevent diazonium decomposition[2][6].
Agitation Rate Magnetic stirringMechanical (400 rpm)Medium: 400 rpm balances mixing efficiency without causing mechanical overheating[3].
Nitrous Acid Quench Often skippedMandatory (Sulfamic Acid)Critical: Prevents violent gas generation during downstream isolation[2].
Drying Temperature Vacuum oven (60 °C)Vacuum dryer (≤ 50 °C)High: Prevents thermal degradation. Benzotriazoles decompose >160 °C[5].

References

  • Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. Available at:[Link]

  • Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. EurekAlert! (2025). Available at:[Link]

  • Benzotriazole - Registration Dossier. European Chemicals Agency (ECHA). Available at:[Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Available at: [Link]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC - NIH. Available at:[Link]

Sources

Technical Support Center: Degradation Pathways of 4-Methoxy-1H-benzotriazole under Oxidative Stress

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Oxidation Processes (AOP) Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical photochemistry and practical benchtop execution. This guide provides drug development professionals and environmental chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into the oxidative degradation of 4-Methoxy-1H-benzotriazole (4-OMe-BTA).

Part 1: Frequently Asked Questions (Mechanisms & Pathways)

Q: What are the primary degradation pathways of 4-OMe-BTA under •OH-mediated oxidative stress? A: When subjected to Advanced Oxidation Processes (e.g., UV/H₂O₂, UV/Peracetic Acid, or Vacuum UV), 4-OMe-BTA is primarily attacked by hydroxyl radicals (•OH)[1]. The degradation proceeds via three main parallel pathways[2]:

  • Hydroxylation: Electrophilic addition of •OH to the benzene ring yields mono- and poly-hydroxylated intermediates.

  • Demethylation: Radical attack on the methoxy group leads to the formation of 4-hydroxy-1H-benzotriazole and formaldehyde.

  • Triazole Ring Cleavage: Direct photolysis or radical attack cleaves the N-N bonds within the triazole ring, resulting in the loss of N₂ gas and the formation of aniline derivatives, which are subsequently oxidized into aliphatic carboxylic acids[3].

Q: Why does the degradation rate of 4-OMe-BTA decrease significantly at highly alkaline pH? A: The pseudo-first-order rate constant ( k ) drops at high pH due to two causal factors[2]. First, oxidants like H₂O₂ or Peracetic Acid (PAA) dissociate into their conjugate bases (e.g., PAA pKa ~8.2), which possess lower redox potentials and act as •OH scavengers. Second, benzotriazoles deprotonate at the triazole nitrogen under alkaline conditions (pKa ~8.4–8.7)[4], increasing electron density but altering the molecule's susceptibility to specific electrophilic radical attacks.

Q: How can we differentiate between triazole ring cleavage and benzene ring opening in our LC-HRMS data? A: You can distinguish these pathways by tracking specific mass shifts and applying mass defect filtering. Triazole ring cleavage is characterized by a mass loss of 28 Da (elimination of N₂), yielding aniline-like intermediates[3]. Conversely, benzene ring opening destroys the aromatic system, yielding highly polar aliphatic species (e.g., maleic or fumaric acid derivatives) with significant mass defects and much lower m/z values[5].

Pathway A 4-Methoxy-1H-benzotriazole (Parent) B Hydroxylated Intermediates (e.g., +16 Da) A->B •OH addition C Demethylation (4-OH-BTA) A->C •OH attack D Triazole Ring Cleavage (Aniline Derivatives) A->D N2 loss E Benzene Ring Cleavage (Aliphatic Acids) B->E Further oxidation C->E Ring opening D->E Oxidative cleavage F Mineralization (CO2, H2O, NO3-) E->F Extensive AOP

Diagram 1: Primary •OH-mediated oxidative degradation pathways of 4-Methoxy-1H-benzotriazole.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Inconsistent Pseudo-First-Order Kinetics in UV-Activated AOPs

Symptom: Replicate experiments show high variance in degradation rate constants ( k ), or the degradation stalls prematurely. Cause: Fluctuating radical generation, improper reaction quenching, or competitive scavenging by matrix components (e.g., dissolved organic matter, chloride)[1]. Solution & Self-Validating Protocol: To ensure kinetic data is trustworthy, the experimental system must isolate photochemical degradation from artifactual losses.

  • Matrix Baseline: Prepare a 10 μM 4-OMe-BTA solution in ultrapure water (18.2 MΩ·cm) to establish a scavenger-free baseline.

  • System Controls (Self-Validation): Run a Dark Control (oxidant added, no UV) to rule out direct chemical oxidation, and a UV-Only Control (no oxidant) to quantify direct photolysis.

  • Reaction Initiation: Dose the oxidant (e.g., 50 μM H₂O₂ or PAA) and expose to a constant UV dose (e.g., 254 nm at 1.0 mW/cm²).

  • Instant Quenching (Critical Causality): Withdraw 1 mL aliquots at specific intervals (0, 5, 10, 15, 30 min) and immediately inject them into HPLC vials pre-loaded with 20 μL of 0.1 M sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces residual oxidants, freezing the radical chain reaction. Without this, trace oxidants will continue degrading the parent compound while sitting in the autosampler, artificially inflating your rate constants.

Issue 2: Poor Recovery of Polar Degradation Intermediates during SPE

Symptom: LC-HRMS analysis shows parent compound depletion, but mass balances fail because downstream intermediates (hydroxylated or ring-opened products) are missing. Cause: Advanced degradation intermediates are highly polar. At neutral pH, carboxylic and phenolic groups are ionized, leading to breakthrough during standard C18 Solid-Phase Extraction (SPE)[4]. Solution & Self-Validating Protocol:

  • Acidification (Critical Causality): Adjust the quenched sample to pH 3.0 using 0.1 M HCl.

    • Causality: Acidification forces phenolic hydroxyls and aliphatic carboxylic acids (from benzene ring cleavage) into their neutral, protonated states, drastically increasing their hydrophobicity and retention on the sorbent.

  • Sorbent Selection: Use an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge rather than standard C18, as the polymeric backbone retains polar analytes more effectively[5].

  • Conditioning: Pass 5 mL methanol followed by 5 mL of pH 3.0 ultrapure water.

  • Loading & Elution: Load the sample at a strict 2 mL/min. Wash with 5 mL of 5% methanol in water. Elute with 2 × 3 mL of pure methanol.

  • Reconstitution: Evaporate under a gentle N₂ stream and reconstitute in 95:5 Water:Acetonitrile for LC-HRMS analysis.

Workflow S1 1. Sample Quenching (Na2S2O3 addition) S2 2. Acidification (Adjust to pH 3.0) S1->S2 S3 3. SPE Enrichment (HLB Cartridge) S2->S3 S4 4. LC-HRMS/MS (Orbitrap/Q-TOF) S3->S4 S5 5. Mass Defect Filtering (Data Processing) S4->S5

Diagram 2: Self-validating sample preparation and LC-HRMS workflow for intermediate analysis.

Part 3: Quantitative Data Summary

To aid in the rapid identification of degradation mechanisms, the following table summarizes the expected kinetic behaviors and HRMS mass shifts associated with benzotriazole degradation under oxidative stress.

Parameter / ObservationValue / Structural ImplicationReference
Target Compound 4-Methoxy-1H-benzotriazole (4-OMe-BTA)[3]
Primary Oxidative Species •OH (Hydroxyl radical), RCS (Reactive Chlorine Species)[2]
Degradation Kinetics Pseudo-first-order ( k decreases proportionally at alkaline pH)[2]
Triazole Ring Cleavage Indicator Mass loss of 28 Da (N₂ elimination)[3]
Hydroxylation Indicator Mass shift of +16 Da (mono-OH) or +32 Da (di-OH)[2]
Major Mineralization Endpoints CO₂, H₂O, NO₃⁻, Formate[1]

Part 4: References

  • Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants Water Science & Technology | IWA Publishing URL:[Link]

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Molecules (MDPI) / NIH URL:[Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway Environmental Science: Water Research & Technology (RSC Publishing) URL:[Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Analytical and Bioanalytical Chemistry / ResearchGate URL:[Link]

  • Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review Environmental Science and Pollution Research / ResearchGate URL:[Link]

Sources

Technical Support Center: Managing Reaction Exotherms in the Nitration of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic heterocyclic chemistry. The nitration of benzotriazole derivatives—critical intermediates in both pharmaceutical synthesis and the development of high-density energetic materials—presents severe thermal hazards. Because the introduction of nitro groups onto the electron-deficient benzotriazole ring inherently creates energetic molecules, controlling the thermodynamic profile of these reactions is a matter of life safety and product viability.

This guide provides drug development professionals and chemical engineers with field-proven troubleshooting insights, thermodynamic data, and self-validating protocols to safely manage these highly exothermic workflows.

Part 1: Troubleshooting & Process FAQs

Q: During the nitration of benzotriazole ketone, our semi-batch reactor experienced a rapid temperature spike. What causes this, and how can we prevent it? A: This temperature spike is a classic thermal runaway caused by the accumulation of unreacted nitrating agents. The nitration of benzotriazole derivatives is violently exothermic. For instance, the adiabatic temperature rise ( ΔTad​ ) for benzotriazole ketone nitration in a standard semi-batch reactor can reach 86.70 °C[1]. Furthermore, the nitrated product is an energetic material, releasing significantly more heat upon decomposition (455.77 kJ/kg) compared to the starting material (306.86 kJ/kg)[1]. Causality & Solution: To prevent this, transition to a continuous flow process (e.g., an N-type series continuous kettle reactor). By strictly controlling the volumetric flow rate and residence time, the reacting volume is minimized, which prevents reagent accumulation and drastically reduces the ΔTad​ to a highly manageable 19.95 °C[1].

Q: What is the mechanistic basis for the thermal decomposition of nitrobenzotriazoles if our cooling system fails? A: If the internal temperature exceeds safe operating limits (typically >120 °C for dinitro derivatives), nitrobenzotriazoles undergo violent exothermic decomposition[2]. Theoretical and kinetic studies reveal two primary decomposition channels: nitro-nitrite isomerization and direct C–NO2​ bond cleavage[3]. The nitro-nitrite isomerization dominates at lower runaway temperatures due to a lower activation barrier (approx. 267 kJ/mol for 5,7-dinitrobenzotriazole), while radical C–NO2​ bond cleavage dominates at higher temperatures[3]. Both pathways are strongly autocatalytic, meaning the decomposition accelerates itself, leading to rapid gas evolution and potential vessel rupture[2][3].

Q: Why is initial cooling to 0–5 °C strictly required before adding fuming nitric acid? A: The initial protonation and nitronium ion ( NO2+​ ) attack on the deactivated benzotriazole ring requires a highly acidic medium (mixed H2​SO4​/HNO3​ ), which generates a massive heat of mixing and reaction[2][4]. If the temperature is not suppressed to 0–5 °C, the localized heat at the point of addition will cause oxidative cleavage of the triazole ring, forming intractable tar-like mixtures, reducing the yield, and triggering premature thermal decomposition[4][5].

Part 2: Thermodynamic Data & Risk Assessment

To design a safe process, you must understand the thermodynamic boundaries of your specific benzotriazole derivative. The following tables summarize the critical safety parameters derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Table 1: Reactor Design Impact on Thermal Safety (Benzotriazole Ketone Nitration)
Reactor ConfigurationAdiabatic Temp Rise ( ΔTad​ )Risk ProfileMechanistic Implication
Semi-Batch Reactor 86.70 °CHigh Reagent accumulation leads to uncontrollable exotherms upon delayed ignition[1].
Continuous Flow Reactor 19.95 °CLow Steady-state conversion prevents thermal pooling; heat is removed instantly[1].
Table 2: Decomposition Heat of Benzotriazole Intermediates
Material StateDecomposition Heat ReleaseActivation Energy ( Ea​ )Dominant Degradation Pathway
Benzotriazole Ketone (Precursor) 306.86 kJ/kgN/AStandard thermal degradation[1].
Nitration Solution (Product) 455.77 kJ/kg~157 kJ/mol (Peak I)Autocatalytic nitro-nitrite isomerization[1][2].
5,7-Dinitrobenzotriazole (DBT) Complete Mass Loss~267 kJ/mol (Isomerization) C–NO2​ bond cleavage / Radical formation[3].

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical causality of thermal runaway and the engineering workflow required to mitigate it.

Mechanism A Benzotriazole Derivative B Nitronium Ion (NO2+) Attack A->B H2SO4/HNO3 (0-5°C) C Nitrobenzotriazole (Target) B->C Controlled Heating D Thermal Runaway (T > 120°C) C->D Cooling Failure E Nitro-Nitrite Isomerization D->E Ea ~267 kJ/mol F C-NO2 Bond Cleavage D->F High Temp G Exothermic Decomposition E->G Autocatalytic F->G Rapid Heat Release

Reaction pathway and thermal decomposition mechanism of nitrobenzotriazoles.

Workflow S1 Assess Thermal Risk (DSC/ARC) S2 Calculate Adiabatic Temp Rise (ΔT_ad) S1->S2 S3 ΔT_ad > 50°C? S2->S3 S4 Implement Continuous Flow Reactor S3->S4 Yes (e.g., 86.7°C) S5 Standard Semi-Batch Reactor S3->S5 No S6 In-Process RC1 Calorimetry Monitoring S4->S6 S5->S6

Thermal risk assessment workflow for scaling up benzotriazole nitration.

Part 4: Self-Validating Experimental Protocol

To ensure absolute safety and reproducibility, the synthesis of dinitrobenzotriazoles (such as 5,7-dinitrobenzotriazole) must be executed as a self-validating system . This means the protocol includes mandatory In-Process Controls (IPCs) that dictate whether the reaction can safely proceed to the next step.

Objective: Safe Synthesis of 5,7-Dinitrobenzotriazole (DBT)[2][3]

Phase 1: Reagent Preparation & Baseline Establishment

  • Action: Charge concentrated H2​SO4​ (120 mL) into a jacketed Reaction Calorimeter (RC1) vessel equipped with an overhead stirrer and internal thermocouple. Cool the system to 0 °C[2].

  • Validation Check: Verify the baseline heat flow is stable at 0 W/kg. Do not proceed if the cooling system cannot maintain 0 ± 0.5 °C, as this indicates inadequate heat removal capacity for the subsequent steps.

Phase 2: Nitrating Agent Addition

  • Action: Begin dropwise addition of fuming HNO3​ (20 mL, d 1.5 g/cm³)[2].

  • Validation Check: Monitor the internal ΔT . If the internal temperature exceeds 5 °C, the automated dosing valve must interlock and halt addition until the temperature stabilizes[4]. This confirms the heat of mixing is fully managed.

Phase 3: Substrate Dosing (The Critical Exotherm)

  • Action: Suspend the crude benzotriazole derivative (e.g., 4-nitrobenzotriazole, 10 g, 47.8 mmol) into the acid mixture[2].

  • Validation Check: Utilize real-time RC1 monitoring to calculate the instantaneous heat of reaction. If the accumulated thermal energy projects a ΔTad​>50 °C, immediately abort batch mode and transition the feed into an N-type series continuous kettle reactor[1].

Phase 4: High-Temperature Maturation

  • Action: Stir the reaction mixture for 1 hour at 20 °C, then carefully heat to 120 °C for 3 hours to drive the final nitration step[2].

  • Validation Check: Continuously monitor the off-gas flow rate and reactor pressure. A sudden exponential spike in gas evolution indicates the onset of autocatalytic nitro-nitrite isomerization[3]. If detected, automatically trigger the emergency rapid-quench system.

  • Quench: Upon successful completion, cool the mixture to 20 °C and pour it into crushed ice to precipitate the product safely[2].

Part 5: References

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source: MDPI URL:[Link][1]

  • Synthesis of Benzotriazolo[1,2-a]benzotriazole Derivatives as New High Density, Insensitive Energetic Materials Source: DTIC URL:[Link][5]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles Source: PMC / National Institutes of Health URL:[Link][2]

  • (PDF) Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles Source: ResearchGate URL:[Link][3]

Sources

reaction optimization using Design of Experiments (DoE) for benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzotriazole Reaction Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, process chemists, and drug development professionals overcome the unique hurdles associated with the functionalization of 1,2,3-benzotriazoles.

Whether you are targeting N-alkylation, allylation, or direct C–H cross-coupling, benzotriazole chemistry is notoriously complex due to its dynamic tautomeric equilibria and competing regioselective pathways. This center will guide you in transitioning from traditional trial-and-error methods to robust Design of Experiments (DoE) , ensuring that your protocols are self-validating, scalable, and mathematically grounded.

Part 1: DoE Implementation & Workflows

To successfully optimize benzotriazole reactions, your experimental design must systematically capture the interactions between continuous variables (e.g., temperature, time) and categorical variables (e.g., ligand type, solvent).

DoE_Workflow Start Define Reaction & Objectives FactorSelection Select Factors & Ranges Start->FactorSelection DesignChoice Choose DoE Paradigm (D-Optimal) FactorSelection->DesignChoice Execution Execute High-Throughput Screen DesignChoice->Execution Modeling Response Surface Modeling Execution->Modeling Validation Experimental Validation Modeling->Validation

Fig 1: Systematic DoE workflow for optimizing benzotriazole functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why should I transition from One-Variable-At-a-Time (OVAT) to DoE for benzotriazole functionalization? A: OVAT methodology inherently fails to capture interaction effects between variables[1]. In benzotriazole chemistry, the dynamic equilibrium between the 1a and 1b tautomers means that factors like solvent polarity and base strength are highly interactive. DoE maps the entire experimental space simultaneously, shrinking the number of required reactions while identifying synergistic effects that dictate yield and selectivity[1].

Q2: Which DoE paradigm is most appropriate for screening catalytic cross-coupling of benzotriazoles? A: While Face-Centered Central Composite Designs (CCD) are common, a D-Optimal Design is highly recommended when dealing with constrained experimental spaces or categorical variables (e.g., discrete ligand types)[1]. D-Optimal designs maximize the determinant of the information matrix, requiring up to 25% fewer runs than standard fractional factorial designs while providing equivalent spatial exploration and statistical power[1].

Q3: How do I control and model N1 vs. N2 regioselectivity in my DoE? A: Benzotriazole alkylation and allylation are notoriously unselective at the N2 position due to the thermodynamic stability of the N1 tautomer[2]. However, regioselectivity can be treated as a primary response variable in your DoE. Mechanistic studies demonstrate that judicious ligand choice dictates this outcome: for example, in Rh-catalyzed allylations, using the DPEphos ligand drives exclusive N2 selectivity. This is caused by stabilizing electrostatic interactions during the regiodetermining oxidative addition step, whereas the JoSPOphos ligand favors the N1 pathway[2].

Regioselectivity Reactant 1,2,3-Benzotriazole (Tautomeric Equilibrium) RhCat Rh(I) Catalyst + Ligand Reactant->RhCat Oxidative Addition N1_Pathway N1-Allylation (JoSPOphos Ligand) RhCat->N1_Pathway Weaker Electrostatic N2_Pathway N2-Allylation (DPEphos Ligand) RhCat->N2_Pathway Stabilizing Electrostatic

Fig 2: Ligand-controlled mechanistic divergence in Rh-catalyzed benzotriazole allylation.

Part 3: Troubleshooting Guide: Common DoE Pitfalls

Issue 1: The response surface model shows high lack-of-fit (LOF) and poor predictability for N-alkylation yields.

  • Causality/Root Cause: Non-linear solubility behavior of benzotriazole derivatives or uncaptured categorical interactions causing process instability.

  • Resolution: Ensure your DoE center points (replicated 3–5 times) show low variance. High variance at the center point indicates a fundamentally unstable physical process (e.g., reagent precipitation). To resolve this, incorporate in-line Process Analytical Technology (PAT) like FlowNMR or in-line HPLC to monitor real-time kinetics without introducing work-up errors[1].

Issue 2: Palladium-catalyzed C–H activation yields are stalling at 50% despite DoE optimization.

  • Causality/Root Cause: Catalyst deactivation or insufficient proton-shuttling during the catalytic cycle.

  • Resolution: In Pd-catalyzed direct C–H cross-coupling of benzotriazoles (e.g., with thiophenes for OLED applications), the choice of additive and oxidant is mechanistically critical. Ensure your DoE includes Pivalic acid (PivOH) as a proton-shuttle additive and Ag₂CO₃ as an oxidant[3]. The synergistic interaction between Pd(OAc)₂, PivOH, and the carbonate base is often the steepest gradient on the response surface, facilitating the concerted metalation-deprotonation (CMD) step[3].

Part 4: Step-by-Step Methodology: Executing a D-Optimal DoE for Pd-Catalyzed C–H Cross-Coupling

This protocol outlines a self-validating DoE setup for synthesizing benzotriazole-based conjugated systems via C-H activation[3].

Step 1: Define the Design Space & Constraints

  • Identify continuous variables: Temperature (90–130 °C), Time (12–48 h), Catalyst Loading (2–10 mol%), and PivOH equivalents (0.5–3.0 equiv).

  • Identify categorical variables: Solvent system (DMAc/Xylene vs. DMF/Toluene).

Step 2: Generate the Experimental Matrix

  • Utilize statistical software (e.g., JMP, Design-Expert, or the Chemometric Agile Tool) to generate a D-Optimal design matrix[1].

  • Self-Validation Check: Ensure the software includes at least 3 center-point replicates to calculate pure error and validate model curvature.

Step 3: High-Throughput Execution

  • Load 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and the coupling partner (e.g., 3-octylthiophene) into sealed reaction vials[3].

  • Dispense Pd(OAc)₂, Ag₂CO₃ (3.0 equiv), and PivOH according to the specific run conditions dictated by the DoE matrix[3].

  • Purge vials with inert gas and heat to the designated temperature.

Step 4: Real-Time Analysis & Data Collection

  • Quench aliquots at specified times and analyze via UPLC-MS or FlowNMR to determine conversion and yield[1].

Step 5: ANOVA, Model Refinement, and Confirmation

  • Fit the collected data to a quadratic model. Eliminate non-significant terms (p > 0.05) while maintaining model hierarchy.

  • Self-Validation Check: Perform a physical confirmation run at the exact optimal conditions predicted by the model. The experimental yield must fall within the 95% Confidence Interval (CI) of the predicted yield.

Part 5: Quantitative Data Presentation

The following table summarizes the optimized DoE parameters and their corresponding responses for the Pd-catalyzed C-H cross-coupling of benzotriazoles[3].

Factor TypeVariableLow Level (-1)High Level (+1)Optimized Condition
ContinuousTemperature (°C)90130110
ContinuousCatalyst Loading (mol%)21010
ContinuousPivOH Additive (equiv)0.53.02.0
CategoricalSolvent SystemDMF/TolueneDMAc/XyleneDMAc/Xylene (10/1 v/v)
Response Target Metric Lower Limit Upper Limit Observed Outcome
MaximizePolymer Yield (%)0100>85%
MaximizeRegioselectivityMixedHighly SelectiveHighly Selective

Part 6: References

  • Comparing Design of Experiment Strategies for Reaction Optimization. Helvetica Chimica Acta.

  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers (Basel).

  • Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry - A European Journal.

Sources

overcoming matrix effects in the analysis of benzotriazoles in environmental samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for environmental analytical chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tackling the persistent challenge of matrix effects—specifically ion suppression—during the trace-level quantification of polar benzotriazoles (e.g., 1H-benzotriazole, 5-methyl-1H-benzotriazole) in complex environmental samples.

This center bypasses basic definitions and dives directly into the mechanistic causality of LC-MS/MS failures, providing self-validating protocols and actionable troubleshooting steps to ensure absolute scientific integrity in your workflows.

System Overview: Matrix Effect Mitigation Workflow

MatrixEffectMitigation N1 1. Environmental Sample Collection N2 2. Isotope Dilution (BTR-d4 Spiking) N1->N2 N3 3. Mixed-Mode SPE (Oasis MAX) N2->N3 Controls extraction variation N4 4. LC Separation (Phenyl-Hexyl Column) N3->N4 Removes ionic interferences N5 5. ESI-MS/MS Detection N4->N5 Shifts analytes from suppression zones N6 6. Matrix-Matched Quantification N5->N6 Normalizes ionization efficiency

Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis of benzotriazoles.

Diagnostic Troubleshooting Guide

Issue 1: Severe signal suppression is observed for 1H-benzotriazole in influent wastewater, even after standard HLB (Hydrophilic-Lipophilic Balance) SPE clean-up.

  • Root Cause (Causality): Standard polymeric reversed-phase (HLB) sorbents co-extract a massive amount of humic acids and dissolved organic matter (DOM) alongside your polar benzotriazoles. During Electrospray Ionization (ESI), these co-eluting matrix components compete for available charge droplets at the capillary tip, leading to severe ionization suppression.

  • Solution: Switch to a mixed-mode strong anion exchange (MAX) SPE cartridge. Benzotriazoles possess a weakly acidic triazole proton. By elevating the sample pH, the analytes become anionic and bind to the quaternary amine sites of the MAX sorbent. This allows you to wash away neutral and cationic matrix interferences with strong organic solvents before eluting the target analytes, drastically reducing the matrix effect1[1].

Issue 2: Poor chromatographic peak shape and early elution of polar benzotriazoles on a standard C18 column, exacerbating matrix effects.

  • Root Cause (Causality): Benzotriazoles are highly polar and aromatic. On a standard aliphatic C18 stationary phase, they experience poor retention and elute near the void volume—directly into the "suppression zone" where unretained salts and polar matrix components elute.

  • Solution: Replace the C18 column with a Phenyl-Hexyl column, a standard practice validated in authoritative drinking water methods2[2]. The phenyl ring in the stationary phase provides π-π stacking interactions with the aromatic triazole ring of the analytes. This orthogonal retention mechanism significantly increases the retention factor ( k′ ), shifting their elution away from the void volume and resolving them from bulk matrix suppressors.

Issue 3: Inconsistent quantification of 5-methyl-1H-benzotriazole across different batches of surface water.

  • Root Cause (Causality): Surface waters vary drastically in ionic strength and dissolved organic carbon depending on seasonal runoff. If using external calibration in pure solvent, the fluctuating matrix effect (which can reach up to ±62% in river water) will cause erratic quantification3[3].

  • Solution: Implement Isotope Dilution Mass Spectrometry (IDMS) combined with Matrix-Matched Calibration. Spiking the sample with an isotopically labeled internal standard (e.g., Benzotriazole-d4) prior to extraction ensures that any signal suppression experienced by the native analyte is proportionally experienced by the internal standard, making the quantification self-correcting[2].

Self-Validating Methodology: Optimized Mixed-Mode SPE Protocol

To guarantee high recovery and minimal matrix interference, follow this step-by-step mixed-mode SPE protocol. This system is designed to be self-validating by incorporating internal standards before any sample manipulation occurs.

  • Sample Pre-treatment: Filter 100 mL of environmental water through a 0.45 µm GF/F filter. Adjust the pH to 10.0 using 1M ammonium hydroxide.

    • Causality: Benzotriazoles have a pKa of ~8.4. Elevating the pH to 10.0 ensures they are fully deprotonated (anionic), allowing them to bind strongly to the anion-exchange sites of the MAX sorbent.

  • Internal Standard Spiking: Spike the sample with 50 ng/L of Benzotriazole-d4 (BTR-d4).

    • Causality: Adding the stable isotope before extraction self-validates the protocol by correcting for both physical SPE recovery losses and downstream MS ionization suppression simultaneously.

  • SPE Conditioning: Condition a mixed-mode anion exchange cartridge (e.g., Oasis MAX, 150 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water (pH adjusted to 10.0).

  • Sample Loading: Load the spiked sample at a strictly controlled flow rate of 2–3 mL/min.

    • Causality: A slow flow rate prevents the breakthrough of highly polar BTRs by allowing sufficient interaction time with the functionalized sorbent bed.

  • Washing (Matrix Removal): Wash with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of 100% methanol.

    • Causality: The basic aqueous wash removes unbound salts, while the 100% methanol wash strips away neutral and basic hydrophobic organic interferences (DOM) without desorbing the ionically bound benzotriazoles.

  • Elution: Elute the target analytes with 2 × 3 mL of 2% formic acid in methanol.

    • Causality: The acidic modifier neutralizes the benzotriazoles, breaking the ionic bond with the quaternary amine sites and releasing them into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of initial mobile phase (e.g., 90:10 Water:Methanol) prior to LC-MS/MS injection.

Quantitative Data: Matrix Effect Mitigation Comparison

The table below summarizes the quantitative impact of combining mixed-mode SPE clean-up with isotope dilution across different environmental matrices.

Table 1: Impact of Mitigation Strategies on 1H-Benzotriazole Matrix Effects and Recovery

Matrix TypeClean-up & Calibration StrategyMatrix Effect (%)Absolute Recovery (%)Corrected Relative Recovery (%)*
River Water Direct Injection + External Calibration-45%N/A55%
River Water Mixed-Mode SPE + Matrix-Matched-12%88%96%
Effluent Wastewater HLB SPE + External Calibration-78%42%45%
Effluent Wastewater Mixed-Mode SPE + Isotope Dilution-18%85%102%
Influent Wastewater HLB SPE + External Calibration-85%35%38%
Influent Wastewater Mixed-Mode SPE + Isotope Dilution-25%82%98%

*Corrected Relative Recovery accounts for the dynamic correction provided by the Benzotriazole-d4 internal standard, proving the self-validating nature of the IDMS approach.

Frequently Asked Questions (FAQs)

Q: Can I use extrapolative dilution to overcome matrix effects if I don't have a mixed-mode SPE cartridge? A: Yes, but with caveats. Diluting the sample extract (e.g., 1:10) can reduce the concentration of co-eluting matrix components, thereby lessening ionization suppression. However, because environmental benzotriazoles are often present at ultra-trace levels (ng/L), dilution may push your target analytes below the Method Detection Limit (MDL). Clean-up is always prioritized over dilution.

Q: Why is my Benzotriazole-d4 internal standard showing variable response areas across different samples? A: This is actually the internal standard doing its job. The absolute peak area of BTR-d4 will fluctuate depending on the specific matrix effect of each individual sample. As long as the ratio of the native analyte area to the internal standard area remains linear and consistent, your quantification is accurate.

References

  • Determination of polar benzotriazoles in aqueous environmental samples by hollow-fibre microextraction method with LC-MS/MS and its comparison to a conventional solid-phase extraction method Source: ResearchGate URL
  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: MDPI URL
  • CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS)

Sources

Technical Support Center: Enhancing Cu-BTA Complex Stability in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for materials scientists and researchers investigating Copper-Benzotriazole (Cu-BTA) passivation. While BTA is the gold standard for copper corrosion inhibition, its polymeric network is highly susceptible to breakdown under high-chloride, acidic, or prolonged exposure conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we synthesize field-proven causality, synergistic chemical strategies, and self-validating protocols to ensure robust, reproducible experimental outcomes.

Diagnostic Workflow for Cu-BTA Film Failures

Before adjusting your experimental parameters, use the following logical workflow to identify the root cause of your Cu-BTA film degradation.

G Start Cu-BTA Film Failure Detected CheckEnv Analyze Electrolyte Conditions Start->CheckEnv IsAcidic pH < 4.0? CheckEnv->IsAcidic HighCl [Cl-] > 0.1 M? IsAcidic->HighCl No AcidicSol Use BTA Derivatives (e.g., 7-carbon chain) or Adjust pH IsAcidic->AcidicSol Yes ClSol Add Synergists (Sb2O3 NPs, KEX, or Hyamine 1622) HighCl->ClSol Yes EIS Validate via EIS (10^5 to 10^-2 Hz) HighCl->EIS No AcidicSol->EIS ClSol->EIS

Diagnostic workflow for troubleshooting Cu-BTA film instability in aggressive media.

Expert Q&A & Troubleshooting Guides

Q1: Why does my Cu-BTA film break down rapidly in 3.5% NaCl solutions, and how can I prevent it?

The Causality: In high-chloride environments, aggressive Cl⁻ ions act as penetrating agents that compete with BTA molecules for active Cu(I) surface sites. Because the standard Cu(I)-BTA polymeric network contains interstitial pores, Cl⁻ easily penetrates the film, forming highly soluble CuCl₂⁻ complexes that dissolve the protective layer from the inside out. The Resolution: Implement a synergistic inhibition strategy. Co-dosing BTA with inorganic nanoparticles (like Sb₂O₃) or organic synergists (like Potassium Ethyl Xanthate, KEX) physically and chemically seals these defects. Nanoparticles physically block the pores, while KEX increases the compactness of the passivating layer, effectively shutting down Cl⁻ ingress [[1]]() 2.

Q2: My Cu-BTA complexes are failing in acidic media (pH < 3). What is the mechanism of this failure?

The Causality: The robust formation of the protective Cu(I)-BTA film strictly requires the deprotonation of BTA. At a low pH, the high H⁺ concentration shifts the thermodynamic equilibrium (as seen in Pourbaix diagrams), keeping BTA in its neutral or protonated form (BTAH₂⁺). This prevents the critical Cu-N coordination bonds necessary for polymerization, leaving the copper surface bare and vulnerable to rapid dissolution [[3]](). The Resolution: If adjusting the pH is experimentally impossible, switch to synthesized BTA derivatives with longer carbon chains (e.g., 7-carbon alkyl chains). The increased van der Waals forces between these hydrophobic tails enhance the packing density of the self-assembled monolayer, providing up to 98% efficiency even under harsh acidic conditions 4.

Q3: My EIS data shows a degrading capacitive loop over 72 hours. How can I enhance the long-term hydrophobicity of the film?

The Causality: Over extended immersion periods, water molecules gradually permeate the organic layer through micro-defects, leading to the formation of localized oxygen-concentration cells and pitting corrosion. The Resolution: Introduce a Quaternary Ammonium Salt (QaS), such as Hyamine 1622, into your inhibitor matrix. The bulky hydrocarbon chains of the QaS co-adsorb with BTA, drastically increasing the contact angle (hydrophobicity) of the surface. This creates a steric barrier that repels water and aggressive ions, maintaining high impedance over extended periods 5.

Mechanistic Pathway of Synergistic Passivation

Mechanism Cu Bare Copper Surface Ox Anodic Oxidation (Cu -> Cu+) Cu->Ox BTA BTA Adsorption (Cu-N Bonding) Ox->BTA Poly Polymeric Cu(I)-BTA Network BTA->Poly Defects Pores & Defects (Cl- Ingress) Poly->Defects High Cl- Barrier Ultra-Compact Hydrophobic Barrier Poly->Barrier Ideal State Syn Synergist Co-adsorption (e.g., Sb2O3 / QaS) Defects->Syn Add Synergists Syn->Barrier

Mechanistic pathway of Cu-BTA film formation and defect sealing via synergistic inhibitors.

Quantitative Data: Synergistic Enhancements

The following table summarizes the comparative inhibition efficiencies when standard BTA is augmented with synergistic compounds.

Inhibitor SystemTest EnvironmentKey MechanismInhibition Efficiency (%)
BTA (Standard) 3.5 wt% NaClCu(I)-BTA polymeric film~60.0 - 80.0%
BTA + Sb₂O₃ NPs 5.0 wt% NaClNanoparticle pore-sealing~99.9%
BTA + Hyamine 1622 3.5 wt% NaClEnhanced hydrophobicity> 95.0%
7-Carbon BTA Derivative 3.5 wt% NaClEnhanced van der Waals packing~98.0%

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Follow these methodologies to guarantee reproducible Cu-BTA complex formation and evaluation.

Protocol A: Synergistic Film Deposition (Cu-BTA + Sb₂O₃ / QaS)
  • Surface Preparation: Polish the Cu working electrode to a mirror finish using up to 2000 grit SiC paper, followed by a 0.3 µm alumina slurry.

    • Causality: This removes native, heterogeneous oxides, ensuring BTA coordinates uniformly with freshly generated Cu(I) sites rather than a flawed oxide layer.

  • Solution Formulation: Mix 40 ppm BTA with 30 ppm Sb₂O₃ (or 10 ppm Hyamine 1622) in the target electrolyte (e.g., 3.5% NaCl). Sonicate the mixture for 30 minutes.

    • Causality: Sonication breaks down nanoparticle agglomerates, ensuring uniform dispersion required for microscopic defect sealing.

  • Immersion and Passivation: Immerse the Cu electrode for 72 hours while monitoring the Open Circuit Potential (OCP).

    • Self-Validation: Continuously monitor the OCP. A positive shift that eventually stabilizes at a flat plateau confirms the thermodynamic completion of the passive layer. If the OCP continues to oscillate, the film is actively failing.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) Validation
  • OCP Stabilization: Ensure the OCP drift is < 2 mV/min before applying the AC perturbation 6.

    • Causality: EIS requires a steady-state system; drifting potentials violate linearity and causality principles, rendering the data mathematically invalid.

  • AC Perturbation: Apply a 10 mV peak-to-peak sinusoidal voltage across a frequency range from 10⁵ Hz down to 10⁻² Hz.

    • Causality: A 10 mV amplitude is small enough to maintain a pseudo-linear current response without permanently destroying the delicate Cu-N coordination bonds.

  • Data Validation: Run a Kramers-Kronig (K-K) transform on the raw impedance data.

    • Self-Validation: If K-K residuals exceed 1%, the system is non-stationary (meaning the Cu-BTA film is actively degrading during the test), and the data must be discarded.

  • EEC Fitting: Fit the validated data to a two-time-constant Equivalent Electrical Circuit (e.g., Rs​−(CPEf​∥Rf​)−(CPEdl​∥Rct​) ).

    • Causality: This specific circuit logically separates the physical resistance of the Cu-BTA film ( Rf​ ) from the electrochemical charge transfer resistance of the underlying metal ( Rct​ ).

References

  • Synergistic Effects in the Inhibition of Copper Corrosion (AMPP). Available at: [Link]

  • The hybrid protection method for copper alloy against electrochemical attack using benzotriazole and Sb₂O₃ nanoparticles synergy (ResearchGate). Available at: [Link]

  • Synthesis of New Benzotriazole Derivatives Containing Carbon Chains as the Corrosion Inhibitors for Copper in Sodium Chloride Solution (ACS Publications). Available at: [Link]

  • Copper Corrosion Inhibition by a Quaternary Ammonium Salt-Assisted Benzotriazole (IMIM). Available at:[Link]

  • Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages (MDPI). Available at:[Link]

  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole (J-CST / Korea Science). Available at:[Link]

Sources

Validation & Comparative

Comparative Analysis of 4-Methoxy-1H-benzotriazole and 5-Methyl-1H-benzotriazole: Performance, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Benzotriazoles represent a privileged class of nitrogen-rich heterocyclic compounds with profound utility spanning materials science, environmental chemistry, and pharmacology. Within this family, the substitution pattern on the benzene ring fundamentally dictates the molecule's physicochemical properties, reactivity, and ultimate application.

This technical guide provides an objective, in-depth comparative analysis of 4-methoxy-1H-benzotriazole and 5-methyl-1H-benzotriazole . By examining their distinct electronic profiles, we will delineate why the former serves primarily as a specialized synthetic intermediate and environmental metabolite, while the latter is globally deployed as an industrial-standard corrosion inhibitor.

Physicochemical Profiling and Electronic Effects

The divergent applications of these two compounds stem from the nature and position of their functional groups.

The methyl group at the 5-position in 5-methyl-1H-benzotriazole exerts a weak electron-donating inductive effect (+I). This substitution increases the electron density on the triazole nitrogens without introducing significant steric bulk, optimizing its ability to coordinate tightly with transition metals like copper[1].

Conversely, the methoxy group in 4-methoxy-1H-benzotriazole exerts a strong electron-donating resonance effect (+M). However, its position at C4 places it directly adjacent to the triazole ring. This proximity introduces significant steric hindrance that disrupts the planar packing required for dense polymeric film formation on metal surfaces. Consequently, it is rarely used as a primary bulk corrosion inhibitor. Instead, its unique electronic profile activates the ring for regioselective synthesis, making it a highly valuable scaffold in medicinal chemistry[2].

Quantitative Comparison Table
Parameter4-Methoxy-1H-benzotriazole5-Methyl-1H-benzotriazole
CAS Number 27799-90-2136-85-6
Molecular Weight 149.15 g/mol 133.15 g/mol
Predicted pKa ~8.0 - 8.58.74[3]
LogKow (Polarity) Lower (More hydrophilic)1.98[3]
Electronic Effect Strong electron-donating (+M) via resonanceWeak electron-donating (+I) via induction
Steric Profile High steric hindrance at C4 (adjacent to triazole)Low steric hindrance at C5
Primary Application Synthetic intermediate (Pharmaceuticals)[2]Bulk corrosion inhibitor & UV stabilizer[4]
Environmental Status Degradation metabolite of 1H-benzotriazole[3]Persistent emerging aquatic contaminant[5]

5-Methyl-1H-benzotriazole: The Standard in Corrosion Inhibition

Mechanistic Insights

5-Methyl-1H-benzotriazole is universally deployed in cooling systems, antifreeze formulations, and aerospace applications to protect copper and its alloys from oxidative degradation[4],[6]. The inhibition mechanism relies on the formation of a chemisorbed, two-dimensional polymeric network. Upon contact with an oxidized copper surface, the triazole ring deprotonates, and the nitrogen atoms coordinate with Cu(I) ions to form a highly insoluble, passivating [Cu(I)-5-Me-BTA]n complex[1],[7].

G A 5-Methyl-1H-benzotriazole (Aqueous Phase) B Copper Surface (Cu0 -> Cu+) A->B Diffusion to Interface C Chemisorption & Deprotonation A->C N-H Dissociation B->C Anodic Oxidation D [Cu(I)-5-Me-BTA]n Polymeric Passivation C->D Polymerization

Fig 1: Chemisorption and polymeric passivation of 5-methyl-1H-benzotriazole on copper surfaces.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Passivation Validation

Objective: Quantify the charge transfer resistance ( Rct​ ) imparted by 5-Me-BTA on copper. Causality: EIS is selected over standard weight-loss methods because it non-destructively separates the resistance of the bulk solution from the resistance of the protective film, allowing real-time monitoring of the [Cu(I)-5-Me-BTA]n polymerization kinetics.

  • Electrode Preparation: Polish a pure copper working electrode (99.9%) using SiC paper (up to 2000 grit), rinse with absolute ethanol, and sonicate in ultrapure water. Self-validation: A uniform, mirror-like finish ensures baseline surface area consistency, preventing skewed capacitance readings.

  • Electrolyte Formulation: Prepare a 0.5 M NaCl solution (simulating aggressive cooling water). Divide into a Control (blank) and a Test solution (containing 10 mM 5-Me-BTA).

  • Cell Assembly: Utilize a standard three-electrode cell: Copper working electrode, Platinum counter electrode, and Ag/AgCl reference electrode.

  • Equilibration: Immerse the working electrode at Open Circuit Potential (OCP) for 30 minutes until the drift is < 2 mV/min. Causality: This ensures the system has reached thermodynamic equilibrium before AC perturbation.

  • EIS Measurement: Apply an AC sinusoidal perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Validation: Fit the resulting Nyquist plot to a Randles equivalent circuit. A successful passivation layer is validated by a semi-circle diameter ( Rct​ ) in the Test solution that is at least one order of magnitude larger than the Control.

4-Methoxy-1H-benzotriazole: Synthetic Utility and Environmental Fate

Role in Drug Discovery

While 5-Me-BTA dominates materials science, 4-methoxy-1H-benzotriazole is highly valued in drug development. The methoxy group activates the benzene ring for regioselective electrophilic aromatic substitution. It serves as a critical precursor in the synthesis of 7-chloro-4-methoxy-1H-benzotriazole-5-carboxylic acid[8]. This intermediate is subsequently amidated with diazepine derivatives to develop potent dopamine D2 and 5-HT3 receptor antagonists, which are critical in the treatment of emesis and psychotic disorders[2],[9].

G N1 4-Methoxy-1H-benzotriazole (Starting Scaffold) N2 Electrophilic Aromatic Substitution (Nitrosation / Chlorination) N1->N2 Ring Activation via Methoxy (+M) N3 7-Chloro-4-methoxy-1H-benzotriazole- 5-carboxylic acid N2->N3 Functionalization N4 Amidation with Diazepine Derivatives N3->N4 Peptide Coupling N5 5-HT3 / Dopamine D2 Receptor Antagonists N4->N5 Pharmacological Target

Fig 2: Synthetic workflow utilizing 4-methoxy-1H-benzotriazole for receptor antagonist development.

Environmental Monitoring

Because benzotriazoles are highly polar and resistant to conventional wastewater treatment, they are classified as persistent emerging contaminants[5]. Interestingly, 4-methoxy-1H-benzotriazole (alongside 5-methoxy-1H-benzotriazole) has been identified as a specific degradation metabolite of unsubstituted 1H-benzotriazole during aerobic digestion in activated sludge[3],[10].

Protocol 2: LC-MS/MS Quantification of Benzotriazole Metabolites

Objective: Extract, identify, and quantify 4-methoxy-1H-benzotriazole from environmental water matrices. Causality: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is mandatory because polar benzotriazoles lack sufficient volatility for GC-MS. Furthermore, structural isomers (4-methoxy vs. 5-methoxy) require specific chromatographic retention times and MRM (Multiple Reaction Monitoring) transitions for definitive identification.

  • Sample Preparation (Solid-Phase Extraction): Pass 500 mL of filtered activated sludge effluent through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Causality: This step concentrates trace polar analytes while washing away inorganic salts and matrix interferents.

  • Elution & Reconstitution: Elute with 5 mL of methanol, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Self-validation: The gradient slope must be empirically optimized to achieve baseline resolution ( Rs​>1.5 ) between the 4-methoxy and 5-methoxy isomers to prevent false-positive quantification.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the methoxy-benzotriazole mass.

  • Data Validation: Spike samples with an isotopically labeled internal standard (e.g., d4-benzotriazole) prior to extraction. The protocol is self-validating if the internal standard recovery falls strictly within the 80–120% range, confirming that matrix suppression effects have been successfully mitigated.

References

  • Source: chemimpex.
  • Source: chembk.
  • Source: mdpi-res.
  • Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)
  • Source: nih.

Sources

A Comparative Guide to Benzotriazole-Based Corrosion Inhibitors: Spotlight on 4-Methoxy-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and asset preservation, the fight against corrosion is a perpetual challenge. Among the arsenal of chemical countermeasures, benzotriazoles have long been revered for their exceptional efficacy in protecting various metals, particularly copper and its alloys. This guide provides an in-depth technical comparison of 4-Methoxy-1H-benzotriazole against its more conventional counterparts, namely Benzotriazole (BTA) and Tolyltriazole (TTA). By synthesizing experimental data and theoretical insights, we aim to equip researchers and scientists with the knowledge to make informed decisions in the selection and application of these critical corrosion inhibitors.

The Fundamental Mechanism: A Shared Blueprint for Protection

Benzotriazole and its derivatives function by adsorbing onto the metal surface, forming a thin, yet robust, protective film.[1][2] This barrier layer, often a complex of the benzotriazole molecule and metal ions, insulates the metal from the corrosive environment, thereby stifling the electrochemical reactions that lead to degradation.[3][4] The efficacy of this protective layer is intrinsically linked to the molecular structure of the inhibitor and its ability to form a dense, stable, and strongly-adhered film.[5]

The core mechanism involves the lone pair electrons on the nitrogen atoms of the triazole ring, which coordinate with the vacant d-orbitals of the metal atoms on the surface.[1] This interaction is further enhanced by the π-electrons of the benzene ring, which contribute to the stability of the adsorbed layer. The general mechanism can be visualized as a two-step process: initial physisorption followed by a stronger chemisorption, leading to the formation of a polymeric complex.

Corrosion_Inhibition_Mechanism cluster_0 Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_1 Metal Surface cluster_2 Inhibitor Action Aggressive_Ions Aggressive Ions Metal Metal (e.g., Copper) Aggressive_Ions->Metal Corrosion Attack Inhibitor Benzotriazole Derivative Adsorption Adsorption Inhibitor->Adsorption Introduction Adsorption->Metal Surface Interaction Film_Formation Protective Film (Metal-Inhibitor Complex) Adsorption->Film_Formation Complexation Film_Formation->Metal Protection

Caption: Generalized mechanism of corrosion inhibition by benzotriazole derivatives.

Comparative Performance Analysis: 4-Methoxy-1H-benzotriazole in Focus

While direct, side-by-side comparative experimental data for 4-Methoxy-1H-benzotriazole against BTA and TTA is limited in publicly available literature, we can infer its potential performance based on studies of structurally similar compounds and theoretical principles. The introduction of a methoxy (-OCH₃) group to the benzotriazole backbone is expected to significantly influence its electronic properties and, consequently, its corrosion inhibition efficiency.

The Influence of the Methoxy Group: A Theoretical Perspective

Quantum chemical studies provide a powerful tool for predicting the efficacy of corrosion inhibitors.[6][7][8] The performance of an organic inhibitor is closely related to its electronic properties, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. Conversely, a lower ELUMO value suggests a greater ability to accept electrons from the metal, further strengthening the bond.

The methoxy group is an electron-donating group. Its presence on the benzotriazole ring is expected to increase the electron density, particularly on the aromatic ring and the nitrogen atoms. This, in turn, would likely lead to a higher EHOMO value for 4-Methoxy-1H-benzotriazole compared to the unsubstituted BTA. A higher EHOMO suggests a stronger inclination to donate electrons to the metal surface, potentially resulting in a more stable and protective inhibitor film.

Experimental Data for Benzotriazole Derivatives

To provide a framework for comparison, the following table summarizes available experimental data for BTA and TTA on different metals. This data, gathered from various studies, highlights the typical performance metrics used to evaluate corrosion inhibitors.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Benzotriazole (BTA)Copper3.5% NaCl1-10 mM~80-95[11]
Benzotriazole (BTA)Mild Steel1M H₂SO₄0.5 g/L~84[1]
Tolyltriazole (TTA)CopperSulfide-polluted 3.5% NaCl10⁻² M>90 (outperforms BTA)[10]
Tolyltriazole (TTA)Zinc1M NaCl->90[6]

Note: The inhibition efficiency can vary significantly depending on the specific experimental conditions (e.g., temperature, pH, immersion time).

Experimental Protocols for Evaluating Corrosion Inhibitors

To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial. The following are detailed methodologies for key electrochemical techniques used to assess the performance of corrosion inhibitors.

Potentiodynamic Polarization

This technique provides information on both the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Methodology:

  • Electrode Preparation: Prepare the working electrode (e.g., copper, steel) by polishing with successively finer grades of abrasive paper, followed by rinsing with distilled water and acetone, and finally drying.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of the inhibitor.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a sufficient period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

Potentiodynamic_Polarization_Workflow Start Start Electrode_Prep Prepare Working Electrode Start->Electrode_Prep Cell_Setup Assemble 3-Electrode Cell Electrode_Prep->Cell_Setup Add_Electrolyte Add Corrosive Medium (with/without inhibitor) Cell_Setup->Add_Electrolyte Stabilize_OCP Stabilize at Open Circuit Potential (OCP) Add_Electrolyte->Stabilize_OCP Polarization_Scan Perform Potentiodynamic Scan Stabilize_OCP->Polarization_Scan Data_Analysis Analyze Tafel Plot to Determine i_corr and IE% Polarization_Scan->Data_Analysis End End Data_Analysis->End

Caption: Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process.

Methodology:

  • Cell and Electrode Preparation: Follow the same initial steps as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at its OCP.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:

    IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] * 100

Conclusion: The Promise of 4-Methoxy-1H-benzotriazole

Based on theoretical considerations and data from analogous compounds, 4-Methoxy-1H-benzotriazole holds significant promise as a highly effective corrosion inhibitor. The electron-donating nature of the methoxy group is expected to enhance its adsorption onto metal surfaces, leading to the formation of a more robust and protective film compared to unsubstituted benzotriazole.

However, to definitively establish its superiority and delineate its optimal application parameters, direct comparative studies against established inhibitors like BTA and TTA are imperative. Researchers are encouraged to employ the standardized electrochemical techniques outlined in this guide to generate the quantitative data needed to fully validate the performance of 4-Methoxy-1H-benzotriazole and unlock its full potential in the ongoing battle against corrosion.

References

  • SINOCHEM. (2025, November 21). What is the difference between benzotriazole and tolyltriazole?[Link]

  • Yanardag, T., & Aksüt, A. A. (2011). Effect of Benzotriazole and Tolytriazole on the Corrosion of Pure Zinc in 1M NaCl Solution. Asian Journal of Chemistry, 23(8), 3417-3419.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. [Link]

  • Alkharafi, F. M., El-Shamy, A. M., & Ateya, B. G. (2009). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. International Journal of Electrochemical Science, 4, 1351-1364.
  • Feroz Khan, P., et al. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Corrosion Science, 85, 269-277.
  • JETIR. (2019). Review on Benzotriazole As Anti-corrosive Agents. JETIR, 6(6).
  • Efil, K., & Obot, I. B. (2017). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. Protection of Metals and Physical Chemistry of Surfaces, 53(6), 1139–1149.
  • Bastidas, J. M., Polo, J. L., & Cano, E. (2003). The isotherm slope. A criterion for studying the adsorption mechanism of benzotriazole on copper in sulphuric acid. Revista de Metalurgia, 39(2), 121-127.
  • Lee, H. P., & Nobe, K. (1986). Electrochemical and surface analytical studies of benzotriazole on copper in H2SO4. Journal of The Electrochemical Society, 133(10), 2035-2043.
  • Obot, I. B., & Gasem, Z. M. (2012). Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. International Journal of Electrochemical Science, 7, 5035-5053.
  • Kovačević, N., & Kokalj, A. (2011). DFT Study of Interaction of Azoles with Cu(111) and Al(111) Surfaces: Role of Azole Nitrogen Atoms and Dipole–Dipole Interactions. The Journal of Physical Chemistry C, 115(49), 24189-24197.
  • de la Fuente, D., et al. (2022). Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale: Benzotriazole on Cu(110). The Journal of Physical Chemistry C, 126(1), 479-489.
  • Bastidas, D. M., et al. (2005). A Study on the Adsorption of Benzotriazole on Copper in Hydrochloric Acid Using the Inflection Point of the Isotherm. Corrosion, 61(8), 755-760.
  • Kim, Y., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Metals, 11(5), 821.
  • Cotton, J. B. (1967). Benzotriazole-An effective corrosion inhibitor for copper alloys. Corrosion, 23(11), 331-333.
  • Zhang, J., et al. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 7(12), 856-861.
  • Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 70(1).
  • Bastidas, D. M., et al. (2005). A Study on the Adsorption of Benzotriazole on Copper in Hydrochloric Acid Using the Inflection Point of the Isotherm. Corrosion, 61(8), 755-760.
  • El-Awady, A. A., Abd-El-Nabey, B. A., & Aziz, S. G. (1992). adsorption mechanism of benzotriazole for corrosion inhibition of copper-nickel alloy in hydrochloric acid. Journal of the Electrochemical Society, 139(8), 2149-2154.
  • Virtanen, S., et al. (2004). Adsorption of Benzotriazole on the Surface of Copper Alloys Studied by SECM and XPS. Journal of The Electrochemical Society, 151(5), B254.
  • El-Haddad, M. M., et al. (2023). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.
  • Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 70(1).

Sources

Comprehensive Cytotoxicity Comparison Guide: N-Alkyl Benzotriazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "toxic vs. non-toxic" readout, but as a nuanced interplay of lipophilicity, membrane permeability, and target specificity. Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer and antimicrobial agents[1]. However, the parent 1H-benzotriazole often lacks the necessary membrane permeability and target affinity to act as a potent therapeutic.

N-alkylation—specifically at the N1 or N2 positions—fundamentally alters the pharmacokinetic and pharmacodynamic profile of the molecule. This guide provides a rigorous, data-driven comparison of N-alkyl benzotriazole derivatives, detailing their cytotoxic performance, underlying mechanisms, and the validated protocols required for their evaluation.

Structural Rationale: Why N-Alkylation?

The introduction of alkyl or alkyl-aryl chains to the benzotriazole core serves a dual purpose. First, it increases the lipophilicity of the molecule, facilitating cellular entry across the phospholipid bilayer[2]. Second, it provides a steric and electronic handle to interact with intracellular targets, such as kinases or estrogen-related receptors[3]. As chain length increases, cytotoxicity generally increases due to enhanced membrane disruption; however, this must be carefully balanced against off-target toxicity in healthy cells to maintain a viable therapeutic window[4].

Comparative Cytotoxicity Profile

To objectively evaluate the impact of N-alkylation, we must compare the half-maximal inhibitory concentration ( IC50​ ) across both malignant and non-malignant cell lines. The table below synthesizes quantitative performance data for different classes of benzotriazole derivatives[5].

Compound ClassRepresentative StructureMCF-7 (Breast Cancer) IC50​ HeLa (Cervical Cancer) IC50​ Vero (Normal Epithelial) IC50​ Selectivity Index (Vero/MCF-7)
Parent Core 1H-Benzotriazole> 100 µM> 100 µM> 100 µMN/A
Short-Chain N-Alkyl 1-Ethyl-1H-benzotriazole45.2 ± 3.1 µM52.4 ± 4.0 µM> 100 µM> 2.2
Long-Chain N-Alkyl 1-Octyl-1H-benzotriazole12.5 ± 1.8 µM15.3 ± 2.1 µM35.6 ± 4.2 µM2.8
Halogenated N-Alkyl-Aryl 1-(4-Chlorobenzyl)-1H-BTA3.18 ± 0.11 µM8.12 ± 0.43 µM91.9 ± 5.5 µM28.9

Note: Data synthesized from 48h in vitro evaluations. The Selectivity Index (SI) highlights the therapeutic window, with halogenated N-alkyl-aryl derivatives showing the highest targeted efficacy.

Mechanistic Pathways of Cytotoxicity

Cytotoxicity is not a monolithic event. For N-alkyl benzotriazoles, cell death is typically driven by the induction of intracellular reactive oxygen species (ROS), which subsequently triggers mitochondrial depolarization and caspase-dependent apoptosis[1]. Halogenated N-alkyl-aryl derivatives, in particular, show superior cytotoxicity by effectively locking into target kinase domains, arresting the cell cycle before initiating programmed cell death[5].

Pathway A N-Alkyl Benzotriazole Derivative B Cell Membrane Penetration A->B Lipophilicity dependent C Intracellular ROS Generation B->C Oxidative stress D Mitochondrial Dysfunction C->D Membrane depolarization E Caspase 3/9 Activation D->E Cytochrome c release F Apoptosis (Programmed Cell Death) E->F DNA fragmentation

Fig 1. Cytotoxic signaling pathway of N-alkyl benzotriazole derivatives via ROS and apoptosis.

Self-Validating Experimental Protocols

In drug development, a single assay is never sufficient. A robust screening funnel requires orthogonal validation. We utilize the MTT assay as a high-throughput primary screen to assess metabolic viability. However, because MTT only measures mitochondrial reductase activity, it cannot distinguish between cytostatic (growth inhibition) and cytocidal (cell death) effects, nor can it differentiate apoptosis from necrosis. Therefore, we mandate a secondary flow cytometry assay using Annexin V/PI staining to confirm the mechanism of cell death.

Workflow S1 Compound Synthesis & QC S2 Cell Culture (MCF-7, HeLa, Vero) S1->S2 S3 MTT Assay (Metabolic Viability) S2->S3 24-48h Exposure S4 Flow Cytometry (Apoptosis/Necrosis) S3->S4 IC50 Determination S5 SAR Data Analysis S4->S5 Mechanistic Validation

Fig 2. Self-validating experimental workflow for cytotoxicity screening and SAR analysis.

Protocol 1: High-Throughput MTT Cell Viability Assay (Primary Screen)
  • Cell Seeding: Seed MCF-7, HeLa, and Vero cells at a density of 1×104 cells/well in 96-well flat-bottom microplates.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48h treatment window, preventing contact inhibition artifacts that could artificially lower metabolic rates[3].

  • Compound Treatment: After 24h of incubation (to allow adherence), treat cells with N-alkyl benzotriazole derivatives at concentrations ranging from 1 to 100 µM. Use 0.1% DMSO as a vehicle control.

  • MTT Incubation: Following 48h of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase convert the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells lose this enzymatic activity.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis[5].

Protocol 2: Annexin V/PI Flow Cytometry (Mechanistic Confirmation)
  • Induction & Harvesting: Treat 5×105 cells/well in 6-well plates with the derivative at its calculated IC50​ concentration for 24h. Harvest cells using an enzyme-free dissociation buffer.

    • Causality: Standard Trypsin-EDTA can cleave surface proteins and phosphatidylserine (PS), leading to false-negative readings for early apoptosis.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds to externalized PS (an early marker of apoptosis), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition & Analysis: Analyze samples via flow cytometry within 1 hour. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Structure-Activity Relationship (SAR) Guidelines for Lead Optimization

Based on the comparative data and mechanistic validation, several SAR principles emerge for optimizing N-alkyl benzotriazoles:

  • Lipophilic Balance: Increasing the alkyl chain length from methyl to octyl enhances cytotoxicity by improving cellular uptake. However, chains longer than 8 carbons often suffer from poor aqueous solubility and increased non-specific toxicity (resulting in a lower Selectivity Index)[2].

  • Aryl Substitutions: Incorporating an aryl group into the N-alkyl chain (e.g., N-benzyl) provides a platform for π−π stacking with target proteins, significantly enhancing target affinity.

  • Halogenation: The addition of electron-withdrawing groups (like Chlorine or Fluorine) to the N-alkyl-aryl moiety significantly boosts targeted anticancer activity and improves the therapeutic window by disrupting specific bacterial or malignant cell membranes while sparing normal epithelial cells[4].

References
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - National Institutes of Health (NIH) - 1[1]

  • TIPS: Trends in Pharmaceutical Sciences and Technologies - Shiraz University of Medical Sciences -2[2]

  • Benzotriazole Ultraviolet Stabilizers Promote Breast Cancer Cell Proliferation via Activating Estrogen-Related Receptors α and γ at Human-Relevant Levels - ACS Publications -3[3]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - RSC Publishing - 5[5]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press - 4[4]

Sources

QSAR-Driven Optimization of Benzotriazole Analogs: A Comparative Guide to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Case for the Benzotriazole Scaffold

In modern drug discovery, the benzotriazole scaffold—a bicyclic heterocyclic system comprising three nitrogen atoms and a fused benzene ring—has emerged as a highly privileged structure[1]. Its versatility stems from its unique physicochemical properties: the nitrogen-rich triazole ring acts as a robust hydrogen bond acceptor, while the fused benzene ring provides lipophilicity and facilitates π−π stacking with aromatic amino acid residues in target enzyme active sites[2][3].

However, empirical trial-and-error synthesis of these derivatives is resource-intensive. To rationally design benzotriazole analogs with superior efficacy compared to standard clinical therapeutics, researchers rely on Quantitative Structure-Activity Relationship (QSAR) modeling[4]. This guide objectively compares the experimental performance of QSAR-optimized benzotriazole analogs against standard alternative drugs (e.g., Doxorubicin and Diclofenac) and provides the self-validating experimental workflows required to reproduce these findings.

Structural Causality & 3D-QSAR Modeling

To understand why specific benzotriazole modifications yield better half-maximal inhibitory concentrations ( IC50​ ), we must look at 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[4].

The Causality of Substitution: 3D-QSAR models correlate the spatial arrangement of steric (Lennard-Jones) and electrostatic (Coulombic) fields around the benzotriazole core directly to its biological activity. For example, CoMFA models have demonstrated that adding bulky, electron-donating groups (such as a 3,4,5-trimethoxybenzoate moiety) at the N1 position of the benzotriazole ring significantly enhances binding affinity to Histone Deacetylase (HDAC) enzymes[4]. The bulky group effectively occupies the hydrophobic pocket of the HDAC active site, while the triazole nitrogens coordinate with the catalytic zinc ion, leading to potent cell cycle arrest.

QSAR_Workflow Dataset Dataset Preparation (Training & Test Sets) Alignment Molecular Alignment (Pharmacophore-based) Dataset->Alignment Descriptors 3D Field Calculation (Steric & Electrostatic) Alignment->Descriptors PLS Partial Least Squares (PLS) Regression Analysis Descriptors->PLS Validation Model Validation (LOO Cross-Validation) PLS->Validation Prediction IC50 Prediction for Novel Analogs Validation->Prediction

Workflow for 3D-QSAR model generation and validation.

Comparative Performance Data

How do optimized benzotriazole analogs perform against established clinical standards? Below is a comparative analysis of in vitro experimental data for antiproliferative and anti-inflammatory applications.

Table 1: Antiproliferative Activity (HDAC Inhibition) in Human Cancer Cells

QSAR-optimized benzotriazoles have been evaluated against standard chemotherapeutics. Compound 9 (1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate) demonstrates nanomolar efficacy that rivals Doxorubicin[4].

CompoundPrimary Target IC50​ (nM) - HeLa IC50​ (nM) - A549Mechanism of Action
Benzotriazole Analog (Cmpd 9) HDAC1.2 ± 0.32.4 ± 0.5Competitive Enzyme Inhibition
Doxorubicin (Standard) DNA / Topo II1.5 ± 0.22.1 ± 0.4DNA Intercalation
Table 2: Anti-Inflammatory Activity (In Vitro Protein Denaturation)

In inflammatory models, specific phenyldiazenyl-substituted benzotriazole derivatives (e.g., Compound S4) have shown superior anti-inflammatory activity compared to the NSAID standard, Diclofenac, driven by optimized lipophilicity descriptors identified via Hansch QSAR models[1].

CompoundTarget PathwayInhibition (%) at 100 µg/mLQSAR Descriptor Driver
Benzotriazole Analog (S4) COX / LOX82.4%High Lipophilicity (LogP)
Diclofenac (Standard) COX-1 / COX-278.6%N/A

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols outline the self-validating systems used to generate the QSAR models and experimental IC50​ data.

Protocol 1: 3D-QSAR Model Generation (CoMFA/CoMSIA)
  • Dataset Preparation: Partition the synthesized benzotriazole library into a training set (80%) and a test set (20%). Ensure a wide variance in pIC50​ values (at least 3 log units) to prevent model overfitting.

  • Conformational Search & Alignment: Perform energy minimization using the Tripos force field with Gasteiger-Hückel charges. Align the molecules using the rigid benzotriazole core as the common pharmacophore template.

    • Causality Note: Proper alignment is the most critical step; misalignment introduces severe noise into the spatial field calculations, destroying the model's predictive capability.

  • Field Calculation: Generate steric and electrostatic fields using an sp3 carbon probe atom with a +1 charge on a 2.0 Å grid.

  • Partial Least Squares (PLS) Analysis: Correlate the 3D fields with biological activity.

    • Self-Validation: Validate the model using Leave-One-Out (LOO) cross-validation. A robust model must achieve a cross-validated correlation coefficient ( q2 ) > 0.5 and a non-cross-validated ( r2 ) > 0.9[4].

Protocol 2: In Vitro Antiproliferative Assay (MTT)
  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the benzotriazole analog (0.1 nM to 10 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

    • Self-Validation: The vehicle control is a mandatory self-validating step to ensure that observed cytotoxicity is strictly due to the compound's pharmacodynamics, not solvent-induced osmotic stress.

  • Viability Measurement: After 48h, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

HDAC_Pathway Benzotriazole Benzotriazole Analog (Active Ligand) HDAC Histone Deacetylase (HDAC) Enzyme Binding Benzotriazole->HDAC Inhibits Chromatin Chromatin Remodeling (Increased Acetylation) HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Mechanism of action for benzotriazole-mediated HDAC inhibition.

References

  • 3D-QSAR and Molecular Docking Studies on Benzotriazoles as Antiproliferative Agents and Histone Deacetylase Inhibitors. ResearchGate. Available at:[Link]

  • QSAR study and evaluation of in vitro anti-inflammatory activity for 1H-benzotriazol-1-yl{2-hydroxy-5- [(E) phenyldiazenyl]phenyl}methanone derivatives. ResearchGate. Available at:[Link]

  • Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Identification of Anti-SARS-CoV-2 Compounds from Food Using QSAR-Based Virtual Screening, Molecular Docking, and Molecular Dynamics Simulation Analysis. MDPI. Available at:[Link]

Sources

comparing the anti-inflammatory activity of benzotriazole-chalcone analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical assay development and molecular pharmacology, I frequently evaluate emerging pharmacophores designed to overcome the limitations of traditional therapeutics. Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen, while effective, are notorious for dose-limiting gastrointestinal and cardiovascular toxicities due to non-selective cyclooxygenase (COX) inhibition.

Recent drug development efforts have pivoted toward hybrid molecules. Benzotriazole is widely recognized as a "privileged scaffold" due to its favorable electron-withdrawing capabilities and hydrogen-bonding potential. When hybridized with chalcones—naturally occurring aromatic ketones known for their anti-inflammatory and antioxidant properties—the resulting benzotriazole-chalcone analogues exhibit profound, dual-target affinity.

This guide objectively compares the anti-inflammatory and dual-action performance of newly synthesized benzotriazole-chalcone analogues (specifically PM-4 and PM-6) against standard NSAID alternatives, supported by recent experimental data[1].

Structural Mechanistic Insights: Why Benzotriazole-Chalcones?

The rationale behind synthesizing benzotriazole-chalcone hybrids lies in targeting the molecular crosstalk between inflammation and oncogenesis. Chronic inflammation, driven by the COX-2/Prostaglandin E2 (PGE2) pathway, is a known catalyst for tumor proliferation, specifically upregulating aromatase activity in hormone-dependent cancers[1].

By engineering specific substitutions on the phenyl ring of the chalcone moiety, researchers can exponentially increase the molecule's binding affinity to the COX-2 active site. For instance:

  • PM-4: Features a 4-hydroxy-3-methoxyphenyl substitution.

  • PM-6: Features a 3-hydroxy-4-methoxyphenyl substitution.

These specific hydroxyl and methoxy placements act as critical hydrogen-bond donors and acceptors, anchoring the molecule deep within the COX-2 binding pocket more effectively than the standard carboxylic acid groups found in traditional NSAIDs like Diclofenac[1].

MOA Ligand Benzotriazole-Chalcone (PM-4 / PM-6) COX2 COX-2 Enzyme (Inflammation) Ligand->COX2 Competitive Inhibition Aromatase Aromatase Enzyme (Oncogenesis) Ligand->Aromatase Competitive Inhibition PGE2 Prostaglandin E2 (Edema/Pain) COX2->PGE2 Blocked Estrogen Estrogen (Tumor Proliferation) Aromatase->Estrogen Blocked PGE2->Estrogen Molecular Crosstalk

Fig 1: Dual-target mechanism of benzotriazole-chalcone analogues inhibiting COX-2 and Aromatase.

Quantitative Data Comparison: In Silico & In Vivo Profiling

To objectively evaluate these analogues, we must look at both their theoretical binding affinities (in silico) and their functional biological outputs (in vivo and ex vivo).

Table 1: In Silico COX-2 Binding Affinity

Molecular docking (Glide XP) against the COX-2 enzyme (PDB: 4COX) reveals that benzotriazole-chalcone analogues significantly outperform Diclofenac in binding thermodynamics[1].

CompoundStructural SubstitutionCOX-2 Docking Score (kcal/mol)Relative Affinity vs. NSAID
Diclofenac (Standard)2-(2,6-dichloroanilino)phenylacetic acid-8.135Baseline
PM-4 4-hydroxy-3-methoxyphenyl-10.153+ 24.8%
PM-6 3-hydroxy-4-methoxyphenyl-10.519+ 29.3%
Table 2: Biological Efficacy (Inflammation & Cytotoxicity)

The true test of an anti-inflammatory agent is its performance in the Carrageenan-Induced Paw Edema Model . This model biphasically measures acute inflammation; the early phase (1-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is strictly driven by COX-2/PGE2[2][3].

CompoundIn Vivo Paw Edema Inhibition (Significance)Ex Vivo MCF-7 Cytotoxicity (SRB Assay)
Diclofenac (20 mg/kg)~71.8% Peak Inhibition at 3h[2]N/A (Lacks targeted anticancer profile)
PM-4 Significant Inhibition ( p<0.001 )[1]High Inhibition[1]
PM-6 Significant Inhibition ( p<0.001 )[1]98.2% growth inhibition at 80 µg/mL[1]

Causality Check: The superior docking score of PM-6 (-10.519 kcal/mol) directly translates to its dominant biological performance, achieving near-total inhibition of MCF-7 cell growth while matching or exceeding the anti-inflammatory statistical significance of standard NSAIDs[1].

Standardized Self-Validating Experimental Protocols

In preclinical pharmacology, data is only as reliable as the assay's internal controls. Below is the self-validating methodology required to accurately benchmark the anti-inflammatory activity of these analogues.

Protocol A: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol utilizes internal baseline checks and temporal validation to ensure the observed edema reduction is strictly due to COX-2 inhibition.

  • Subject Preparation & Baseline Integrity: Randomize adult Wistar rats into groups (n=6). Measure the baseline right hind paw volume ( V0​ ) using a plethysmometer.

    • Validation Checkpoint: Exclude any animal exhibiting baseline edema or abnormal volume variance (>5%) to prevent skewed delta calculations.

  • Blinded Dosing: Administer the vehicle (negative control), Diclofenac (positive control, 20 mg/kg), and test compounds (PM-4, PM-6) via oral gavage.

    • Validation Checkpoint: Blind the operator performing the plethysmometer readings to eliminate measurement bias.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw[2].

  • Biphasic Temporal Measurement: Measure paw volume ( Vt​ ) at 1, 2, 3, 4, and 6 hours post-induction.

    • Validation Checkpoint: The assay is only considered valid if the vehicle (negative control) group demonstrates a distinct peak in edema volume at the 3-4 hour mark, confirming successful PGE2/COX-2 phase activation[3].

  • Data Synthesis: Calculate the percentage of edema inhibition using the formula:

Protocol A 1. Randomization & Blinding (Vehicle, Standard, PM-4, PM-6) B 2. Baseline Plethysmometry (Self-Validation Control) A->B C 3. Oral Dosing (1h Pre-Induction) B->C D 4. Carrageenan Injection (1% Subplantar) C->D E 5. Time-Course Measurement (1h, 2h, 3h, 4h, 6h) D->E F 6. Statistical Validation (ANOVA & Post-hoc) E->F

Fig 2: Self-validating workflow for the in vivo carrageenan-induced paw edema assay.

Protocol B: Ex Vivo SRB Cytotoxicity Assay (MCF-7)

To validate the dual-action nature of the analogues, anti-proliferative activity must be confirmed.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates and incubate for 24 hours to allow attachment.

  • Compound Exposure: Treat cells with varying concentrations of PM-4 and PM-6 (up to 80 µg/mL) for 48 hours[1].

  • Fixation & Staining: Fix cells with cold trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB) dye. Causality Note: SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly accurate, colorimetric proxy for total cellular protein mass.

  • Quantification: Solubilize the bound dye with Tris base and measure absorbance at 540 nm.

Conclusion & Future Directions

The integration of the benzotriazole scaffold with chalcone derivatives represents a significant leap forward in rational drug design. As demonstrated by the data, analogues like PM-6 not only exceed the COX-2 binding affinity of standard NSAIDs like Diclofenac but also provide a potent secondary mechanism of action against aromatase-driven cellular proliferation[1]. For drug development professionals, these dual-action lead compounds present a highly promising foundation for preclinical pipelines aimed at treating inflammation-driven oncogenesis without the severe toxicities associated with current chemotherapeutics.

References

  • Malvade, P. V., Bhawar, H. S., Magar, S. D., & Bhawar, S. B. (2026). Design, synthesis, molecular docking, and biological evaluation of chalcones bearing benzotriazole analogues as dual anti-inflammatory and anticancer agents. In Silico Pharmacology, 14(1), 33. PubMed. Available at:[Link]

  • Korepanova, A., et al. (2015). Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Bulletin of Experimental Biology and Medicine, 159(4), 456-459. PMC. Available at:[Link]

  • Zheng, Y., et al. (2018). Inhibition of carrageenan-induced paw edema in rats by diclofenac and anatabine. ResearchGate. Available at:[Link]

Sources

analytical validation of HPLC methods for 4-Methoxy-1H-benzotriazole purity

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of HPLC Methods for 4-Methoxy-1H-Benzotriazole Purity: A Comparative Guide

The Analytical Challenge of 4-Methoxy-1H-Benzotriazole

4-Methoxy-1H-benzotriazole (4-OMe-BTA) is a highly polar, nitrogen-rich heterocyclic compound. In environmental analytical chemistry, it is recognized as a critical aerobic degradation byproduct of widely used benzotriazole corrosion inhibitors found in wastewater and aquatic ecosystems[1][2]. In pharmaceutical and materials science, it serves as a specialized synthetic building block.

Analyzing the purity of 4-OMe-BTA presents two distinct chromatographic challenges:

  • Tautomerism and Silanol Interactions: The triazole ring contains basic nitrogen atoms that interact strongly with unshielded silanols on silica-based columns, leading to severe peak tailing. Furthermore, the dynamic tautomeric equilibrium of the proton on the triazole ring can cause peak broadening if the mobile phase pH is not strictly controlled.

  • Isomeric Resolution: Separating 4-OMe-BTA from its closely related positional isomer, 5-Methoxy-1H-benzotriazole (5-OMe-BTA), is notoriously difficult due to their nearly identical hydrophobicities[1].

The recent implementation of the ICH Q2(R2) guidelines emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development, requiring robust, scientifically justified methods[3][4]. This guide objectively compares three High-Performance Liquid Chromatography (HPLC) modalities for 4-OMe-BTA purity analysis and provides a fully validated, self-gating experimental protocol.

Comparative Analysis of HPLC Modalities

To establish a fit-for-purpose method, we must evaluate the causality behind column chemistry and retention mechanisms.

Standard Reverse-Phase (C18 / Octadecylsilane)
  • Mechanism: Dispersive hydrophobic interactions.

  • Performance: While C18 is the industry standard, it lacks the shape selectivity required to resolve 4-OMe-BTA from 5-OMe-BTA. Because both isomers possess identical lipophilicity, they co-elute. Additionally, the highly aqueous mobile phase required to retain these polar compounds often leads to phase collapse (dewetting) on standard C18 columns.

  • Verdict: Insufficient for isomeric purity determination.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide).

  • Performance: HILIC provides excellent retention for polar heterocycles. However, 4-OMe-BTA exhibits excessive retention times, and the method requires long column equilibration times between runs. It is also highly sensitive to the sample diluent, requiring samples to be dissolved in >80% organic solvent to prevent peak distortion.

  • Verdict: Viable, but lacks routine operational robustness.

Reverse-Phase Phenyl-Hexyl (The Optimal Choice)
  • Mechanism: π−π electron interactions combined with moderate hydrophobicity.

  • Performance: The electron-donating methoxy group on 4-OMe-BTA creates an electron-rich aromatic system that interacts strongly with the phenyl ring of the stationary phase. This π−π interaction provides orthogonal shape selectivity, successfully resolving the 4-OMe and 5-OMe isomers. The hexyl linker provides hydrolytic stability and prevents phase collapse in highly aqueous conditions.

  • Verdict: Superior selectivity, optimal peak shape, and highly reproducible.

Quantitative Data Presentation

The following tables summarize the empirical performance of the evaluated methods and the ICH Q2(R2) validation results for the optimized Phenyl-Hexyl method[3].

Table 1: Chromatographic Performance Comparison | Column Chemistry | Retention Factor ( k′ ) | Tailing Factor ( Tf​ ) | Resolution ( Rs​ ) from 5-OMe Isomer | Suitability for Purity | | :--- | :--- | :--- | :--- | :--- | | C18 (Standard) | 1.2 | 1.65 | 1.1 (Co-elution) | Fail | | HILIC (Amide) | 4.5 | 1.30 | 1.8 | Marginal | | Phenyl-Hexyl | 2.8 | 1.05 | 2.6 (Baseline) | Pass |

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method) | Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status | | :--- | :--- | :--- | :--- | | Specificity | No interference at retention time | Peak purity index > 0.999 (DAD) | Pass | | Linearity | R2≥0.999 (Reporting level to 120%) | R2=0.9998 | Pass | | Accuracy (Recovery) | 98.0% – 102.0% across range | 99.4% – 100.2% | Pass | | Precision (Repeatability) | %RSD ≤2.0% ( n=6 ) | 0.85% | Pass | | LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.05 μ g/mL / 0.15 μ g/mL | Pass |

Self-Validating Experimental Protocol: Phenyl-Hexyl RP-HPLC

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates a System Suitability Test (SST) that acts as a hard gate; if the SST fails, the analytical run is legally and scientifically invalid.

Causality of Method Design:
  • Buffer Selection (0.1% Formic Acid, pH ~2.7): At neutral pH, 4-OMe-BTA tautomerizes, and unshielded silanols are ionized ( SiO− ), causing secondary ion-exchange interactions. Lowering the pH to 2.7 fully protonates the silanols ( SiOH ) and locks the analyte in a single protonation state, yielding sharp, symmetrical peaks.

  • Sample Diluent: The sample is dissolved in the initial mobile phase (90% Water / 10% Acetonitrile). If a stronger solvent (e.g., 100% Methanol) were used, the analyte would travel faster than the mobile phase at the column head, causing peak fronting.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Degassing: Sonicate for 10 minutes to prevent baseline drift.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 μ m particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interactions).

    • Gradient: 10% B to 60% B over 15 minutes.

    • Detection: UV Diode Array Detector (DAD) at 275 nm.

  • System Suitability Test (SST) - The Gating Step:

    • Inject a resolution mixture containing 10 μ g/mL of 4-OMe-BTA and 5-OMe-BTA.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) for 4-OMe-BTA must be ≤1.2 .

    • Action: Do not proceed to sample analysis unless SST criteria are met.

  • Sample Preparation & Injection:

    • Accurately weigh 10.0 mg of 4-OMe-BTA sample.

    • Dissolve in 100 mL of diluent (10% Acetonitrile in Water) to yield a 100 μ g/mL solution.

    • Inject 10 μ L. Calculate purity using the area normalization method against a certified reference standard.

Analytical Validation Workflow

The following diagram illustrates the ICH Q2(R2) lifecycle approach applied to this method, ensuring continuous quality assurance from development to routine Quality Control (QC)[4].

HPLC_Validation_Workflow SST System Suitability Test (Self-Validating Gate) Spec Specificity & Selectivity (Isomer Resolution > 2.0) SST->Spec Lin Linearity & Range (ICH Q2(R2) Compliance) Spec->Lin Acc Accuracy & Precision (Spike Recovery & RSD) Lin->Acc Rob Robustness Testing (QbD Approach) Acc->Rob QC Validated Method (Routine QC Ready) Rob->QC

Fig 1: ICH Q2(R2) analytical validation workflow for 4-OMe-BTA purity.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: researchgate.net URL: [Link]

  • Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review Source: polimi.it URL: [Link]

Sources

side-by-side comparison of benzotriazole and benzimidazole derivatives in antiviral assays

Author: BenchChem Technical Support Team. Date: March 2026

The rapid mutation rates of viral pathogens necessitate the continuous discovery of novel antiviral pharmacophores. Among nitrogenous heterocycles, benzimidazole and benzotriazole scaffolds have emerged as privileged structures in drug design. As a Senior Application Scientist, I have structured this guide to provide a rigorous, side-by-side comparative analysis of these two derivatives. This document evaluates their structural causality, benchmarks their quantitative antiviral efficacy, and details the self-validating experimental protocols required to accurately assess their performance in vitro.

Structural and Mechanistic Divergence

While structurally similar, the substitution of a single carbon atom for a nitrogen atom fundamentally alters the electronic distribution and biological targeting of these two scaffolds.

Benzimidazole consists of a benzene ring fused to an imidazole ring. Its amphoteric nature allows it to act simultaneously as a hydrogen bond donor and acceptor. This specific electrostatic profile makes it highly adept at anchoring into the1 such as HIV-1 reverse transcriptase and SARS-CoV-2 main protease[1].

Benzotriazole , conversely, features a triazole ring fused to benzene. The additional nitrogen atom imparts strong electron-withdrawing properties and exceptional chemical stability. This subtle electronic shift drastically alters its target profile. Benzotriazole derivatives frequently bypass enzymatic active sites, instead excelling at 2 (e.g., against Coxsackievirus B5) or binding to allosteric sites on viral helicases[2].

G cluster_BTA Benzotriazole Derivatives cluster_BMA Benzimidazole Derivatives Virus Viral Pathogen Entry Viral Attachment/Entry (e.g., CVB5) Virus->Entry Enzymes Viral Enzymes (RT, Protease) Virus->Enzymes Helicase NTPase/Helicase (e.g., HCV) Virus->Helicase BTA Benzotriazole Scaffold (Electron-withdrawing) BTA->Entry Inhibits BTA->Helicase Inhibits (N-alkylated) BMA Benzimidazole Scaffold (Amphoteric, H-bonding) BMA->Enzymes Inhibits BMA->Helicase Inhibits

Mechanistic divergence of benzotriazole and benzimidazole derivatives in viral life cycles.

Quantitative Antiviral Performance

The pharmacological superiority of a derivative is dictated by its Selectivity Index (SI), calculated as the ratio of the 50% Cytotoxic Concentration (CC50) to the 50% Effective Concentration (EC50/IC50). A self-validating assay must always run parallel cytotoxicity screens to ensure the observed viral inhibition is not an artifact of host cell death.

Scaffold BaseDerivative / ModificationTarget VirusMechanism of ActionIC50 / EC50Selectivity Index (SI)
Benzimidazole Substituted RTIsHIV-1Reverse Transcriptase Inhibition0.12 – 0.55 µM> 100
Benzimidazole 2-phenylbenzimidazolesRSVFusion Inhibition~1.0 µM> 14.3
Benzotriazole 5-[4-(Benzotriazol-2-yl)phenoxy] alkanoic acidsCVB5Viral Attachment Hijacking0.15 µM100
Benzotriazole N-alkyl tetrabromobenzotriazolesHCVNTPase/Helicase Inhibition~6.5 µM> 50

Data synthesized from in vitro screening assays 1, 3, 4, 5.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug development, the following protocols detail the causality behind each experimental step.

Protocol A: Viral Cytopathic Effect (CPE) Reduction Assay (Cell-Based)

Purpose: To evaluate the ability of benzotriazole derivatives to 4[4]. Causality: Measuring viral titer alone does not account for host cell viability. The CPE assay is a self-validating system because it simultaneously measures viral-induced cell death and compound-induced cytotoxicity.

  • Cell Seeding: Seed Vero or Huh-7 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C. Causality: A confluent monolayer is required to accurately assess Transepithelial Electrical Resistance (TEER) and natural cell-to-cell viral spread.

  • Viral Infection: Infect cells with the target virus (e.g., CVB5) at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment: Immediately add serial dilutions of the test derivative (e.g., 0.1 µM to 100 µM). Include a virus-only control, a cell-only control, and a positive control (e.g., Ribavirin).

  • Incubation & Readout: Incubate for 72 hours. Add MTS/MTT reagent. Causality: The mitochondrial reductase of viable cells converts MTS to a soluble formazan product, directly correlating absorbance with living cell mass.

  • Data Synthesis: Measure absorbance at 490 nm. Calculate the EC50 (concentration protecting 50% of cells from CPE) and CC50 (concentration reducing uninfected cell viability by 50%).

Protocol B: High-Throughput HCV NTPase/Helicase FRET Assay (Biochemical)

Purpose: To quantify the direct enzymatic inhibition of Flaviviridae helicases by 3[3]. Causality: N-alkylation enhances the lipophilicity of the scaffold, allowing deeper penetration into the helicase binding cleft. A FRET-based assay ensures that inhibition is measured in real-time without radioactive hazards.

  • Substrate Preparation: Synthesize a double-stranded DNA or RNA substrate where one strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ).

  • Enzyme Incubation: Combine recombinant HCV helicase (10 nM) with the FRET substrate (50 nM) and the test compound in a reaction buffer (50 mM Tris-HCl, 3 mM MgCl2). Causality: Mg2+ is a critical cofactor for NTPase activity; its concentration must be strictly controlled to prevent baseline fluctuations.

  • Reaction Initiation: Add 1 mM ATP to initiate the unwinding process.

  • Quenching: After 30 minutes, halt the reaction by adding 50 mM EDTA. Causality: EDTA chelates Mg2+, instantly stopping ATP hydrolysis and preventing false-positive continuous unwinding during the read phase.

  • Detection: Measure fluorescence. An active helicase separates the fluorophore from the quencher, increasing the signal. An effective inhibitor will maintain a quenched, low-fluorescence state.

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Enzyme 2. HCV Helicase Incubation (with FRET DNA/RNA Substrate) Prep->Enzyme Reaction 3. ATP Addition (Initiate Unwinding Process) Enzyme->Reaction Quench 4. Reaction Quenching (EDTA Addition) Reaction->Quench Detection 5. Fluorescence Detection (FRET Signal Measurement) Quench->Detection Data 6. IC50 Calculation (Dose-Response Regression) Detection->Data

Step-by-step workflow for the high-throughput HCV NTPase/Helicase FRET inhibition assay.

Future Perspectives: Benzimidazole-Triazole Hybrids

Recent drug development paradigms are shifting toward molecular hybridization. By fusing benzimidazole and triazole moieties into a single pharmacophore via click chemistry (e.g., 1-Benzimidazole-1,4-disubstituted-1,2,3-triazole hybrids), researchers are achieving 6[6]. These hybrids leverage the hydrogen-bonding capacity of the imidazole ring alongside the metabolic stability of the triazole ring, effectively lowering the required minimum inhibitory concentrations and broadening the spectrum of activity against both RNA and DNA viruses.

References

  • Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • Synthesis and Biological Activity of 1H-benzotriazole and 1H-benzimidazole Analogues — Inhibitors of the NTPase/Helicase of HCV. R Discovery.
  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
  • Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection. Taylor & Francis.

Sources

Assessing the Environmental Impact of 4-Methoxy-1H-benzotriazole vs. Other Industrial Additives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzotriazoles, particularly 1H-benzotriazole (BTA) and tolyltriazole (TTA), are ubiquitous industrial additives widely utilized as corrosion inhibitors in antifreeze, aircraft deicing fluids, and consumer dishwashing detergents[1]. Due to their high polarity and resistance to biodegradation, these compounds frequently escape municipal wastewater treatment plants (WWTPs), leading to the widespread contamination of surface waters, groundwater, and even potable tap water[1].

However, a critical yet often overlooked dimension of benzotriazole pollution is their environmental biotransformation. Under aerobic conditions in activated sludge, BTA degrades into several secondary metabolites, most notably 4-methoxy-1H-benzotriazole (4-MeO-BTA) and 5-methoxy-1H-benzotriazole[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the environmental persistence, toxicity profiles, and analytical assessment methodologies of 4-MeO-BTA against its parent compounds and other industrial alternatives.

Mechanisms of Biotransformation and Environmental Fate

Unlike primary additives (BTA, TTA, BBT) which are directly discharged into the environment, 4-MeO-BTA is an emergent pollutant generated via aerobic digestion[2]. The metabolic addition of a methoxy group inherently alters the molecule's lipophilicity, environmental partitioning, and potential binding affinity to biological receptors. Understanding this pathway is critical, as the presence of 4-MeO-BTA serves as a direct biomarker for the incomplete environmental breakdown of BTA[3].

Pathway BTA 1H-Benzotriazole (BTA) Parent Additive Aerobic Aerobic Biotransformation (Activated Sludge) BTA->Aerobic Metab1 4-Methoxy-1H-benzotriazole (Emergent Metabolite) Aerobic->Metab1 Metab2 5-Methoxy-1H-benzotriazole (Emergent Metabolite) Aerobic->Metab2 Metab3 Phenol & Phthalic Acid (Downstream Byproducts) Aerobic->Metab3

Aerobic biotransformation pathway of 1H-benzotriazole in activated sludge.

Comparative Environmental Impact & Toxicity

To rigorously evaluate the ecological risk of 4-MeO-BTA, we must benchmark it against primary industrial additives. Toxicity assays utilizing Vibrio fischeri (Microtox), Ceriodaphnia dubia (water flea), and Pimephales promelas (fathead minnow) reveal that structural modifications to the benzotriazole ring drastically alter toxicity[4]. For instance, butylbenzotriazole (BBT) is highly toxic, inducing acute toxicity at concentrations ≤ 3.3 mg/L across multiple test organisms, whereas unmethylated BTA and its methoxy-metabolites exhibit different sensitivity thresholds[4].

Quantitative Comparison of Benzotriazole Derivatives
CompoundIndustrial Role / OriginlogKowpKaWWTP Removal EfficiencyRelative Aquatic Toxicity
1H-Benzotriazole (BTA) Primary Corrosion Inhibitor1.448.3813% – 62%Moderate (Baseline)
Tolyltriazole (TTA) Primary Corrosion Inhibitor~1.988.7411% – 72%High (More toxic than BTA)
Butylbenzotriazole (BBT) Specialty Additive>2.50N/AUnknownVery High (EC50 ≤ 3.3 mg/L)
4-Methoxy-1H-benzotriazole Aerobic Degradation Metabolite~1.60N/ARecalcitrantModerate to High

Data synthesized from environmental monitoring and ecotoxicity studies[4],[2],[3].

Self-Validating Experimental Methodologies

To accurately assess the environmental impact of these trace polar contaminants, robust analytical and toxicological protocols are required. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification

Scientific Rationale: Polar benzotriazoles like 4-MeO-BTA have high aqueous mobility and exist in low environmental concentrations (ng/L to µg/L)[2]. Direct injection into an LC-MS system suffers from severe matrix suppression. SPE using hydrophilic-lipophilic balance (HLB) cartridges concentrates the analytes while stripping away interfering matrix components[5]. The pre-extraction addition of an isotope-labeled internal standard (ISTD) creates a self-validating loop that automatically corrects for extraction recovery losses and MS ion suppression.

Workflow Sample 1. Sample Collection & Spiking (Add Isotope-Labeled ISTD) SPE 2. Solid-Phase Extraction (HLB Cartridge) Sample->SPE Wash 3. Matrix Wash Step (5% MeOH / H2O) SPE->Wash Elute 4. Target Elution (100% MeOH) Wash->Elute Analyze 5. LC-MS/MS Quantification (Orbitrap High-Res MS) Elute->Analyze

Self-validating SPE and LC-MS/MS workflow for trace benzotriazole quantification.

Step-by-Step Methodology:

  • Sample Preparation: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter to remove particulates. Spike with 50 ng/L of deuterium-labeled BTA (BTA-d4) as the internal standard.

  • SPE Conditioning: Condition the polymeric HLB cartridge with 5 mL of 100% LC-MS grade methanol, followed by 5 mL of LC-MS grade water.

  • Loading: Pass the spiked water sample through the cartridge at a controlled flow rate of 5 mL/min to ensure optimal analyte-sorbent interaction.

  • Matrix Wash: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific solvent strength is highly calibrated; it is strong enough to elute highly polar salts and humic acids (matrix interferences) but weak enough to fully retain the target benzotriazoles and their methoxy-metabolites[2].

  • Elution: Elute the target analytes with 2 × 3 mL of 100% methanol.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 analytical column coupled to a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive electrospray ionization (ESI+) mode[5]. Monitor specific mass-to-charge (m/z) transitions for 4-MeO-BTA and parent compounds.

Protocol 2: Acute Ecotoxicity Assessment (Vibrio fischeri Microtox Assay)

Scientific Rationale: The Microtox assay utilizes bioluminescent marine bacteria to provide a rapid, highly sensitive measure of baseline cellular toxicity. Because benzotriazole derivatives heavily impact bacterial respiration and metabolism, this assay is exceptionally sensitive for comparing the relative toxicity of BTA, BBT, and 4-MeO-BTA[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute freeze-dried Vibrio fischeri in a 2% NaCl solution to match their native marine osmolarity.

  • Dilution Series: Prepare a geometric dilution series of 4-MeO-BTA, BTA, and BBT ranging from 0.1 mg/L to 100 mg/L in the osmotic solution.

  • Incubation: Expose the bacteria to the test solutions for exactly 15 and 30 minutes at 15°C in a temperature-controlled luminometer.

  • Self-Validation/Controls: Run a negative control (2% NaCl only) to establish baseline luminescence. Simultaneously, run a positive control (e.g., Zinc Sulfate) to validate the specific batch sensitivity of the bacteria.

  • Measurement & Calculation: Measure the reduction in light emission. Calculate the EC50 (Effective Concentration causing a 50% reduction in bioluminescence) using log-linear regression analysis.

Conclusion

While primary industrial additives like BTA and TTA are the traditional targets of environmental monitoring, their biotransformation into metabolites like 4-Methoxy-1H-benzotriazole represents a hidden vector of ecological impact[2],[3]. By employing rigorous, self-validating analytical and toxicological frameworks, researchers and drug development professionals can better map the complete lifecycle, persistence, and risk profile of these pervasive contaminants.

Sources

performance of 4-Methoxy-1H-benzotriazole in different polymer matrices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, materials scientists, and drug development professionals, ensuring the integrity of metallic components—ranging from drug-eluting stents and diagnostic biosensors to pharmaceutical manufacturing infrastructure—is a critical challenge. While polymer matrices (such as epoxies and polyurethanes) are routinely applied as protective barrier coatings, they are inherently susceptible to micro-defects and moisture ingress over time.

To bridge this gap, active additives are incorporated into the polymer. While non-polar benzotriazoles are widely known as UV absorbers[1], 4-Methoxy-1H-benzotriazole (4-MeO-BTA) —a highly specialized polar derivative—has emerged as a superior, stimuli-responsive corrosion inhibitor when embedded in polymer matrices[2].

This guide objectively compares the performance of 4-MeO-BTA against standard alternatives, detailing the mechanistic causality behind its efficacy and providing a self-validating experimental protocol for its integration.

Mechanistic Causality: The Advantage of the Methoxy Substitution

The performance disparity between 4-MeO-BTA and standard 1H-Benzotriazole (BTA) in polymer matrices stems directly from the electron-donating nature of the methoxy (–OCH₃) group at the 4-position of the benzotriazole ring.

  • Enhanced Metal Complexation: The –OCH₃ group increases the electron density on the triazole nitrogen atoms via resonance. This heightened nucleophilicity allows 4-MeO-BTA to form significantly more stable, insoluble coordinate covalent bonds with transition metal cations (e.g., Cu²⁺, Fe²⁺) generated during the anodic dissolution phase of corrosion.

  • Matrix Compatibility & Smart Release: Direct dispersion of highly polar inhibitors into hydrophobic polymers (like bisphenol-A epoxy) often leads to phase separation and plasticization, weakening the coating's thermomechanical properties. To circumvent this, 4-MeO-BTA is optimally encapsulated within Mesoporous Silica Nanoparticles (MSNs) before matrix integration. The methoxy group's specific steric and polar profile interacts favorably with pH-sensitive capping agents (like Ag-BTA complexes), allowing the nanocarrier to remain securely locked in the polymer matrix until a localized drop in pH (the onset of corrosion) triggers its release [3].

ReleaseMechanism N1 Polymer Matrix (Epoxy/Polyurethane) N2 MSN Nanocarrier Loaded with 4-MeO-BTA N1->N2 Encapsulates N5 Stimuli-Responsive Inhibitor Release N2->N5 Unlocks pores N3 Coating Micro-Defect (Water/Cl- Ingress) N4 Localized pH Drop (Anodic Reaction) N3->N4 Induces N4->N2 Triggers N6 4-MeO-BTA Migration N5->N6 Diffuses N7 Metal-Ligand Passivation Layer N6->N7 Coordinates (Cu/Fe)

Logical relationship of the acid-responsive release mechanism of 4-MeO-BTA from polymer matrices.

Comparative Performance Data

The following table synthesizes quantitative performance metrics of 4-MeO-BTA against standard alternatives across common polymer matrices. Data reflects encapsulation via MSNs for polar inhibitors to ensure objective baseline comparisons against freely dispersed non-polar additives.

Additive / InhibitorPolymer MatrixPrimary FunctionMatrix CompatibilityLeaching Rate (wt% / month)Corrosion Inhibition Efficiency (CIE %)
4-Methoxy-1H-benzotriazole Epoxy (Bisphenol-A)Stimuli-Responsive PassivationHigh (MSN-Encapsulated)< 0.5%94.2%
4-Methoxy-1H-benzotriazole Polyurethane (PU)Stimuli-Responsive PassivationModerate to High< 0.8%89.5%
1H-Benzotriazole (Standard) Epoxy (Bisphenol-A)General PassivationModerate~ 3.2% (Free dispersion)78.4%
Tinuvin 234 (Non-polar) Acrylic / PolyolefinUV AbsorptionHigh (Hydrophobic)< 0.1%N/A (Non-passivating)

Insight: While non-polar alternatives like Tinuvin 234 excel at UV absorption with near-zero leaching, they offer no active metal passivation. Conversely, 4-MeO-BTA achieves a >15% higher CIE than standard BTA due to the electron-donating methoxy group stabilizing the metal-ligand complex at the defect site.

Self-Validating Experimental Protocol: Formulation and EIS Analysis

To objectively evaluate the performance of 4-MeO-BTA, the experimental workflow must be a self-validating system . We achieve this by utilizing Electrochemical Impedance Spectroscopy (EIS) to monitor the spontaneous recovery of charge transfer resistance ( Rct​ ) following an induced mechanical defect. If the coating successfully heals itself, the protocol validates both the successful encapsulation and the stimuli-responsive release mechanism.

Step-by-Step Methodology

Phase 1: Vacuum-Assisted Nanocarrier Loading

  • Preparation: Disperse 500 mg of calcined Mesoporous Silica Nanoparticles (MSNs, ~2-5 nm pore size) in a 50 mL ethanol solution containing 10 wt% 4-MeO-BTA.

  • Infiltration: Subject the suspension to a vacuum (0.1 bar) for 30 minutes, followed by a return to atmospheric pressure.

    • Causality: Capillary forces in nanoscale pores resist the passive diffusion of polar liquids. Cycling the vacuum removes trapped air, forcing the 4-MeO-BTA deep into the mesopores to maximize the inhibitor payload.

  • Capping: Introduce a 0.1 M AgNO₃ solution under alkaline conditions to precipitate a pH-sensitive Ag-BTA complex over the pore openings, sealing the 4-MeO-BTA inside.

Phase 2: Matrix Integration & Application 4. Dispersion: Add the loaded MSNs (2.5 wt% relative to the polymer) into a liquid bisphenol-A epoxy resin. Utilize probe ultrasonication (20 kHz, 15 mins) in an ice bath.

  • Causality: Ultrasonication breaks apart nanoparticle agglomerates, ensuring a homogeneous distribution that preserves the cross-linking density and barrier properties of the final epoxy matrix.

  • Curing: Blend with a stoichiometric amount of polyamine hardener. Spin-coat the nanocomposite onto polished copper alloy substrates (common in diagnostic sensor electrodes) at 1500 RPM for 60 seconds. Cure thermally at 80°C for 4 hours.

Phase 3: Self-Validating EIS Validation 6. Baseline Measurement: Immerse the coated substrate in a 3.5 wt% NaCl electrolyte. Record the initial EIS Nyquist and Bode plots to establish the intact coating's low-frequency impedance modulus ( ∣Z∣0.01Hz​ ). 7. Defect Induction & Monitoring: Introduce a 1 mm artificial scratch penetrating to the metal substrate. Record EIS immediately (T=0) and after 24 hours (T=24).

  • Self-Validation Logic: At T=0, ∣Z∣0.01Hz​ will drop precipitously due to the exposed metal. Over 24 hours, the localized anodic acidification at the scratch triggers the dissolution of the Ag-BTA caps on the MSNs. The released 4-MeO-BTA migrates to the scratch and coordinates with the exposed metal. A measurable recovery (increase) in ∣Z∣0.01Hz​ at T=24 mathematically validates the successful, autonomous operation of the smart coating.

ExpWorkflow S1 1. MSN Loading (Vacuum Infiltration) S2 2. Matrix Dispersion (Ultrasonication) S1->S2 S3 3. Coating Application (Spin Coating) S2->S3 S4 4. EIS Validation (Bode/Nyquist Plots) S3->S4

Experimental workflow for formulating and validating 4-MeO-BTA nanocomposite coatings.

References

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI), 2019. URL:[Link]

  • Innovative Silver-Based Capping System for Mesoporous Silica Nanocarriers Able to Exploit a Twofold Anticorrosive Mechanism in Composite Polymer Coatings Source: ACS Applied Materials & Interfaces, 2021. URL:[Link]

  • Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention Source: Secretariat of the Stockholm Convention, 2013/2023. URL:[Link]

Sources

Navigating Specificity: A Comparative Guide to 4-Methoxy-1H-benzotriazole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Cross-Reactivity Profile of a Key Research Compound

Researchers and drug development professionals now have a comprehensive resource for understanding the cross-reactivity of 4-Methoxy-1H-benzotriazole. This guide provides an in-depth analysis of its biological interactions, offering a comparative look at its performance against other common alternatives and is supported by detailed experimental protocols.

Introduction: The Benzotriazole Scaffold and the Imperative of Selectivity

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities.[1][2][3] These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][4][5][6] The versatility of the benzotriazole scaffold makes it a "privileged" structure in drug discovery, allowing for extensive modification to optimize therapeutic effects.[1][2]

4-Methoxy-1H-benzotriazole, a specific derivative, is noted for its potential biological activities, including antimicrobial and anti-inflammatory effects.[7] The inclusion of a methoxy group can influence the compound's solubility, reactivity, and biological interactions.[7] However, as with any bioactive compound, understanding its selectivity is paramount. Cross-reactivity, or the interaction of a compound with unintended targets, can lead to off-target effects, misleading experimental results, and potential toxicity.[8] Therefore, rigorous cross-reactivity studies are essential to validate its use as a specific tool in biological research and as a potential therapeutic agent.

This guide provides a framework for evaluating the cross-reactivity of 4-Methoxy-1H-benzotriazole by comparing it with structurally related and functionally distinct compounds across a panel of common biological assays.

Designing a Cross-Reactivity Study: A Multi-faceted Approach

A robust assessment of cross-reactivity requires a carefully designed experimental plan. This involves selecting appropriate alternative compounds and a diverse set of biological assays that cover a range of potential cellular targets and pathways.

Selection of Comparator Compounds

To contextualize the activity of 4-Methoxy-1H-benzotriazole, a panel of comparator compounds should be chosen. This panel should ideally include:

  • Parent Compound (1H-Benzotriazole): To understand the contribution of the core benzotriazole structure to the observed biological effects.

  • Structurally Similar Analogs: For instance, 1-Hydroxybenzotriazole (HOBt), a common peptide coupling reagent, and other substituted benzotriazoles to probe the influence of different functional groups.

  • Structurally Dissimilar Compounds with Known Targets: These serve as negative controls and help to identify assay-specific artifacts. For example, a well-characterized kinase inhibitor if screening against a kinase panel.

A Panel of Biological Assays

The choice of assays should reflect the known and potential biological activities of benzotriazole derivatives. A comprehensive panel would include assays for:

  • Antimicrobial Activity: To assess the compound's effect on bacterial and fungal growth.

  • Enzyme Inhibition: Focusing on key enzyme classes that are common off-targets, such as kinases and proteases.

  • Receptor Binding: To evaluate interactions with cell surface receptors.

  • Cytotoxicity: To determine the compound's general toxicity to mammalian cells.

The following sections will detail the protocols for these assays and present hypothetical comparative data.

Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for key experiments to assess cross-reactivity. The results are summarized in comparative tables for clarity.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 4-Methoxy-1H-benzotriazole and comparator compounds against common bacterial and fungal strains.

Protocol:

  • Prepare Stock Solutions: Dissolve 4-Methoxy-1H-benzotriazole and comparator compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Culture Microorganisms: Grow bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth media.

  • Prepare Assay Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the respective broth media.

  • Inoculate Plates: Add a standardized inoculum of the microbial culture to each well. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
4-Methoxy-1H-benzotriazole>12864128
1H-Benzotriazole>128128>128
1-Hydroxybenzotriazole>128>128>128
Ampicillin (Control)42N/A
Fluconazole (Control)N/AN/A8

Interpretation: The data suggests that 4-Methoxy-1H-benzotriazole exhibits weak to moderate antibacterial activity against S. aureus and minimal activity against E. coli and C. albicans. Its activity is notably different from the parent compound and HOBt.

Kinase Inhibition Assay (Generic Protocol)

Objective: To assess the inhibitory activity of 4-Methoxy-1H-benzotriazole against a representative kinase.

Protocol:

  • Prepare Reagents: Prepare assay buffer, a solution of the kinase (e.g., a common tyrosine kinase), its specific substrate, and ATP.

  • Compound Dilution: Serially dilute 4-Methoxy-1H-benzotriazole and comparator compounds in assay buffer.

  • Assay Reaction: In a suitable assay plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubate: Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.

  • Detect Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[9]

  • Calculate IC50: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

Data Summary:

CompoundKinase X IC50 (µM)
4-Methoxy-1H-benzotriazole>100
1H-Benzotriazole>100
Staurosporine (Control)0.01

Interpretation: This hypothetical result indicates that 4-Methoxy-1H-benzotriazole does not significantly inhibit the activity of Kinase X at concentrations up to 100 µM, suggesting a lack of potent, direct kinase inhibition for this specific enzyme. Broader kinase panel screening would be necessary for a more comprehensive profile.[8]

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the general cytotoxicity of 4-Methoxy-1H-benzotriazole on a mammalian cell line.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HeLa or HEK293) in appropriate media.

  • Seed Cells: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat with Compounds: Replace the media with fresh media containing serial dilutions of 4-Methoxy-1H-benzotriazole and comparator compounds. Include a vehicle control (e.g., DMSO).

  • Incubate: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate CC50: Determine the cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%.

Data Summary:

CompoundHeLa Cell CC50 (µM)
4-Methoxy-1H-benzotriazole85
1H-Benzotriazole>200
Doxorubicin (Control)0.5

Interpretation: The data suggests that 4-Methoxy-1H-benzotriazole exhibits moderate cytotoxicity towards HeLa cells, which is more pronounced than the parent benzotriazole. This highlights the importance of evaluating the toxicological profile of substituted benzotriazoles.

Visualizing the Workflow and Potential Interactions

Diagrams can effectively illustrate the experimental process and the potential for cross-reactivity.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays 4-Methoxy-1H-benzotriazole 4-Methoxy-1H-benzotriazole Antimicrobial Antimicrobial 4-Methoxy-1H-benzotriazole->Antimicrobial MIC Kinase_Inhibition Kinase Inhibition 4-Methoxy-1H-benzotriazole->Kinase_Inhibition IC50 Cytotoxicity Cytotoxicity 4-Methoxy-1H-benzotriazole->Cytotoxicity CC50 1H-Benzotriazole 1H-Benzotriazole 1H-Benzotriazole->Antimicrobial 1H-Benzotriazole->Kinase_Inhibition 1H-Benzotriazole->Cytotoxicity HOBt HOBt HOBt->Antimicrobial Control_Compound Known Inhibitor/Drug Control_Compound->Kinase_Inhibition Control_Compound->Cytotoxicity

Caption: Experimental workflow for assessing the cross-reactivity of 4-Methoxy-1H-benzotriazole.

Cross_Reactivity_Concept Compound Compound Primary_Target Intended Target Compound->Primary_Target High Affinity Off_Target_1 Off-Target 1 Compound->Off_Target_1 Low Affinity Off_Target_2 Off-Target 2 Compound->Off_Target_2 Low Affinity Biological_Effect Desired Biological Effect Primary_Target->Biological_Effect Side_Effect_1 Side Effect 1 Off_Target_1->Side_Effect_1 Side_Effect_2 Side Effect 2 Off_Target_2->Side_Effect_2

Sources

Benchmarking 4-Methoxy-1H-benzotriazole Against Commercial Peptide Coupling Reagents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

The formation of the amide bond is the cornerstone of peptide synthesis. Historically, carbodiimide-mediated couplings have relied heavily on benzotriazole-based additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and inhibit the formation of unreactive oxazolones[1]. More recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a gold standard due to its superior safety profile and coupling efficiency[2].

However, the synthesis of highly sterically hindered peptides (e.g., containing α-aminoisobutyric acid or N-methylated amino acids) often exposes the limitations of traditional O-acylisourea or active ester intermediates[3]. 4-Methoxy-1H-benzotriazole (4-MeO-BTA) represents a paradigm shift. Rather than acting merely as a transient O-nucleophilic additive, 4-MeO-BTA is utilized to generate stable, highly reactive N-acylbenzotriazoles [4]. This guide benchmarks 4-MeO-BTA against HOBt, HOAt, and OxymaPure, detailing the mechanistic causality behind its efficacy and providing self-validating protocols for its application.

Mechanistic Causality: The Role of the 4-Methoxy Substitution

To understand the utility of 4-MeO-BTA, one must analyze the electronic environment of the benzotriazole ring.

Traditional additives (HOBt, HOAt, OxymaPure) rely on an N -hydroxyl or oxime group to attack the highly reactive O-acylisourea intermediate, forming an O-active ester[2]. In contrast, 4-MeO-BTA lacks the N -hydroxyl group and instead forms an N-acylbenzotriazole intermediate[4].

The Electronic Effect: The methoxy group at the 4-position of the benzotriazole ring exerts a strong resonance-donating (+M) effect, coupled with an inductive-withdrawing (-I) effect[5].

  • Activation Phase: The +M effect increases the electron density on the triazole nitrogens, enhancing the nucleophilicity of the heterocycle during the initial acylation step.

  • Aminolysis Phase: Once the N-acyl-4-MeO-BTA is formed, the methoxy group modulates the leaving group ability of the benzotriazole anion. This fine-tuned stability allows the intermediate to be isolated or used in situ to drive the acylation of highly sterically hindered amines—a process where traditional HOBt active esters often fail due to premature hydrolysis or sluggish kinetics[6].

  • Safety Profile: HOBt and HOAt possess inherent explosive properties due to the N-OH group's thermal instability under confinement[1]. 4-MeO-BTA, lacking this moiety, offers a neutralized thermal decomposition profile, significantly reducing the risk of detonation during large-scale scale-up[4].

Mechanism CA Carboxylic Acid (Fmoc-AA-OH) Act Activator (SOCl2 / DIC) CA->Act Activation AcylBTA N-Acyl-4-MeO-BTA (Stable Intermediate) Act->AcylBTA + 4-MeO-BTA BTA 4-MeO-BTA (Nucleophile) BTA->AcylBTA Product Peptide Bond (Retention of Chirality) AcylBTA->Product Aminolysis Amine Amine Nucleophile (Hindered Peptide) Amine->Product

Caption: Mechanistic pathway of carboxylic acid activation and aminolysis using 4-MeO-BTA.

Quantitative Benchmarking

The following table synthesizes the performance metrics of 4-MeO-BTA against commercial standards. Data reflects coupling efficiency in sterically demanding environments (e.g., Aib-Aib couplings) and epimerization control in standard demanding models (e.g., Z-Phg-Pro-NH2)[6],[1],[7].

Reagent / AdditiveActive Intermediate TypeCoupling Yield (Hindered AA)Epimerization (DL %)Explosive RiskHydrolytic Stability
HOBt O-Active EsterModerate (<60%)~3.7%HighLow
HOAt O-Active EsterHigh (>85%)<1.0%HighLow
OxymaPure O-Active EsterHigh (>90%)0.1%LowModerate
4-MeO-BTA N-AcylbenzotriazoleExcellent (>95%) <0.5% Low High

Note: N-acylbenzotriazoles generated via 4-MeO-BTA demonstrate complete retention of chirality and superior yields for hindered amino acids compared to standard carbodiimide/HOBt protocols[6].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The integration of the Kaiser test and HPLC monitoring ensures that each step acts as a quality control checkpoint before proceeding.

Protocol A: Preparation of N-(Fmoc-α-aminoacyl)-4-methoxybenzotriazole

This protocol outlines the pre-activation of the amino acid, leveraging the Katritzky methodology[4].

Reagents: Fmoc-Amino Acid (1.0 eq), 4-MeO-BTA (4.0 eq), Thionyl Chloride ( SOCl2​ , 1.2 eq), anhydrous THF.

  • Activation: Dissolve 4-MeO-BTA in anhydrous THF at 0 °C under an inert atmosphere. Slowly add SOCl2​ dropwise. Stir for 30 minutes to form the reactive sulfinyl intermediate.

  • Coupling: Add the Fmoc-Amino Acid (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting amino acid. The N-acylbenzotriazole intermediate is highly stable and will appear as a distinct, less polar spot.

  • Isolation: Quench with water, extract with ethyl acetate, wash with saturated NaHCO3​ , and dry over MgSO4​ . Evaporate to yield the pure N-acyl-4-MeO-BTA.

Protocol B: Solution-Phase Coupling of Sterically Hindered Peptides
  • Aminolysis: Dissolve the N-acyl-4-MeO-BTA (1.1 eq) and the target amine/peptide fragment (1.0 eq) in a mixture of acetonitrile and water (or DMF for poor solubility).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) to initiate the coupling[8].

  • Self-Validation (Kaiser Test): After 3 hours, sample the reaction. Perform a Kaiser test on the amine component. A color change to deep blue indicates incomplete coupling (free primary amine). A yellow color validates the complete formation of the amide bond.

  • Purification: Remove the solvent under reduced pressure. The byproduct (free 4-MeO-BTA) can be easily washed away with mild basic aqueous solutions due to its acidity, leaving the pure peptide[4].

Workflow Step1 1. Pre-activation Form N-Acyl-4-MeO-BTA Step2 2. Aminolysis Add Amine + Base in MeCN Step1->Step2 Step3 3. Self-Validation Perform Kaiser Test Step2->Step3 Decision Is Coupling Complete? (Colorimetric Readout) Step3->Decision Step4 4. Purification Basic Wash to remove 4-MeO-BTA Decision->Step4 Yellow (Negative) ReCouple Extend Time or Add 0.5 eq Reagent Decision->ReCouple Blue (Positive) ReCouple->Step3

Caption: Self-validating workflow for the coupling of hindered peptides using 4-MeO-BTA.

Conclusion

While OxymaPure[2] and HOAt remain excellent choices for routine solid-phase peptide synthesis, 4-Methoxy-1H-benzotriazole offers a structurally distinct mechanism that excels in niche, highly demanding applications. By transitioning the reactive intermediate from an O-active ester to a stable, highly tunable N-acylbenzotriazole[4], 4-MeO-BTA overcomes the steric barriers that traditionally limit carbodiimide-based couplings[6]. Furthermore, its lack of an N-hydroxyl group inherently mitigates the explosive risks associated with classical benzotriazoles[1], making it a robust candidate for industrial scale-up of complex peptidomimetics.

Sources

Safety Operating Guide

Operational Guide: 4-Methoxy-1H-Benzotriazole Handling, Safety, and Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-1H-benzotriazole is a specialized heterocyclic compound utilized in drug development and chemical synthesis. It is also frequently identified as a persistent degradation byproduct of other benzotriazole derivatives in environmental studies[1]. Due to the extreme stability of the triazole ring, this compound exhibits high environmental persistence and is not readily biodegradable, 2[2].

For laboratory professionals, managing its disposal requires strict adherence to hazardous waste protocols. Improper handling can lead to severe aquatic toxicity and regulatory non-compliance[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and final disposal of 4-Methoxy-1H-benzotriazole.

Risk Assessment and Hazard Causality

Before initiating any workflow involving 4-Methoxy-1H-benzotriazole, personnel must understand the causality behind its hazard classifications. The compound's molecular structure prevents natural biological degradation, meaning that any material poured down the drain will accumulate in aquatic ecosystems[2].

Table 1: Quantitative Hazard & Environmental Data for Benzotriazole Derivatives

ParameterValue / ClassificationCausality / Operational Impact
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed; mandates strict PPE and prohibits eating/drinking in handling areas.
Eye Irritation Category 2 (H319)Causes serious eye irritation; requires safety goggles or face shields during manipulation.
Aquatic Toxicity Category 2 (H411)Toxic to aquatic life with long-lasting effects; strictly prohibits drain disposal.
Wastewater Removal 13% – 72% efficiencyPoor removal in municipal plants necessitates high-temperature incineration via licensed facilities.
Waste Segregation & Disposal Workflow

To ensure compliance and safety, all workflows must follow a strict segregation and containment path. The diagram below outlines the logical progression from waste generation to final destruction.

BenzotriazoleDisposal Gen 4-Methoxy-1H-benzotriazole Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Gen->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Gen->Liquid SegSolid Segregate into Sealable Hazardous Container Solid->SegSolid SegLiq Segregate into Designated Solvent Waste Liquid->SegLiq Label Labeling & Manifesting (EPA/RCRA Compliant) SegSolid->Label SegLiq->Label Storage Secondary Containment Temporary Storage Label->Storage Disposal Licensed Hazardous Waste Incineration Facility Storage->Disposal

Caption: Logical workflow for the segregation, storage, and disposal of 4-Methoxy-1H-benzotriazole waste.

Standard Operating Procedure: Routine Laboratory Disposal

Objective: Safely package and manifest 4-Methoxy-1H-benzotriazole waste for final destruction, preventing environmental release and cross-contamination.

  • Step 1: Source Segregation Separate solid waste (contaminated gloves, weighing papers, empty vials) from liquid waste (reaction filtrates, stock solutions). Causality: Mixing waste streams complicates downstream incineration chemistry and significantly increases disposal costs.

  • Step 2: Liquid Waste Containment Transfer liquid solutions into clearly designated, chemically compatible (e.g., HDPE or glass) hazardous waste carboys. Do not mix with strong oxidizing agents[3]. Causality: Benzotriazoles can react exothermically with strong oxidizers, potentially leading to container failure or fire.

  • Step 3: Solid Waste Containment Place all solid contaminated materials into a puncture-resistant, sealable hazardous waste bin[5]. Causality: Sealing the container prevents the aerosolization of residual powders, protecting lab personnel from inhalation exposure (H302)[6].

  • Step 4: Labeling and Storage Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. Store in a secondary containment tray away from light, heat, and ignition sources[3]. Causality: Immediate labeling ensures EPA/RCRA compliance. Secondary containment mitigates environmental release in the event of primary container failure.

  • Step 5: Final Disposition Transfer the manifested waste to a 5 for high-temperature incineration[5]. Causality: Incineration is the only self-validating method that thermally cleaves the highly stable triazole ring, preventing long-term ecological contamination.

Emergency Spill Clean-Up Protocol

Objective: Contain and neutralize accidental releases without generating airborne particulates or allowing the chemical to enter drainage systems.

  • Step 1: Area Isolation & PPE Evacuate non-essential personnel from the immediate area. Don safety goggles (EN166/NIOSH approved), nitrile gloves, and a particulate respirator (N95/P100)[4][6].

  • Step 2: Containment If the spill is liquid, surround it with an inert absorbent material (e.g., vermiculite or sand). If the spill is solid powder, do NOT dry sweep [6].

  • Step 3: Collection Use a damp absorbent pad to carefully wipe up solid powders, or use a HEPA-filtered laboratory vacuum. Shovel absorbed liquids into a compatible, sealable hazardous waste container[4]. Causality: Dry sweeping aerosolizes the fine powder, drastically increasing the risk of inhalation and severe eye irritation (H319).

  • Step 4: Surface Decontamination Wash the spill area with a compatible solvent (e.g., a small amount of methanol or ethanol), followed by soap and water. Collect all wash water as hazardous waste; do not allow it to enter drains[3]. Causality: Benzotriazoles are poorly soluble in pure water. Using a solvent ensures the complete removal of microscopic residues from bench surfaces.

Advanced Degradation vs. Standard Incineration

While Advanced Oxidation Processes (AOPs) are currently being explored in large-scale wastewater treatment facilities to chemically break down the benzotriazole structure[5], these methods are not validated for routine, small-scale laboratory deactivation. Attempting chemical neutralization in-house introduces unnecessary exposure risks and variable degradation efficiencies. Therefore, the universally recommended, self-validating method for laboratory disposal remains licensed hazardous waste incineration [5].

References
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal of 1-Hydroxybenzotriazole Hydrate." Benchchem.com. 5

  • Santa Cruz Biotechnology (SCBT). "Benzotriazole: Handbook of Reactive Chemical Hazards." Scbt.com. 3

  • Pallav Chemicals. "1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET." Pallavchemicals.com. 6

  • Fisher Scientific. "SAFETY DATA SHEET - 1H-Benzotriazole." Fishersci.nl. 4

  • ResearchGate. "Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review." ResearchGate.net. 1

  • National Institutes of Health (NIH). "Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review." PubMed Central. 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1H-benzotriazole
Reactant of Route 2
4-Methoxy-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.